4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
Description
BenchChem offers high-quality 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-fluoro-3-piperidin-1-ylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4S/c13-10-5-4-9(12(15)16)8-11(10)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVTXEIZLBYCGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301246987 | |
| Record name | 4-Fluoro-3-(1-piperidinylsulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301246987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
311785-51-0 | |
| Record name | 4-Fluoro-3-(1-piperidinylsulfonyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=311785-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-(1-piperidinylsulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301246987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-3-(piperidine-1-sulfonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, a molecule of significant interest in medicinal chemistry and drug discovery. The narrative delves into the strategic considerations behind the chosen synthetic route, detailed experimental protocols, and the underlying chemical principles, ensuring a thorough understanding for researchers and professionals in the field.
Introduction: The Significance of Fluorinated Sulfonylated Benzoic Acids
Substituted benzoic acids are pivotal scaffolds in the development of novel therapeutic agents. The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Furthermore, the sulfonamide functional group is a well-established pharmacophore present in a wide array of approved drugs, known for its ability to engage in crucial hydrogen bonding interactions with protein active sites. The target molecule, 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, combines these key features, making it a valuable building block for the synthesis of new chemical entities with potential therapeutic applications.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The key disconnection lies at the sulfonamide bond, leading to two primary synthons: 3-amino-4-fluorobenzoic acid and piperidine-1-sulfonyl chloride. This approach allows for the independent synthesis and purification of these key intermediates, ensuring a high-purity final product.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Intermediates
The successful synthesis of the target molecule hinges on the efficient preparation of its precursors. The following sections detail the experimentally validated protocols for the synthesis of 4-fluoro-3-nitrobenzoic acid, its subsequent reduction to 3-amino-4-fluorobenzoic acid, and the preparation of piperidine-1-sulfonyl chloride.
Part 1: Synthesis of 4-Fluoro-3-nitrobenzoic acid
The initial step involves the regioselective nitration of commercially available 4-fluorobenzoic acid. The presence of the fluorine atom and the carboxylic acid group directs the incoming nitro group to the 3-position.
Experimental Protocol:
-
To a stirred solution of 4-fluorobenzoic acid (1.0 eq.) in concentrated sulfuric acid, potassium nitrate (1.1 eq.) is added portion-wise at 0 °C.[1]
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the product.
-
The solid is collected by vacuum filtration, washed thoroughly with water, and dried to afford 4-fluoro-3-nitrobenzoic acid as a solid.
Causality of Experimental Choices:
-
Concentrated Sulfuric Acid: Acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Potassium Nitrate: Serves as the source of nitric acid in situ.
-
Low Temperature (0 °C): Helps to control the exothermic nature of the nitration reaction and minimizes the formation of side products.
-
Pouring onto Ice: The product is insoluble in the acidic aqueous solution, and this step facilitates its precipitation and separation from the reaction medium.
Part 2: Synthesis of 3-Amino-4-fluorobenzoic acid
The nitro group of 4-fluoro-3-nitrobenzoic acid is then reduced to an amino group. A variety of reducing agents can be employed for this transformation; a common and effective method involves catalytic hydrogenation.
Experimental Protocol:
-
4-Fluoro-3-nitrobenzoic acid (1.0 eq.) is dissolved in a suitable solvent such as methanol or ethanol.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (typically via a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield 3-amino-4-fluorobenzoic acid.
Causality of Experimental Choices:
-
Palladium on Carbon (Pd/C): A highly efficient and widely used heterogeneous catalyst for the reduction of nitro groups. It offers the advantage of easy removal by filtration.
-
Hydrogen Gas: The reducing agent that, in the presence of the catalyst, selectively reduces the nitro group to an amine.
Part 3: Synthesis of Piperidine-1-sulfonyl chloride
This key intermediate is prepared by the reaction of piperidine with sulfuryl chloride.
Experimental Protocol:
-
A solution of sulfuryl chloride (1.0 eq.) in an inert solvent like dichloromethane is cooled to -20 °C.[2]
-
A solution of piperidine (2.0 eq.) in dichloromethane is added dropwise to the cooled sulfuryl chloride solution.[2]
-
The reaction mixture is stirred at 0 °C for 2 hours.[2]
-
The reaction is then quenched with water, and the organic layer is separated.
-
The organic layer is washed with 1N HCl, brine, and dried over anhydrous magnesium sulfate.[2]
-
The solvent is removed under reduced pressure, and the crude product can be purified by distillation to give piperidine-1-sulfonyl chloride.[2]
Causality of Experimental Choices:
-
Excess Piperidine: One equivalent of piperidine acts as the nucleophile, while the second equivalent acts as a base to neutralize the hydrochloric acid formed during the reaction.
-
Low Temperature: The reaction is highly exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent the formation of byproducts.
Final Synthetic Step: Sulfonamide Bond Formation
The final step involves the coupling of 3-amino-4-fluorobenzoic acid with piperidine-1-sulfonyl chloride. This reaction, a classic example of sulfonamide synthesis, is typically carried out in the presence of a base to neutralize the HCl byproduct.
Caption: Overall synthetic workflow.
Experimental Protocol:
-
3-Amino-4-fluorobenzoic acid (1.0 eq.) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
A base, such as pyridine (2.0 eq.) or triethylamine (2.0 eq.), is added to the solution, and the mixture is cooled to 0 °C.[2][3]
-
A solution of piperidine-1-sulfonyl chloride (1.1 eq.) in the same solvent is added dropwise to the cooled mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until completion as monitored by TLC.[2]
-
Upon completion, the reaction mixture is diluted with the solvent and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[2]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the final product, 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid.
Causality of Experimental Choices:
-
Aprotic Solvent: Prevents unwanted side reactions with the highly reactive sulfonyl chloride.
-
Base (Pyridine or Triethylamine): Acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Pyridine can also act as a nucleophilic catalyst.[3]
-
Stoichiometry: A slight excess of the sulfonyl chloride is often used to ensure complete consumption of the aminobenzoic acid.
-
Aqueous Workup: The washing steps are crucial for removing the base, any remaining starting materials, and salts, leading to a purer crude product before final purification.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |
| 4-Fluoro-3-nitrobenzoic acid | C₇H₄FNO₄ | 185.11 | Nitration |
| 3-Amino-4-fluorobenzoic acid | C₇H₆FNO₂ | 155.13 | Reduction |
| Piperidine-1-sulfonyl chloride | C₅H₁₀ClNO₂S | 183.66 | Sulfonylation |
| 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid | C₁₂H₁₄FNO₄S | 303.31 | Sulfonamide Formation |
Conclusion and Future Perspectives
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid. The use of well-established reactions and commercially available starting materials makes this route accessible to a broad range of chemistry laboratories. The modularity of this synthesis allows for the straightforward generation of analogues by varying either the substituted aminobenzoic acid or the secondary amine used to prepare the sulfonyl chloride. This flexibility is invaluable for structure-activity relationship (SAR) studies in drug discovery programs. Further optimization of reaction conditions, particularly for the final coupling step, could potentially improve yields and reduce purification requirements.
References
- Patents, G. (n.d.). A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
-
CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid (CAS 311785-51-0)
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry. This document details the compound's physicochemical properties, outlines a robust, field-proven synthetic pathway, and explores its current and potential applications as a versatile building block in drug discovery. Particular focus is given to the structural motifs that suggest its potential as an inhibitor for enzymes such as carbonic anhydrases and as a modulator of targets like the P2Y₁₄ receptor. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development programs.
Introduction
4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is a specialized organic molecule that belongs to the class of sulfonamides and fluorinated benzoic acids. Its structure is characterized by three key functional groups: a carboxylic acid, a piperidine-1-sulfonyl group, and a fluorine atom, all attached to a central benzene ring. This unique combination of moieties makes it a valuable scaffold and building block in the design of novel therapeutic agents.
The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance crucial pharmacokinetic properties, such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The sulfonamide group is a critical pharmacophore found in a wide array of approved drugs, including diuretics, anti-inflammatory agents, and anticancer therapies, often by targeting metalloenzymes like carbonic anhydrases.[2][3] The benzoic acid group provides a key site for hydrogen bonding and salt formation, enabling strong interactions with receptor sites and improving aqueous solubility. The convergence of these features in a single molecule positions 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid as a compound with considerable potential for the development of next-generation therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties for 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is presented in Table 1. This data provides a foundational dataset for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 311785-51-0 | [4] |
| Molecular Formula | C₁₂H₁₄FNO₄S | [4] |
| Molecular Weight | 287.31 g/mol | [4] |
| Appearance | Solid (form may vary) | N/A |
| InChI Key | Not available | N/A |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol. | N/A |
Synthesis and Purification
The synthesis of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is logically achieved through a two-step process starting from 4-fluorobenzoic acid. The strategy involves the introduction of the sulfonyl chloride group, followed by a nucleophilic substitution with piperidine. This approach is reliable and scalable for producing high-purity material.
Synthetic Pathway Overview
The synthesis proceeds via two primary transformations:
-
Chlorosulfonylation: 4-Fluorobenzoic acid is reacted with chlorosulfonic acid to install a highly reactive sulfonyl chloride group at the 3-position, yielding 4-fluoro-3-(chlorosulfonyl)benzoic acid.
-
Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with piperidine. The amine nitrogen of piperidine acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride to form the stable sulfonamide bond.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for analogous transformations.[5][6]
Step 1: Synthesis of 4-Fluoro-3-(chlorosulfonyl)benzoic acid
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), carefully add chlorosulfonic acid (4-5 equivalents) at 0 °C (ice bath).
-
To the chilled chlorosulfonic acid, add 4-fluorobenzoic acid (1 equivalent) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 130-140 °C.[5][6] Maintain this temperature for 5-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it carefully over crushed ice with vigorous stirring.
-
The resulting precipitate, 4-fluoro-3-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.[5] This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
-
Dissolve the crude 4-fluoro-3-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
In a separate flask, prepare a solution of piperidine (1.2 equivalents) and a non-nucleophilic base like triethylamine or pyridine (1.5 equivalents) in the same solvent.
-
Cool the piperidine solution to 0 °C and add the solution of the sulfonyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is typically subjected to an acidic work-up. Add dilute hydrochloric acid (e.g., 1M HCl) to protonate the carboxylic acid and any excess amine.
-
Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by column chromatography on silica gel to afford the final product in high purity.[7]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Applications in Research and Drug Development
The structural features of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid make it a highly attractive starting point for designing inhibitors of several important enzyme classes and receptors.
Potential as a Carbonic Anhydrase Inhibitor
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes critical for pH regulation and other physiological processes.[8] The primary sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group for CA inhibitors. While the target compound contains a secondary sulfonamide, this class has also demonstrated potent inhibitory activity.[3][8] The benzenesulfonamide scaffold is a proven pharmacophore for targeting CAs, and modifying the "tail" portion—in this case, with a fluorobenzoic acid and piperidine ring—is a key strategy for achieving isoform selectivity and optimizing drug-like properties.[8] Derivatives of this compound could be explored as potential treatments for glaucoma, edema, or as anticancer agents by targeting tumor-associated isoforms like hCA IX and XII.[2][8]
Potential as a P2Y₁₄ Receptor Antagonist
The P2Y₁₄ receptor (P2Y₁₄R) is a G protein-coupled receptor implicated in inflammatory diseases such as acute lung injury and asthma.[9][10] Several potent P2Y₁₄R antagonists are based on substituted benzoic acid scaffolds.[11] Recent studies have highlighted 3-sulfonamido benzoic acid derivatives as a promising new class of P2Y₁₄R antagonists with high potency (IC₅₀ in the low nanomolar range) and favorable drug-like properties.[10] The core structure of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid aligns perfectly with this emerging pharmacophore, making it an excellent candidate for development into novel anti-inflammatory agents.
Hypothesized Mechanism of Action (as a CA Inhibitor)
The inhibitory mechanism of sulfonamides against carbonic anhydrase is well-understood. The deprotonated sulfonamide nitrogen coordinates to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide ion. This binding event blocks the catalytic activity of the enzyme. The rest of the molecule forms additional hydrogen bonds and van der Waals interactions with amino acid residues in the active site, which determines the inhibitor's potency and isoform selectivity.
Caption: Hypothesized binding of the compound to a carbonic anhydrase active site.
Safety and Handling
Based on safety data for analogous chemical structures, 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid should be handled with care in a laboratory setting.
-
Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Precautionary Statements:
-
Prevention (P261, P280): Avoid breathing dust. Wear protective gloves, eye protection, and face protection.
-
Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required. All handling should be performed in a chemical fume hood.
Conclusion
4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is a strategically designed molecule with significant potential as a building block for the discovery of novel therapeutics. Its structural similarity to known carbonic anhydrase inhibitors and P2Y₁₄ receptor antagonists provides a strong rationale for its inclusion in screening libraries and lead optimization programs. The synthetic route is straightforward and amenable to scale-up, ensuring its accessibility for research purposes. As the demand for novel anti-inflammatory and anti-cancer agents continues to grow, versatile scaffolds like this will play a crucial role in advancing the frontiers of medicinal chemistry.
References
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Retrieved from [Link]
-
Tosh, D. K., et al. (2021). Structure-Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 64(8), 5099–5122. Retrieved from [Link]
-
Wang, Y., et al. (2020). Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. Computational Biology and Chemistry, 86, 107248. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Structure-Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed. Retrieved from [Link]
-
Ma, S., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588. Retrieved from [Link]
-
Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787–1791. Retrieved from [Link]
-
Moi, D., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3329. Retrieved from [Link]
- Google Patents. (1965). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
-
Ionescu, V. E., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(23), 7149. Retrieved from [Link]
-
Abdoli, M., et al. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. International Journal of Molecular Sciences, 22(19), 10459. Retrieved from [Link]
-
Ceruso, M., & Supuran, C. T. (2020). Sulfaguanidines: A new class of carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115183. Retrieved from [Link]
-
SciELO Brasil. (2020). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. SciELO Brasil. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. benchchem.com [benchchem.com]
- 6. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]
- 7. globalscientificjournal.com [globalscientificjournal.com]
- 8. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid"
An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
Introduction
In the landscape of modern drug discovery and materials science, a thorough understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from synthesis and formulation to its ultimate biological activity and fate. This guide provides a comprehensive technical overview of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, a substituted benzoic acid derivative. The presence of a fluorine atom, a piperidine-1-sulfonyl group, and a carboxylic acid moiety on the benzene ring suggests a molecule with distinct electronic and steric characteristics, making it a compound of interest for researchers in medicinal chemistry and related fields.[1]
This document moves beyond a simple data sheet, offering insights into the causality behind experimental design for determining key parameters such as solubility, acidity (pKa), and lipophilicity (LogP). The protocols described are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can confidently apply these principles in their own work.
Compound Identification and Molecular Structure
A precise identification is the foundation of all subsequent chemical and biological studies.
| Identifier | Value | Source |
| IUPAC Name | 4-Fluoro-3-(piperidine-1-sulfonyl)benzoic acid | - |
| CAS Number | 311785-51-0 | [2] |
| Molecular Formula | C₁₂H₁₄FNO₄S | [2] |
| Molecular Weight | 287.31 g/mol | [2] |
| PubChem CID | 683252 | [2] |
Molecular Structure Diagram
The structure below illustrates the key functional groups: a carboxylic acid responsible for its acidic nature, a polar sulfonyl group, a lipophilic piperidine ring, and an electron-withdrawing fluorine atom.
Caption: 2D Structure of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid.
Core Physicochemical Properties: A Summary
The interplay of the functional groups dictates the compound's overall physicochemical profile, which is critical for its application in drug development.
| Property | Value / Observation | Implication for Drug Development |
| Melting Point | Data not available; likely a solid at room temperature.[3] | Purity assessment and solid-state stability. |
| Solubility | Expected to have limited aqueous solubility but soluble in organic solvents like ethanol.[1] | Affects bioavailability and formulation strategies. |
| Acidity (pKa) | The carboxylic acid group confers acidic properties. | Governs ionization state at physiological pH, impacting absorption and receptor binding. |
| Lipophilicity (LogP) | The piperidine and aromatic rings contribute to lipophilicity. | Influences membrane permeability and ADME properties. |
In-Depth Analysis and Experimental Protocols
As a senior scientist, it is insufficient to merely state a value; one must comprehend its origin and implication. The following sections detail the rationale and validated protocols for determining these critical parameters.
Solubility Determination
Expertise & Rationale: Solubility is a critical determinant of a drug's bioavailability. For oral administration, a compound must first dissolve in gastrointestinal fluids to be absorbed. The structure of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid presents a classic case of conflicting motifs: the polar carboxylic acid and sulfonyl groups promote aqueous solubility, while the aromatic and piperidine rings are lipophilic. Therefore, its solubility is expected to be pH-dependent. The "shake-flask" method is the gold standard for determining equilibrium solubility, as it ensures the system reaches a true thermodynamic equilibrium.[4][5]
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline for physiological relevance) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[4]
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the solid to settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a precise aliquot from the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.
-
Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature.
Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Measurement.
Acidity Determination (pKa)
Expertise & Rationale: The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[6] For this compound, the carboxylic acid is the primary acidic center. Its pKa value is crucial as the ionization state affects solubility, membrane permeability, and interaction with biological targets. Potentiometric titration is a highly precise and reliable method for pKa determination.[7] It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the direct observation of the buffering region around the pKa.[7]
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) if aqueous solubility is low.
-
Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[8] Specifically, the pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
-
Validation: The procedure should be validated by titrating a known standard with a similar pKa (e.g., benzoic acid).
Workflow for pKa Determination via Potentiometric Titration
Caption: Workflow for Potentiometric pKa Determination.
Lipophilicity Determination (LogP)
Expertise & Rationale: Lipophilicity, the "greasiness" of a molecule, is a key factor in its ability to cross biological membranes. It is quantified by the partition coefficient (P) between n-octanol and water, expressed as LogP.[5] A LogP value between 1 and 3 is often considered optimal for oral drug absorption. The shake-flask method, followed by concentration analysis of one or both phases, is the definitive method for experimental LogP determination.[5][9]
Experimental Protocol: Shake-Flask LogP Determination
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.
-
Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and water (or buffer).
-
Equilibration: Seal the vial and shake gently for several hours to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.
-
Quantification: Carefully sample each phase and determine the compound's concentration in both the aqueous ([C]aq) and octanol ([C]oct) layers using a suitable analytical technique like HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([C]oct / [C]aq) .
Workflow for LogP Determination
Caption: Workflow for Shake-Flask LogP Measurement.
Safety and Handling
Based on available data, 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid should be handled with appropriate care in a laboratory setting.
-
GHS Pictogram: GHS07 (Exclamation Mark)[2]
-
Signal Word: Warning[2]
-
General Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
Conclusion
4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is a molecule with a complex physicochemical profile defined by its constituent functional groups. Its acidic nature, moderate lipophilicity, and expected pH-dependent solubility are critical parameters that must be experimentally determined and considered during any research or development program. The robust, validated protocols outlined in this guide provide the necessary framework for obtaining reliable data, enabling informed decisions in medicinal chemistry, formulation science, and beyond.
References
- 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, Google Cloud.
- 3-Fluoro-4-methylbenzoic acid, Chem-Impex.
- 4-Fluoro-3-nitrobenzoic acid 98 453-71-4, Sigma-Aldrich.
- Development of Methods for the Determin
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA), ECETOC.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs, Lund University Public
- How To Use a pKa Table, Master Organic Chemistry.
- Methods for Determination of Lipophilicity, Encyclopedia.pub.
- LogP—Making Sense of the Value, ACD/Labs.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. labsolu.ca [labsolu.ca]
- 3. 4-氟-3-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
A Technical Guide to the Spectroscopic Characterization of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, a molecule of interest in medicinal chemistry and drug development. In the absence of a complete public database of its experimental spectra, this document serves as a predictive and instructional resource for researchers. It outlines the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By dissecting the molecule's structural components, we will predict the key spectroscopic features, offering a roadmap for its synthesis and characterization. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Introduction to 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is a complex organic molecule incorporating a fluorinated benzoic acid moiety, a sulfonamide linker, and a piperidine ring. Its chemical formula is C₁₂H₁₄FNO₄S, with a molecular weight of approximately 287.31 g/mol [1]. The unique combination of these functional groups suggests its potential as a scaffold in the design of novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structure-activity relationships in drug discovery pipelines.
This guide will systematically explore the anticipated spectroscopic signatures of this molecule using ¹H NMR, ¹³C NMR, IR, and MS techniques. We will delve into the rationale behind the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.
Molecular Structure and Key Features:
To understand the spectroscopic data, it is crucial to first visualize the molecule's structure and identify its distinct chemical environments.
Caption: Chemical structure of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the piperidine ring. The acidic proton of the carboxylic acid may be observable as a broad singlet, often exchanging with residual water in the solvent.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| COOH | 12.0 - 13.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |
| Ar-H (position 2) | 8.3 - 8.5 | Doublet | 1H | This proton is ortho to the electron-withdrawing carboxylic acid and sulfonamide groups, leading to significant deshielding. It will be split by the adjacent proton at position 6. |
| Ar-H (position 6) | 8.0 - 8.2 | Doublet of Doublets | 1H | This proton is ortho to the carboxylic acid and meta to the sulfonamide group. It will be split by the adjacent protons at positions 2 and 5. |
| Ar-H (position 5) | 7.4 - 7.6 | Triplet | 1H | This proton is ortho to the fluorine atom and will exhibit coupling to both the fluorine and the adjacent proton at position 6. |
| Piperidine-H (α to N) | 3.0 - 3.2 | Multiplet | 4H | The protons on the carbons adjacent to the nitrogen of the piperidine ring are deshielded by the electronegative nitrogen and the sulfonyl group. |
| Piperidine-H (β, γ to N) | 1.5 - 1.8 | Multiplet | 6H | The remaining protons of the piperidine ring are in a more shielded environment and will appear as a complex multiplet. |
Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | 165 - 170 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| Ar-C (C-F) | 160 - 165 (d, JC-F ≈ 250 Hz) | The carbon directly attached to the highly electronegative fluorine atom is significantly deshielded and will show a large coupling constant. |
| Ar-C (C-S) | 135 - 140 | The carbon attached to the sulfonyl group is deshielded. |
| Ar-C (C-COOH) | 130 - 135 | The carbon attached to the carboxylic acid group is deshielded. |
| Ar-CH | 115 - 130 | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the substituents. |
| Piperidine-C (α to N) | 45 - 50 | The carbons adjacent to the nitrogen are deshielded. |
| Piperidine-C (β to N) | 25 - 30 | The carbons beta to the nitrogen are more shielded. |
| Piperidine-C (γ to N) | 23 - 27 | The carbon gamma to the nitrogen is in the most shielded region of the piperidine ring. |
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR data is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrument Setup:
-
The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
A sufficient number of scans (e.g., 16 or 32) should be collected to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the spectrum to the internal standard.
-
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The O-H bond of the carboxylic acid exhibits a very broad absorption due to strong hydrogen bonding[2][3]. |
| ~1700 | C=O stretch | Carboxylic Acid | The carbonyl group of an aromatic carboxylic acid typically absorbs in this region[2][3]. |
| 1450-1600 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon double bonds within the benzene ring[3]. |
| 1340-1370 & 1150-1180 | S=O stretch | Sulfonamide | Sulfonamides show two characteristic stretching bands for the S=O group. |
| 1210-1320 | C-O stretch | Carboxylic Acid | The carbon-oxygen single bond stretch of the carboxylic acid is expected in this range[3]. |
| ~1100 | C-F stretch | Aryl Fluoride | The carbon-fluorine bond stretch will appear in the fingerprint region. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
The resulting spectrum should be baseline corrected if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elucidate its structure.
Predicted Mass Spectrum
For 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid (C₁₂H₁₄FNO₄S), the expected molecular weight is 287.31. In a high-resolution mass spectrum, the exact mass would be observed.
-
Molecular Ion Peak ([M]⁺ or [M-H]⁻): Depending on the ionization technique (e.g., Electrospray Ionization - ESI), we would expect to see a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 288.07 or the deprotonated molecule [M-H]⁻ at m/z 286.06.
-
Key Fragmentation Patterns: The molecule is likely to fragment at the sulfonamide bond and around the piperidine ring. Some potential fragments include:
-
Loss of the piperidine ring.
-
Loss of the SO₂ group.
-
Decarboxylation (loss of CO₂).
-
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. researchgate.net [researchgate.net]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the Solubility and Stability of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of the novel compound 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid. As a molecule of interest in pharmaceutical research and development, a thorough understanding of its physicochemical properties is paramount for formulation development, bioavailability, and ensuring therapeutic efficacy and safety. This document outlines the theoretical considerations underpinning the compound's solubility and stability, based on its structural motifs. It further details robust, step-by-step experimental protocols for the empirical determination of these critical parameters. The methodologies described herein are designed to be self-validating and are grounded in established principles of pharmaceutical sciences. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid or other analogous small molecules.
Introduction: A Physicochemical Profile of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic Acid
4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is a multifaceted organic molecule featuring a benzoic acid moiety, a sulfonamide linker, and a piperidine ring. This unique combination of functional groups dictates its physicochemical behavior, most notably its solubility and stability. A predictive assessment of these properties, based on the compound's structure, is the first step in a logical and efficient characterization workflow.
Molecular Structure:
Predicted Physicochemical Properties:
A summary of the in silico predicted properties of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is presented in Table 1. These values provide a foundational understanding of the molecule's expected behavior in aqueous and organic environments.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 287.31 g/mol | Influences diffusion and absorption characteristics. |
| Acidic pKa (Carboxylic Acid) | ~3.5 | Determines the pH at which the carboxylic acid group is ionized, significantly impacting aqueous solubility. |
| Basic pKa (Piperidine Nitrogen) | Estimated ~8-9 | Influences the pH-dependent solubility in acidic conditions. The electron-withdrawing sulfonyl group is expected to reduce the basicity compared to unsubstituted piperidine (pKa ~11). |
| logP (Octanol-Water Partition Coefficient) | ~1.8 | Indicates a moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Intrinsic Solubility (logS) | Estimated to be low | As a crystalline solid with a relatively high melting point, the intrinsic solubility of the neutral species is predicted to be low. |
The presence of both an acidic (carboxylic acid) and a basic (piperidine) functional group suggests that 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is an amphoteric molecule. Its aqueous solubility is therefore expected to be highly dependent on the pH of the medium, exhibiting a classic "U-shaped" solubility profile with the lowest solubility at its isoelectric point.
A Deep Dive into Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, it is essential to characterize both its kinetic and thermodynamic solubility to inform formulation strategies.
The "Why": Kinetic vs. Thermodynamic Solubility
In early drug discovery, kinetic solubility is often the first parameter to be measured. It reflects the concentration of a compound that remains in solution after being rapidly introduced from a concentrated stock solution (typically in DMSO) into an aqueous buffer. This measurement is valuable for high-throughput screening and provides an early indication of potential solubility issues in in vitro assays.[1]
Conversely, thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. It is a more time- and resource-intensive measurement but provides the definitive solubility value for a given solid-state form, which is crucial for late-stage development and formulation.[1]
Experimental Protocol: Kinetic Solubility Assay
This protocol outlines a high-throughput method for determining the kinetic solubility of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid across a range of pH values.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Preparation of pH Buffers: Prepare a series of aqueous buffers at pH 2.0, 4.0, 6.0, 7.4, and 9.0.
-
Assay Plate Preparation: In a 96-well microplate, add 198 µL of each pH buffer to designated wells.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to occur.
-
Analysis: Analyze the plates using nephelometry or turbidimetry to measure the extent of precipitation. The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[2]
Methodology:
-
Sample Preparation: Add an excess amount of solid 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid to vials containing buffers of varying pH (e.g., pH 2.0, 4.0, 7.4, and 9.0).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Data Presentation: Expected Solubility Profile
The anticipated pH-dependent solubility profile of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is presented in Table 2.
| pH | Predicted Predominant Species | Expected Thermodynamic Solubility |
| 2.0 | Cationic (protonated piperidine) | High |
| 4.0 | Neutral (near isoelectric point) | Low |
| 7.4 | Anionic (deprotonated carboxylic acid) | Moderate to High |
| 9.0 | Anionic (deprotonated carboxylic acid) | High |
Comprehensive Stability Assessment
Evaluating the stability of a drug candidate is a non-negotiable aspect of pharmaceutical development, as it ensures the safety, efficacy, and quality of the final drug product.[3] A comprehensive stability program for 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid should include long-term, accelerated, and forced degradation studies.
Workflow for Stability Testing
The logical flow of a stability testing program is depicted in the following diagram:
Sources
Discovery and history of "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid"
An In-depth Technical Guide to 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword: Unveiling a Molecule of Potential
In the vast landscape of chemical entities, some molecules, while not yet etched into the annals of blockbuster drugs, present a confluence of structural motifs that signal significant therapeutic potential. 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is one such compound. While its specific discovery and developmental history remain largely undocumented in mainstream scientific literature, its architecture—a carefully orchestrated arrangement of a fluorinated benzoic acid, a sulfonamide linker, and a piperidine ring—speaks volumes to the discerning medicinal chemist. This guide, therefore, ventures beyond a simple recitation of facts. It aims to deconstruct the molecule's design, propose its synthetic lineage, and, through logical inference grounded in established pharmacological principles, illuminate its potential applications for researchers, scientists, and drug development professionals.
Structural and Physicochemical Profile
At its core, 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is a testament to the principles of modern drug design, where each functional group is strategically placed to influence the molecule's overall properties.
| Property | Value | Source |
| IUPAC Name | 4-Fluoro-3-(piperidin-1-ylsulfonyl)benzoic acid | - |
| CAS Number | 879487-91-9 | [1] |
| Molecular Formula | C₁₂H₁₄FNO₄S | [1] |
| Molecular Weight | 287.31 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) | - |
Design Rationale: A Trifecta of Functionality
The design of this molecule can be rationalized by considering the individual contributions of its three primary components:
-
The Fluorinated Benzoic Acid Core: The presence of a fluorine atom can significantly enhance metabolic stability and binding affinity by altering the electronic properties of the aromatic ring. The carboxylic acid group is a classic pharmacophore, capable of forming strong ionic and hydrogen bond interactions with biological targets.[2][3]
-
The Piperidine Moiety: The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[4][5][6] Its inclusion can improve a compound's pharmacokinetic profile, including solubility and cell permeability, and it can serve as a handle for further structural modifications to fine-tune activity and selectivity.[7][8] The piperidine ring and its derivatives have been associated with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) modulation.[9][10][11]
-
The Sulfonamide Linker and the Principle of Bioisosterism: The sulfonamide group is not merely a linker; it is a key functional group with its own rich history in medicine, most notably as the basis for sulfa drugs.[12][13] Crucially, the sulfonamide moiety is a well-established bioisostere for the carboxylic acid group.[14][15] This means it can mimic the acidic properties and hydrogen bonding capabilities of a carboxylic acid while offering potential advantages, such as improved metabolic stability and altered pKa, which can lead to enhanced biological activity and better pharmacokinetic properties.[3][16] The strategic placement of the piperidine-1-sulfonyl group adjacent to the carboxylic acid suggests a deliberate design choice to modulate the overall acidity and binding interactions of the molecule.
Caption: Logical relationships between the structural components and their inferred properties.
Proposed Synthetic Pathway
While no specific synthesis of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is documented, a plausible and efficient synthetic route can be devised based on established organic chemistry principles, starting from commercially available materials. A likely precursor is 4-fluoro-3-nitrobenzoic acid.
Experimental Protocol: A Two-Step Synthesis
Step 1: Reduction of the Nitro Group
The initial step involves the reduction of the nitro group of 4-fluoro-3-nitrobenzoic acid to an amino group, yielding 3-amino-4-fluorobenzoic acid.
-
Reaction Setup: To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or methanol, add a reducing agent like tin(II) chloride (SnCl₂) (3-5 eq) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reaction Conditions: If using SnCl₂, the reaction mixture is typically heated to reflux for several hours. For catalytic hydrogenation, the reaction is stirred at room temperature under a balloon of hydrogen.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with a base, such as sodium bicarbonate, to neutralize the acid and precipitate the product. The crude 3-amino-4-fluorobenzoic acid is then filtered, washed with water, and dried.
Step 2: Sulfonylation and Reaction with Piperidine
The resulting 3-amino-4-fluorobenzoic acid can then be converted to the target compound in a one-pot or two-step sequence involving diazotization, sulfonyl chloride formation, and subsequent reaction with piperidine.
-
Diazotization and Sulfonyl Chloride Formation:
-
The 3-amino-4-fluorobenzoic acid (1.0 eq) is dissolved in an acidic aqueous solution (e.g., HCl) and cooled to 0-5 °C.
-
A solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise to form the diazonium salt.
-
This diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) in acetic acid containing a catalytic amount of copper(I) chloride (CuCl) to form the corresponding sulfonyl chloride.
-
-
Reaction with Piperidine:
-
The crude 3-(chlorosulfonyl)-4-fluorobenzoic acid is then reacted directly with piperidine (2.2 eq) in the presence of a base like pyridine or triethylamine in an inert solvent such as dichloromethane (DCM) at room temperature. The excess piperidine acts as both a nucleophile and a base to quench the HCl byproduct.
-
-
Work-up and Purification: The reaction mixture is stirred until completion. The solvent is then removed, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with dilute acid, brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, can be purified by recrystallization or column chromatography.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. scispace.com [scispace.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. thieme-connect.de [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. ijnrd.org [ijnrd.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]
- 16. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]
"4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" starting materials
An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
Executive Summary
This technical guide provides a comprehensive analysis of the foundational starting materials and synthetic strategy for the preparation of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, a valuable building block in medicinal chemistry and drug development. The narrative is designed for researchers and drug development professionals, emphasizing the chemical logic, experimental causality, and self-validating protocols. The primary synthetic route proceeds via a two-step sequence: the chlorosulfonation of 4-fluorobenzoic acid to form a reactive sulfonyl chloride intermediate, followed by a nucleophilic substitution with piperidine to yield the final product. This guide offers a detailed examination of the key precursors, step-by-step experimental methodologies, and the critical considerations necessary for a successful and reproducible synthesis.
Introduction to the Target Compound
4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is a bespoke chemical intermediate whose structure is of significant interest in the synthesis of complex pharmaceutical agents. Its architecture combines a fluorinated benzoic acid moiety, known to enhance metabolic stability and binding affinity, with a piperidine sulfonamide group, a common feature in bioactive molecules. The strategic placement of these functional groups makes it a versatile scaffold for further chemical elaboration.
Table 1: Physicochemical Properties of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
| Property | Value |
| Molecular Formula | C₁₂H₁₄FNO₄S[1] |
| IUPAC Name | 4-fluoro-3-(piperidine-1-sulfonyl)benzoic acid |
| Appearance | Solid (predicted) |
| Solubility | Soluble in DMSO, Methanol (predicted) |
Retrosynthetic Analysis and Core Synthetic Strategy
A logical retrosynthetic analysis of the target molecule dictates the most efficient synthetic pathway. The sulfonamide bond is the most logical disconnection point, as its formation from a sulfonyl chloride and an amine is a robust and high-yielding reaction. This primary disconnection reveals two key synthons: a piperidine nucleophile and an electrophilic 4-fluoro-3-(chlorosulfonyl)benzoic acid intermediate. This intermediate, in turn, can be readily prepared from a commercially available precursor, 4-fluorobenzoic acid, via electrophilic aromatic substitution.
This analysis establishes a straightforward and reliable two-step forward synthesis. The core strategy is grounded in well-established chemical transformations, ensuring high reproducibility and scalability.
Caption: Retrosynthetic analysis of the target compound.
Deep Dive into Key Starting Materials
The success of the synthesis hinges on the quality and proper handling of two primary starting materials: 4-fluorobenzoic acid and piperidine.
Starting Material 1: 4-Fluorobenzoic Acid
4-Fluorobenzoic acid is a widely used building block in the synthesis of active pharmaceutical ingredients (APIs).[2] Its carboxylic acid group provides a handle for various chemical modifications, while the fluorine atom can modulate the electronic properties and metabolic stability of the final compound.[2][3]
Causality of Choice: This material is selected as the foundational aromatic core due to the strategic placement of the fluorine atom at the 4-position. This fluorine atom directs the incoming chlorosulfonyl group (-SO₂Cl) to the adjacent 3-position during the electrophilic aromatic substitution, a direct consequence of the directing effects of the deactivating carboxyl group and the ortho,para-directing but deactivating fluoro group.
Table 2: Properties of 4-Fluorobenzoic Acid
| Property | Value |
| CAS Number | 456-22-4 |
| Molecular Formula | C₇H₅FO₂ |
| Molecular Weight | 140.11 g/mol |
| Melting Point | 182-185 °C |
| Appearance | White crystalline powder |
Quality Control: For this synthesis, it is crucial to use 4-fluorobenzoic acid of high purity (>98%) and low water content. The presence of impurities could lead to side reactions during the aggressive chlorosulfonation step, reducing the yield and complicating the purification of the intermediate.
Starting Material 2: Piperidine
Piperidine is a cyclic secondary amine that serves as the nucleophile in the final step of the synthesis. The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[4]
Causality of Choice: Piperidine is chosen for its high nucleophilicity and its ability to form a stable sulfonamide linkage. Its basicity (pKa of the conjugate acid is ~11.2) also allows it to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, although an additional non-nucleophilic base is often recommended to drive the reaction to completion.
Table 3: Properties of Piperidine
| Property | Value |
| CAS Number | 110-89-4 |
| Molecular Formula | C₅H₁₁N |
| Molecular Weight | 85.15 g/mol |
| Boiling Point | 106 °C |
| Appearance | Colorless liquid |
Handling and Safety: Piperidine is a flammable, corrosive, and toxic liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is also hygroscopic and should be stored under an inert atmosphere to prevent moisture absorption.
The Synthetic Pathway: A Step-by-Step Technical Protocol
The following protocols are based on well-established procedures for analogous chemical transformations and provide a self-validating system for the synthesis.[5][6][7]
Step 1: Synthesis of 4-Fluoro-3-(chlorosulfonyl)benzoic acid
This reaction involves the electrophilic substitution of a chlorosulfonyl group onto the 4-fluorobenzoic acid ring using chlorosulfonic acid.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to an acid gas trap (e.g., a sodium hydroxide solution), carefully charge chlorosulfonic acid (5 molar equivalents).
-
Reagent Addition: Cool the flask in an ice-water bath to 0-5 °C. Slowly add solid 4-fluorobenzoic acid (1 molar equivalent) portion-wise, ensuring the internal temperature does not exceed 10 °C. The slow addition is critical to control the exothermic reaction and prevent side product formation.
-
Reaction Progression: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 130-140 °C.[5][7] Maintain this temperature for 4-6 hours or until the evolution of HCl gas ceases. The high temperature is necessary to drive the reaction to completion.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring.[5][7] This step quenches the excess chlorosulfonic acid and precipitates the product.
-
Purification: Collect the precipitated white solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual acid. Dry the product, 4-fluoro-3-(chlorosulfonyl)benzoic acid, under vacuum. The material is often used in the next step without further purification.
Step 2: Synthesis of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
This step involves the nucleophilic attack of piperidine on the highly reactive sulfonyl chloride intermediate.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the crude 4-fluoro-3-(chlorosulfonyl)benzoic acid (1 molar equivalent) in a suitable aprotic solvent like dichloromethane or tetrahydrofuran (THF). Add a non-nucleophilic base such as pyridine or triethylamine (2.5 molar equivalents).
-
Nucleophile Addition: Cool the mixture in an ice bath to 0 °C. Slowly add piperidine (1.2 molar equivalents) dropwise. The base neutralizes the HCl formed during the reaction, preventing the protonation of the piperidine nucleophile and driving the equilibrium towards the product.[6]
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Work-up and Isolation: Once the reaction is complete, acidify the mixture with 1N HCl to a pH of ~2. This step protonates the carboxylic acid and any remaining base. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-fluoro-3-(piperidine-1-sulfonyl)-benzoic acid.
Experimental Workflow Visualization
The following diagram illustrates the complete forward synthesis, detailing the relationship between starting materials, reagents, intermediates, and the final product.
Caption: Forward synthesis workflow for the target compound.
Conclusion
The synthesis of 4-fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is efficiently achieved through a robust two-step process starting from commercially available materials. The strategic selection of 4-fluorobenzoic acid as the aromatic core and piperidine as the nucleophile is dictated by fundamental principles of organic chemistry, ensuring a logical and high-yielding pathway. This guide provides the necessary technical details, procedural logic, and safety considerations to empower researchers and scientists in the successful synthesis of this important chemical intermediate for applications in drug discovery and development.
References
- Molbase. (n.d.). Synthesis of (a) 4-[N-(4-Fluoro-3-trifluoromethylphenyl)sulfamoyl]-benzoic acid.
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Retrieved from [Link]
- Google Patents. (n.d.). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan J. Chem., 11(2), 851-856. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
-
LookChem. (n.d.). Cas 194738-02-8, 4-Fluoro-benzoic acid 3-isopropoxy-4-{4-[3-(piperidine-1-carbonyl)-benzyl]-piperazin-1-yl}-phenyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 4-[(3-fluorophenyl)sulfonylamino]benzoic Acid. Retrieved from [Link]
-
Justia Patents. (n.d.). Process for the preparation of aromatic sulfonyl chlorides. Retrieved from [Link]
-
ResearchGate. (2021). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Retrieved from [Link]
-
MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(21), 7247. Retrieved from [Link]
- Google Patents. (n.d.). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
-
MDPI. (2010). Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit. Molecules, 15(11), 7647-7661. Retrieved from [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Potential Biological Targets of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid: A Strategic Approach to Target Identification and Validation
An In-depth Technical Guide
Introduction
In the landscape of modern drug discovery, the identification of a small molecule's biological target is a critical step that bridges chemistry and biology, transforming a compound from a mere chemical entity into a potential therapeutic agent. The molecule at the center of this guide, 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, presents a fascinating case for target deconvolution. Its structure is a composite of well-recognized pharmacophores, each suggesting distinct avenues for biological interaction. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to systematically investigate and validate the potential biological targets of this compound. We will move beyond simple hypothesis and delve into the causality behind experimental choices, presenting detailed, self-validating protocols and a logical, multi-pronged strategy for target identification.
The structure of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is characterized by three primary motifs: a benzoic acid ring, a piperidine moiety, and, most significantly, a sulfonamide group. The sulfonamide (R-SO₂NH-R') is a powerful directing group in medicinal chemistry, renowned for its ability to act as a zinc-binding moiety. This feature immediately establishes the carbonic anhydrase (CA) family of metalloenzymes as a primary and highly probable class of targets.[1] Concurrently, the broader sulfonyl functional group is a key component of sulfonylurea drugs, which target the sulfonylurea receptors (SUR) associated with ATP-sensitive potassium (K-ATP) channels, suggesting a secondary, plausible hypothesis.[2][3]
Part 1: Physicochemical Profile and Structural Alerts
Before embarking on experimental work, an analysis of the compound's structure provides crucial insights.
-
Sulfonamide Group: This is the most compelling structural alert. The sulfonamide moiety is a cornerstone of a major class of inhibitors targeting zinc-containing metalloenzymes.[4] Specifically, the deprotonated sulfonamide nitrogen can form a strong coordinate bond with the Zn²⁺ ion in the active site of carbonic anhydrases, anchoring the inhibitor.[1]
-
Benzoic Acid Moiety: The carboxylate group is ionizable at physiological pH, enhancing water solubility and providing a potential hydrogen bonding or salt-bridge interaction point with a target protein. The fluorine atom ortho to the carboxylate can modulate the acidity (pKa) of the benzoic acid and participate in specific fluorine-protein interactions.
-
Piperidine Ring: This saturated heterocycle adds a three-dimensional character to the molecule and can influence its pharmacokinetic properties. It often occupies hydrophobic pockets within a binding site.
These features collectively suggest a molecule capable of engaging in a combination of ionic, hydrogen bonding, and hydrophobic interactions, making it a well-suited candidate for specific binding to a protein target.
Part 2: Primary Hypothesis: Carbonic Anhydrase Inhibition
The presence of the sulfonamide group makes carbonic anhydrases the most probable and logical starting point for investigation. CAs are a family of ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer, making them important drug targets.[5][6]
Experimental Workflow for CA Target Validation
A multi-step, orthogonal approach is essential to definitively identify and validate CA isoforms as targets.
Caption: Workflow for Carbonic Anhydrase Target Validation.
Protocol 1: Pan-Isoform Biochemical Screening
Principle: This initial screen assesses the inhibitory activity of the compound against a panel of physiologically relevant human (h) CA isoforms (e.g., hCA I, II, IV, IX, XII). An esterase assay using 4-nitrophenyl acetate (4-NPA) as a substrate is a common and reliable method. CA catalyzes the hydrolysis of 4-NPA to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid in DMSO.
-
Prepare working solutions of recombinant human CA isoforms (e.g., 10-20 µM stocks in appropriate buffer).
-
Prepare assay buffer: 10 mM Tris-HCl, pH 7.4.
-
Prepare substrate solution: 10 mM 4-NPA in acetonitrile.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 188 µL of assay buffer.
-
Add 2 µL of the test compound solution (or DMSO for control).
-
Add 5 µL of the respective CA isoform solution to initiate the reaction. For the uncatalyzed reaction control, add 5 µL of buffer.
-
Incubate for 5 minutes at room temperature.
-
Add 5 µL of the 4-NPA substrate solution to start the reaction.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of absorbance vs. time).
-
Determine the percentage of inhibition for each CA isoform relative to the DMSO control.
-
A significant inhibition (e.g., >50% at 10 µM) identifies a "hit" isoform.
-
Protocol 2: IC₅₀ Determination for "Hit" Isoforms
Principle: For any CA isoforms identified as hits, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution series of the test compound (e.g., 10 concentrations ranging from 1 nM to 100 µM).
-
Assay Execution: Perform the esterase assay as described in Protocol 1, using the range of compound concentrations for each "hit" isoform.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation:
| CA Isoform | IC₅₀ (nM) [Hypothetical Data] |
| hCA I | 8,750 |
| hCA II | 150 |
| hCA IV | 2,500 |
| hCA IX | 25 |
| hCA XII | 45 |
This table presents hypothetical data for illustrative purposes.
Protocol 3: Isothermal Titration Calorimetry (ITC)
Principle: ITC provides definitive confirmation of direct binding and measures the thermodynamic parameters of the interaction (binding affinity (Kᴅ), enthalpy (ΔH), and entropy (ΔS)). It measures the heat released or absorbed during the binding event.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dialyze the purified "hit" CA isoform extensively against the ITC buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4).
-
Prepare the compound in the final dialysis buffer to avoid buffer mismatch effects. A typical concentration for the syringe is 10-20 times the protein concentration in the cell.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 20 µM) into the sample cell of the calorimeter.
-
Load the compound solution (e.g., 200 µM) into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to extract Kᴅ, ΔH, and stoichiometry (n).
-
Part 3: Secondary Hypothesis: Sulfonylurea Receptor (SUR) Interaction
While less probable than CA inhibition, the sulfonyl moiety warrants an investigation into the sulfonylurea receptors (SUR1 and SUR2), which are regulatory subunits of ATP-sensitive potassium (K-ATP) channels.[7] These channels couple the metabolic state of a cell to its electrical activity, playing key roles in processes like insulin secretion from pancreatic β-cells (SUR1).[8][9]
Experimental Workflow for SUR Target Validation
Caption: Workflow for Sulfonylurea Receptor Target Validation.
Protocol 4: Competitive Radioligand Binding Assay
Principle: This assay determines if the test compound can displace a known high-affinity radiolabeled ligand (e.g., [³H]-glyburide) from the SUR1 receptor. This is typically performed using membrane preparations from cells overexpressing the receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human SUR1/Kir6.2 channel complex (e.g., HEK-293 cells).
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge to pellet the membranes and resuspend in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-glyburide (near its Kᴅ value), and varying concentrations of the test compound.
-
For non-specific binding, use a high concentration of unlabeled glyburide.
-
Incubate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
-
Detection and Analysis:
-
Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters to remove unbound radioactivity.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Part 4: Unbiased Target Identification Strategies
If the structure-guided hypotheses do not yield a definitive target, or to proactively identify potential off-targets, unbiased approaches are necessary. These methods survey the broader proteome for interactions without prior assumptions.[10][11]
Overview of Unbiased Methodologies
Two primary strategies exist: affinity-based pull-downs and label-free methods.[12]
Caption: Comparison of Unbiased Target Identification Workflows.
Methodology 1: Affinity-Based Pull-Down
Principle: The small molecule is chemically modified with a tag (like biotin) and immobilized on a solid support (like streptavidin beads).[12] This "bait" is used to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.
High-Level Workflow:
-
Probe Synthesis: Synthesize a derivative of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid with a linker and a biotin tag. The attachment point should be chosen carefully to minimize disruption of potential binding interactions.
-
Immobilization: Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads.
-
Affinity Pull-Down: Incubate the beads with a cell or tissue lysate. As a control, use beads with no probe or a structurally similar but inactive probe.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Candidate targets will be significantly enriched in the experimental sample compared to the control.
Methodology 2: Drug Affinity Responsive Target Stability (DARTS)
Principle: This label-free method leverages the phenomenon that binding of a small molecule often stabilizes its target protein against proteolysis.[13]
High-Level Workflow:
-
Compound Incubation: Treat a cell lysate with the test compound or a vehicle control (DMSO).
-
Limited Proteolysis: Add a protease (e.g., thermolysin or pronase) to both lysates and incubate for a short, defined period.
-
Analysis: Stop the digestion and analyze the resulting protein fragments.
-
Gel-Based: Run the samples on an SDS-PAGE gel. A target protein will appear as a more intact band in the compound-treated lane compared to the control lane. The band can be excised and identified by mass spectrometry.
-
Mass Spectrometry-Based: Digest the samples completely (e.g., with trypsin) and analyze by quantitative proteomics (e.g., SILAC or TMT labeling) to identify proteins that were protected from the initial limited proteolysis.
-
Conclusion
This technical guide outlines a systematic, evidence-based strategy for elucidating the biological targets of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid. The molecular architecture strongly implicates carbonic anhydrases as primary targets, and a rigorous validation workflow combining biochemical, biophysical, and cellular assays is presented as the logical first line of investigation. A secondary hypothesis involving sulfonylurea receptors provides an alternative avenue for exploration. Should these targeted approaches prove inconclusive, robust, unbiased methods such as affinity pull-downs and DARTS offer powerful tools for novel target discovery. By employing this multi-faceted and orthogonal approach, researchers can confidently and efficiently navigate the complex process of target identification, paving the way for a deeper understanding of the compound's mechanism of action and its potential as a therapeutic agent.
References
-
Ashcroft, F. M., & Gribble, F. M. (1998). The sulfonylurea receptor. Diabetologia, 41(6), 678-685. [Link]
-
Bryan, J., Crane, A., & Aguilar-Bryan, L. (2005). Sulfonylurea receptors and the molecular mechanism of sulfonylurea action. Diabetes Care, 28(1), 224-232. [Link]
-
Capasso, C., & Supuran, C. T. (2015). Sulfa drugs as inhibitors of carbonic anhydrase: new targets for the old drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 523-528. [Link]
-
Gribble, F. M., & Reimann, F. (2003). Sulphonylurea and an ATP-sensitive K+ channel: a happy marriage. Diabetologia, 46(7), 875-891. [Link]
-
Lindskog, S., & Silverman, D. N. (2000). The catalytic mechanism of carbonic anhydrase. In The Carbonic Anhydrases (pp. 175-195). Birkhäuser Basel. [Link]
-
Pockley, A. G. (2001). Heat shock proteins, inflammation, and cardiovascular disease. Circulation, 104(25), 3034-3037. [Link]
-
Schwanstecher, M., & Schwanstecher, C. (2016). The sulfonylurea receptor: a molecular tool for KATP channel research. Journal of Physiology, 594(17), 4735-4746. [Link]
-
Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]
-
Tucker, S. J., Gribble, F. M., Zhao, C., Trapp, S., & Ashcroft, F. M. (1997). Truncation of Kir6.2 produces ATP-sensitive K+ channels in the absence of the sulphonylurea receptor. Nature, 387(6629), 179-183. [Link]
-
Thiry, A., Dogné, J. M., Supuran, C. T., & Masereel, B. (2006). Carbonic anhydrase inhibitors: a patent survey. Expert Opinion on Therapeutic Patents, 16(1), 27-41. [Link]
-
Ziegler, S., Pries V., Hedberg, C., & Waldmann, H. (2013). Target identification for small bioactive molecules: finding the needle in the haystack. Angewandte Chemie International Edition, 52(10), 2744-2792. [Link]
-
Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Luo, T. M. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
-
Terstiege, I., C. L. Hubbs, and J. M. Breinlinger (2012). Small-molecule target identification. Methods in Enzymology, 508, 179-200. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Sulfonylurea receptors and mechanism of sulfonylurea action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are SUR modulators and how do they work? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sulfonylurea receptor - Wikipedia [en.wikipedia.org]
- 8. Pharmacology of human sulphonylurea receptor SUR1 and inward rectifier K+ channel Kir6.2 combination expressed in HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Structural Analogs of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid: Synthesis, Biological Evaluation, and Structure-Activity Relationships
Introduction
The 4-fluoro-3-(piperidine-1-sulfonyl)-benzoic acid scaffold represents a privileged structure in medicinal chemistry, demonstrating potential as a modulator of key biological targets implicated in a variety of disease states. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the exploration of its structural analogs. We will delve into the synthetic strategies for molecular diversification, detailed protocols for biological evaluation, and an analysis of the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds, with a particular focus on their activity as inhibitors of deubiquitinating enzymes (DUBs) and antagonists of the P2Y14 receptor.
Core Rationale and Strategic Overview
The core structure of 4-fluoro-3-(piperidine-1-sulfonyl)-benzoic acid can be dissected into three key pharmacophoric regions: the substituted benzoic acid ring, the sulfonamide linker, and the piperidine moiety. Our exploration of structural analogs will systematically address modifications to each of these regions to probe the chemical space and optimize for desired biological activity. The rationale behind this modular approach is to enable a systematic evaluation of how changes in sterics, electronics, and lipophilicity at each position impact target engagement and overall pharmacological profile.
Synthetic Strategies for Analog Generation
The synthesis of analogs of 4-fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is typically achieved through a convergent approach, wherein the key sulfonamide bond is formed between a substituted sulfonyl chloride and a piperidine derivative. Subsequent modifications can be introduced either pre- or post-sulfonylation.
General Synthetic Workflow
The primary synthetic route involves the reaction of a 4-fluoro-3-(chlorosulfonyl)benzoic acid derivative with a diverse library of piperidine analogs. Variations in the benzoic acid portion can be achieved by starting with appropriately substituted precursors.
Caption: General synthetic workflow for the preparation of 4-fluoro-3-(piperidine-1-sulfonyl)-benzoic acid analogs.
Experimental Protocol 1: Synthesis of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
This protocol details the synthesis of the parent compound, which can be adapted for the synthesis of various analogs by substituting the starting materials.
Step 1: Chlorosulfonation of 4-Fluorobenzoic Acid
-
To a stirred solution of chlorosulfonic acid (5 equivalents) at 0 °C, slowly add 4-fluorobenzoic acid (1 equivalent).
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The precipitated 4-fluoro-3-(chlorosulfonyl)benzoic acid is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Sulfonamide Formation
-
Dissolve the 4-fluoro-3-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
To this solution, add piperidine (1.1 equivalents) and a base such as triethylamine (TEA) or pyridine (2 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 4-fluoro-3-(piperidine-1-sulfonyl)-benzoic acid.
Biological Evaluation of Analogs
The primary biological targets for this class of compounds identified to date are the deubiquitinating enzyme USP5 and the P2Y14 receptor. Below are detailed protocols for assessing the inhibitory activity of the synthesized analogs against these targets.
Deubiquitinating Enzyme (DUB) Inhibition Assays
This assay measures the ability of a compound to inhibit the enzymatic activity of a DUB, such as USP5, by monitoring the cleavage of a fluorogenic substrate.[1][2]
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 5 mM DTT.[3]
-
Recombinant human USP5 enzyme.
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate.
-
Test compounds dissolved in DMSO.
-
384-well black assay plates.
Protocol:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add 2.5 µL of the diluted test compounds or DMSO (vehicle control).[1]
-
Add 2.5 µL of a 2x concentrated solution of recombinant USP5 in assay buffer to each well.[1]
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 5 µL of a 2x concentrated solution of Ub-Rho110 in assay buffer.
-
Monitor the increase in fluorescence intensity (excitation: 485 nm, emission: 535 nm) over time using a plate reader.[2]
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro fluorescence-based DUB inhibition assay.[3]
This assay quantifies the inhibition of a target DUB in a cellular context by measuring the interaction between a biotinylated ubiquitin probe and a tagged DUB.[4][5]
Materials:
-
HEK293 cells stably expressing HA-tagged USP5.
-
Biotin-cR10-Ub-PA cell-permeable probe.
-
Test compounds dissolved in DMSO.
-
Lysis buffer.
-
AlphaLISA anti-HA acceptor beads and streptavidin donor beads.
-
384-well white assay plates.
Protocol:
-
Seed HA-USP5 expressing HEK293 cells into a 384-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Add the Biotin-cR10-Ub-PA probe to the cells and incubate for a defined period to allow for covalent labeling of USP5.[4]
-
Lyse the cells and add the AlphaLISA acceptor and donor beads.
-
Incubate the plate in the dark at room temperature.
-
Read the AlphaLISA signal on a suitable plate reader. A decrease in signal indicates inhibition of the DUB.
-
Calculate the percent inhibition and determine the IC50 values.
P2Y14 Receptor Antagonism Assay
The potential of the analogs to act as antagonists of the P2Y14 receptor can be assessed using a calcium mobilization assay in cells expressing the receptor.[6]
Materials:
-
CHO or HEK293 cells stably expressing the human P2Y14 receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
A P2Y14 receptor agonist (e.g., UDP-glucose).
-
Test compounds dissolved in DMSO.
-
96- or 384-well black, clear-bottom assay plates.
Protocol:
-
Seed the P2Y14R-expressing cells into the assay plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Pre-incubate the cells with serial dilutions of the test compounds or vehicle control.
-
Stimulate the cells with a sub-maximal concentration of the P2Y14R agonist.
-
Measure the resulting change in intracellular calcium concentration using a fluorescence plate reader.
-
Quantify the inhibitory effect of the test compounds on the agonist-induced calcium signal and determine the IC50 values.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the 4-fluoro-3-(piperidine-1-sulfonyl)-benzoic acid scaffold has revealed key structural features that govern its biological activity.
Modifications of the Benzoic Acid Moiety
The carboxylic acid group is a critical feature for interaction with the target proteins.
| Modification | Effect on USP5 Inhibition | Effect on P2Y14R Antagonism | Rationale |
| Esterification | Complete loss of binding[7] | Reduced affinity | The carboxylate forms crucial hydrogen bonds with Arg221 and Tyr261 in USP5.[7] A similar anionic interaction is likely important for P2Y14R binding. |
| Tetrazole isostere | Complete loss of binding[7] | Reduced affinity[8] | The geometry and charge distribution of the tetrazole may not adequately mimic the carboxylate for optimal interaction. |
| Amide formation | Loss of activity | Varied, can be tolerated[8] | The introduction of an amide bond alters the acidic nature and hydrogen bonding capacity. |
Modifications of the Central Aromatic Ring
The substitution pattern on the phenyl ring influences both potency and selectivity.
| Modification | Effect on USP5 Inhibition | Rationale |
| Removal of fluorine | Reduced affinity | The fluorine atom may engage in favorable interactions within the binding pocket or influence the electronic properties of the ring. |
| Shifting the sulfonyl group | Significant impact on activity | The relative positioning of the carboxylate and sulfonyl groups is crucial for optimal orientation of the piperidine moiety in the binding site. |
Modifications of the Piperidine Ring
The piperidine moiety explores a hydrophobic pocket in the target proteins, and substitutions here can significantly impact affinity.
| Modification | Effect on USP5 Inhibition | Rationale |
| Ring size variation (4, 5, or 7-membered rings) | Reduced affinity[7] | The 6-membered piperidine ring provides the optimal geometry for fitting into the binding pocket. |
| Introduction of substituents (e.g., phenyl, methyl) | Can enhance affinity[7] | Substituents can make additional favorable hydrophobic or π-stacking interactions with residues in the binding pocket. |
| Replacement with other heterocycles (e.g., piperazine, morpholine) | Generally reduced affinity[7] | The specific shape and hydrogen bonding capacity of the piperidine nitrogen are important for binding. |
Conclusion
The 4-fluoro-3-(piperidine-1-sulfonyl)-benzoic acid scaffold provides a versatile platform for the development of potent and selective modulators of important biological targets such as USP5 and the P2Y14 receptor. The synthetic strategies outlined in this guide allow for the systematic exploration of the chemical space around this core structure. The detailed protocols for biological evaluation provide a robust framework for assessing the activity of newly synthesized analogs. The structure-activity relationships discussed herein offer valuable insights to guide the design of next-generation compounds with improved pharmacological properties. This comprehensive technical guide serves as a valuable resource for researchers dedicated to advancing the therapeutic potential of this promising class of molecules.
References
- Structure-Activity Relationship of USP5 Inhibitors.
- Structure–Activity Relationship of USP5 Inhibitors. Journal of Medicinal Chemistry. 2021-10-14.
- Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery.
- Structure-Activity Relationship of USP5 Inhibitors. PubMed. 2021-10-28.
- Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. 2021-05-18.
- Structure-Activity Relationship of USP5 Inhibitors.
- Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. PMC - NIH.
- Identification and validation of Selective Deubiquitinase Inhibitors. PMC - NIH.
- UbiQ protocol P003 _ DUB bioluminescence assay.
- A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitin
- A sensitive fluorescence intensity assay for deubiquitinating proteases using ubiquitin-rhodamine110-glycine as substrate.
- A Comparative Guide to Deubiquitinating Enzyme (DUB) Inhibitors: PR-619 in Focus. Benchchem.
- Plate-Based Screening for DUB Inhibitors.
- (PDF) Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay.
- Deubiquitin
- Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. 2025-06-05.
- Drug-like Antagonists of P2Y Receptor Subtypes: An Upd
- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. NIH. 2023-07-11.
- US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof.
- US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
- CA1082191A - Process for the preparation of sulfamylbenzoic acids.
- Exploration of Alternative Scaffolds for P2Y 14 Receptor Antagonists Containing a Biaryl Core. PubMed. 2020-09-10.
- Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. PubMed. 2018-06-14.
- Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. PubMed. 2020-02-13.
Sources
- 1. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and In Vitro Assay Protocols for 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
Introduction
4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is a synthetic organic compound characterized by a benzoic acid core, a fluorine substituent, and a piperidine-1-sulfonyl group. Its structural resemblance to probenecid, a well-known uricosuric agent and inhibitor of various membrane transporters, suggests its potential as a modulator of key physiological and pathological processes.[1][2] Probenecid is known to inhibit the function of organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs), which are members of the ATP-binding cassette (ABC) transporter superfamily.[1]
These transporters play a crucial role in the disposition of a wide array of drugs, endogenous metabolites, and toxins.[3][4] OATs, primarily expressed in the kidneys and other organs, are critical for the elimination of many anionic drugs.[3] MRPs are ubiquitously expressed and are implicated in the efflux of drugs from cells, contributing to the phenomenon of multidrug resistance (MDR) in cancer and affecting drug distribution to tissues like the brain.[5][6][7]
Given its chemical structure, 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is a prime candidate for investigation as an inhibitor or modulator of these transporter families. This guide provides detailed in vitro assay protocols for researchers, scientists, and drug development professionals to characterize the interaction of this compound with OATs and MRPs. The following protocols are designed to be self-validating and are grounded in established methodologies.
Application Note 1: Characterization of Organic Anion Transporter (OAT) Inhibition
Objective: To determine the inhibitory potency of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid against specific organic anion transporters, such as OAT1 and OAT3, which are key to renal drug excretion.[3]
Principle: This assay utilizes human embryonic kidney (HEK293) cells engineered to stably overexpress a specific OAT transporter (e.g., OAT1 or OAT3). The activity of the transporter is measured by monitoring the uptake of a fluorescent probe substrate. The inhibitory effect of the test compound is quantified by its ability to reduce the intracellular accumulation of the fluorescent probe.
Experimental Workflow: OAT Inhibition Assay
Caption: Workflow for the OAT inhibition assay.
Detailed Protocol: OAT Inhibition Assay
Materials:
-
HEK293 cells stably expressing human OAT1 or OAT3
-
Mock-transfected HEK293 cells (for control)
-
Cell culture medium (e.g., DMEM with 10% FBS, selection antibiotic)
-
96-well black, clear-bottom cell culture plates
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Fluorescent OAT substrate (e.g., 6-carboxyfluorescein or similar)
-
4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
-
Positive control inhibitor (e.g., Probenecid)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the OAT-expressing and mock-transfected HEK293 cells into a 96-well plate at a density that will yield a confluent monolayer after 24-48 hours of incubation.
-
Compound Preparation: Prepare a serial dilution of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid in the assay buffer. Also, prepare solutions of the positive control and a vehicle control (e.g., DMSO in assay buffer).
-
Assay Initiation:
-
On the day of the assay, aspirate the cell culture medium and wash the cell monolayer gently with pre-warmed assay buffer.
-
Add the diluted test compound, positive control, or vehicle control to the respective wells and pre-incubate for 10-15 minutes at 37°C.
-
-
Substrate Addition: Add the fluorescent OAT substrate to all wells to initiate the uptake reaction. The final concentration of the substrate should be at or below its Km for the transporter to ensure sensitive detection of inhibition.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes). This time should be within the linear range of substrate uptake.
-
Termination of Uptake: Stop the reaction by aspirating the solution and immediately washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Fluorescence Reading:
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 10 minutes with gentle shaking.
-
Measure the intracellular fluorescence using a plate reader with excitation and emission wavelengths appropriate for the chosen substrate.
-
Data Analysis:
-
Subtract the average fluorescence signal from the mock-transfected cells (background) from the signals of the OAT-expressing cells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Application Note 2: Reversal of Multidrug Resistance (MDR)
Objective: To assess the ability of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid to reverse multidrug resistance mediated by ABC transporters like MRP1.
Principle: Many cancer cell lines develop resistance to chemotherapy by overexpressing efflux pumps such as P-glycoprotein (P-gp/MDR1) and MRP1.[5][6][7] These pumps actively transport a wide range of anticancer drugs out of the cell, reducing their intracellular concentration and efficacy. The calcein-AM efflux assay is a common method to screen for inhibitors of these pumps.[8] Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases into the highly fluorescent, membrane-impermeable calcein. In MDR cells, calcein-AM is rapidly effluxed by transporters like MRP1 before it can be cleaved.[8] An effective MRP1 inhibitor will block this efflux, leading to the intracellular accumulation of fluorescent calcein.
Mechanism: Calcein-AM Efflux Assay
Caption: Mechanism of the calcein-AM efflux assay.
Detailed Protocol: Calcein-AM Efflux Assay
Materials:
-
MDR-positive cancer cell line (e.g., A549, HeLa, or a specific drug-resistant subline)
-
Parental (sensitive) cancer cell line (for comparison)
-
Cell culture medium
-
96-well black, clear-bottom cell culture plates
-
Assay Buffer (e.g., phenol red-free HBSS)
-
Calcein-AM
-
4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
-
Positive control inhibitor (e.g., MK-571 for MRP1)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed both the MDR-positive and parental cell lines into a 96-well plate and incubate to achieve a confluent monolayer.
-
Compound Incubation:
-
Wash the cells with assay buffer.
-
Add serial dilutions of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, positive control, or vehicle control to the wells.
-
Incubate for 20-30 minutes at 37°C.
-
-
Calcein-AM Loading: Add calcein-AM to all wells at a final concentration of approximately 0.25-1 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity directly in the plate reader (bottom-read mode) or by harvesting the cells for flow cytometry analysis. Use excitation and emission wavelengths of ~490 nm and ~520 nm, respectively.
Data Analysis:
-
Calculate the fold increase in fluorescence (reversal index) for the MDR cell line at each concentration of the test compound compared to the vehicle-treated MDR cells.
-
A significant, dose-dependent increase in fluorescence in the MDR cells indicates inhibition of efflux pump activity.
-
The activity can be quantified by determining the EC50, the concentration of the compound that produces 50% of the maximal fluorescence signal observed with the positive control.
Application Note 3: ABC Transporter ATPase Activity Assay
Objective: To determine if 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid interacts with the ATP-binding and hydrolysis function of an ABC transporter like MRP1.
Principle: ABC transporters utilize the energy from ATP hydrolysis to efflux substrates.[5] The rate of ATP hydrolysis is coupled to the transport cycle and can be stimulated or inhibited by compounds that interact with the transporter. This assay measures the amount of inorganic phosphate (Pi) released from ATP by the transporter in the presence of the test compound. An increase in Pi release suggests the compound is a substrate (stimulator), while a decrease in basal or substrate-stimulated ATPase activity indicates inhibition.
Experimental Workflow: ATPase Assay
Caption: Workflow for the ABC transporter ATPase assay.
Detailed Protocol: ATPase Activity Assay
Materials:
-
Membrane vesicles from cells overexpressing the target ABC transporter (e.g., MRP1)
-
ATPase Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, with KCl and MgCl2)
-
MgATP solution
-
4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
-
Positive control substrate/stimulator (e.g., estradiol-17-β-D-glucuronide for MRP1)
-
Positive control inhibitor (e.g., vanadate)
-
Phosphate detection reagent (e.g., based on malachite green)
-
Phosphate standard solution
-
96-well clear microplate
-
Spectrophotometer/plate reader
Procedure:
-
Standard Curve: Prepare a standard curve using the phosphate standard solution to allow for the quantification of Pi.
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer, membrane vesicles, and the test compound at various concentrations. Include controls for basal activity (no compound), stimulated activity (positive control substrate), and inhibited activity (vanadate).
-
Pre-incubate the plate for 5 minutes at 37°C.
-
-
Initiate Reaction: Start the reaction by adding MgATP to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which ATP hydrolysis is linear.
-
Stop Reaction: Terminate the reaction by adding a quenching agent (e.g., SDS).
-
Phosphate Detection: Add the colorimetric phosphate detection reagent to all wells. Incubate at room temperature for 15-20 minutes to allow color to develop.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength for the detection reagent used.
Data Analysis:
-
Use the phosphate standard curve to convert absorbance readings to the amount of Pi produced.
-
Calculate the specific ATPase activity (e.g., in nmol Pi/min/mg of vesicle protein).
-
Compare the ATPase activity in the presence of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid to the basal activity and the stimulated activity.
-
Stimulation: A concentration-dependent increase above basal activity suggests the compound is a substrate.
-
Inhibition: A concentration-dependent decrease in substrate-stimulated ATPase activity indicates the compound is an inhibitor.
-
Summary of Quantitative Data
The following table summarizes the key quantitative outputs from the described in vitro assays.
| Assay | Key Parameter | Typical Units | Interpretation |
| OAT Inhibition Assay | IC50 | µM or nM | Concentration of the compound that inhibits 50% of transporter activity. |
| Calcein-AM Efflux Assay | EC50 / Reversal Index | µM or Fold-Increase | Concentration for 50% reversal / Fold increase in fluorescence over baseline. |
| ABC Transporter ATPase Assay | % Stimulation/Inhibition | % | Percentage change in ATPase activity relative to basal or stimulated controls. |
References
-
Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP - MDPI. Available at: [Link]
-
In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies - PubMed. Available at: [Link]
-
In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies - Taylor & Francis Online. Available at: [Link]
-
In vitro studies with two human organic anion transporters: OAT2 and OAT7: Xenobiotica. Available at: [Link]
-
Full article: In vitro studies with two human organic anion transporters: OAT2 and OAT7. Available at: [Link]
-
In vitro studies with two human organic anion transporters: OAT2 and OAT7 - PubMed. Available at: [Link]
-
Multidrug Resistance Activity Kit - ION Biosciences. Available at: [Link]
-
Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten - MDPI. Available at: [Link]
-
In Vitro Studies with Two Human Organic Anion Transporters: OAT2 and OAT7 | Request PDF - ResearchGate. Available at: [Link]
-
4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid. Available at: [Link]
-
In Vitro Stimulation of Multidrug Resistance-Associated Protein 2 Function Is Not Reproduced In Vivo in Rats - NIH. Available at: [Link]
-
PROBENECID - DailyMed. Available at: [Link]
-
Probenecid | C13H19NO4S | CID 4911 - PubChem - NIH. Available at: [Link]
-
4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist - PubMed. Available at: [Link]
-
Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed. Available at: [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. Available at: [Link]
Sources
- 1. PROBENECID [dailymed.nlm.nih.gov]
- 2. Probenecid | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP [mdpi.com]
- 6. In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ionbiosciences.com [ionbiosciences.com]
Application Notes & Protocols: Characterizing 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid as a Novel Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is a synthetic organic compound featuring a fluorinated benzoic acid scaffold, a structure commonly explored in medicinal chemistry.[1] Its key functional groups—a carboxylic acid and a sulfonamide—suggest its potential to interact with a variety of biological targets, including enzymes.[2][3] This document provides a comprehensive guide for the initial characterization of this compound as an enzyme inhibitor, with a particular focus on two promising enzyme families: the Aldo-Keto Reductases (AKRs) and Hematopoietic Prostaglandin D2 Synthase (hPGDS), a key enzyme in inflammatory pathways.[4][5]
The aldo-keto reductase superfamily is involved in a wide range of metabolic and detoxification processes, and their dysregulation has been implicated in diseases such as cancer. hPGDS catalyzes the conversion of PGH2 to PGD2, a critical mediator in allergic and inflammatory responses, making it a significant target for therapeutic intervention.[5][6] Given the structural motifs present in 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, it represents a candidate for inhibition of these enzymes. These application notes will guide researchers through the process of primary screening, potency determination (IC50), and initial mechanistic studies.
Hypothesized Mechanism of Action
The inhibitory potential of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid likely stems from the ability of its functional groups to form key interactions within an enzyme's active site. The negatively charged carboxylate group can form salt bridges with positively charged amino acid residues (e.g., Arginine, Lysine), while the sulfonamide moiety can act as a hydrogen bond donor and acceptor. The fluorine atom may enhance binding affinity through favorable electrostatic interactions. It is plausible that this compound could act as a competitive inhibitor, vying with the natural substrate for the enzyme's active site.[7]
Section 1: Primary Screening for Inhibitory Activity
The initial step is to determine if 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid exhibits any inhibitory effect on the target enzyme. A single, high concentration of the inhibitor is typically used.
Protocol 1.1: Primary Screening against Aldo-Keto Reductase (AKR)
This protocol is adapted from commercially available colorimetric assay kits.[8] The principle involves the AKR-catalyzed reduction of a substrate, leading to the conversion of NADP+ to NADPH. The generated NADPH then reacts with a probe to produce a colored product, which can be measured spectrophotometrically.[8]
Materials:
-
Recombinant human AKR enzyme (e.g., AKR1C3)
-
AKR substrate solution
-
NADP+
-
NADP Detection Probe
-
Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid (10 mM stock in DMSO)
-
Positive control inhibitor (e.g., a known AKR inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare a reaction mix containing Assay Buffer, AKR substrate, and NADP+.
-
Sample Preparation: In a 96-well plate, add the test compound to achieve a final concentration of 100 µM. Also, prepare wells for a no-inhibitor control (vehicle, e.g., 1% DMSO) and a positive control inhibitor.
-
Enzyme Addition: Add the recombinant AKR enzyme to all wells except for a no-enzyme background control.
-
Initiate Reaction: Add the reaction mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Detection: Add the NADP Detection Probe.
-
Measurement: Measure the absorbance at 450 nm in a kinetic or endpoint mode.
-
Analysis: Calculate the percent inhibition relative to the no-inhibitor control. A significant reduction in signal indicates potential inhibitory activity.
Protocol 1.2: Primary Screening against hPGDS
This protocol utilizes a fluorescence polarization (FP)-based assay, which is a rapid and sensitive method for screening inhibitors.[9] The assay measures the displacement of a fluorescently labeled probe from the enzyme's active site by a potential inhibitor.
Materials:
-
Recombinant human hPGDS enzyme
-
hPGDS-fluorescein conjugate (fluorescent probe)
-
Assay Buffer
-
4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid (10 mM stock in DMSO)
-
Known hPGDS inhibitor (e.g., HQL-79) for positive control[10]
-
384-well black microplate
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare solutions of hPGDS enzyme and the fluorescent probe in Assay Buffer.
-
Compound Addition: Add the test compound to wells of a 384-well plate to a final concentration of 100 µM. Include wells for no-inhibitor (vehicle) and positive controls.
-
Enzyme-Probe Mixture: Add the hPGDS enzyme and fluorescent probe mixture to all wells.
-
Incubation: Incubate at room temperature for 15-30 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization.
-
Analysis: A decrease in fluorescence polarization compared to the no-inhibitor control indicates that the test compound has displaced the probe and is a potential inhibitor.
Section 2: Determination of Inhibitor Potency (IC50)
Once inhibitory activity is confirmed, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50).[11][12] This involves testing a range of inhibitor concentrations to generate a dose-response curve.[13]
Protocol 2.1: IC50 Determination
This general protocol can be applied to either the AKR or hPGDS assay described above.
Procedure:
-
Serial Dilution: Prepare a serial dilution of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid in assay buffer. A typical 8-point dilution series might range from 100 µM down to 1 nM. Ensure the final DMSO concentration is constant across all wells.[14]
-
Assay Performance: Perform the respective enzyme assay (as in Protocol 1.1 or 1.2) with each concentration of the inhibitor. Include no-inhibitor and no-enzyme controls.
-
Data Collection: Record the signal (absorbance or fluorescence polarization) for each inhibitor concentration.
-
Data Analysis:
-
Normalize the data by setting the no-inhibitor control as 0% inhibition and the no-enzyme/background control as 100% inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to calculate the IC50 value.[14]
-
Data Presentation:
| Inhibitor Concentration [µM] | % Inhibition (Mean ± SD, n=3) |
| 100 | 95.2 ± 2.1 |
| 30 | 88.7 ± 3.5 |
| 10 | 75.4 ± 4.2 |
| 3 | 55.1 ± 3.8 |
| 1 | 30.6 ± 2.9 |
| 0.3 | 15.3 ± 1.7 |
| 0.1 | 5.8 ± 1.1 |
| 0.03 | 1.2 ± 0.5 |
| IC50 (µM) | ~2.5 |
| Caption: Example data for IC50 determination. The IC50 value is derived from the dose-response curve. |
Section 3: Initial Mechanistic Studies - Mode of Inhibition
Understanding how the compound inhibits the enzyme (mode of inhibition) is crucial for lead optimization.[15] The primary distinction is between competitive, non-competitive, and uncompetitive inhibition.[16][17] This can be determined by measuring enzyme kinetics at varying substrate and inhibitor concentrations.
Protocol 3.1: Mode of Inhibition Study (for AKR)
This protocol involves generating Michaelis-Menten plots in the presence and absence of the inhibitor.
Procedure:
-
Experimental Setup: Set up a matrix of reactions with varying concentrations of the AKR substrate and a fixed concentration of the inhibitor (e.g., at or near its IC50). Also, run a set of reactions without the inhibitor.
-
Kinetic Measurements: Measure the initial reaction velocity (rate) for each condition.
-
Data Analysis:
-
Plot the reaction velocity versus substrate concentration for each inhibitor concentration.
-
Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).
-
Analyze the plot to determine the mode of inhibition:
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of an enzyme inhibitor.
Enzyme Inhibition Types
Caption: Comparison of competitive and non-competitive enzyme inhibition.
References
-
Knya, A. (2024, April 16). Difference Between Competitive and Noncompetitive Enzyme Inhibition. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
DavidsonX. (n.d.). IC50 Determination. edX. Retrieved from [Link]
- Auld, D., et al. (2016). Matrix-Based Activity Pattern Classification as a Novel Method for the Characterization of Enzyme Inhibitors Derived from High-Throughput Screening. Journal of Biomolecular Screening, 21(10), 1075-1089.
-
National Center for Biotechnology Information. (n.d.). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. PubMed Central. Retrieved from [Link]
-
bioRxiv. (2021, August 19). Identification of Potential inhibitors for Hematopoietic Prostaglandin D2 Synthase: Computational Modeling and Molecular Dynamics Simulations. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, August 7). Computer-Aided Designing Peptide Inhibitors of Human Hematopoietic Prostaglandin D2 Synthase Combined Molecular Docking and Molecular Dynamics Simulation. Retrieved from [Link]
-
BluSense Diagnostics. (n.d.). Prostaglandin D Synthase (hematopoietic-type) FP-Based Inhibitor Screening Assay Kit - Green - 384 Well. Retrieved from [Link]
-
University of Leeds. (n.d.). Enzyme inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 4). Enzyme Inhibition. Retrieved from [Link]
- Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46.
-
Biomman Biology. (2021, November 19). Enzyme Inhibition (Competitive vs. Non-Competitive/Allosteric). YouTube. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. Retrieved from [Link]
-
PubMed. (2016). Identification and characterization of novel ligase I inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. Retrieved from [Link]
-
ACS Publications. (n.d.). Development of Potent and Selective Inhibitors of Aldo–Keto Reductase 1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure–Activity Relationships. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Gene Result HPGDS hematopoietic prostaglandin D synthase [(human)]. Retrieved from [Link]
-
Elabscience. (n.d.). Aldo-Keto Reductase (ARKs) Activity Assay Kit (E-BC-K810-M). Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of (a) 4-[N-(4-Fluoro-3-trifluoromethylphenyl)sulfamoyl]-benzoic acid. Retrieved from [Link]
-
ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-fluoro-3-(pyrrolidine-1-sulfonyl)benzoic acid (C11H12FNO4S). Retrieved from [Link]
-
LookChem. (n.d.). Cas 194738-02-8,4-Fluoro-benzoic acid 3-isopropoxy-4-{4-[3-(piperidine-1-carbonyl)-benzyl]-piperazin-1-yl}-phenyl ester. Retrieved from [Link]
-
PubMed. (2008, December 1). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Retrieved from [Link]
-
Bioxiver. (n.d.). 1-(4-Fluoro-benzenesulfonyl)-piperidine-3-carboxylic acid. Retrieved from [Link]
-
PubMed. (2025, June 5). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. labsolu.ca [labsolu.ca]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Computer-Aided Designing Peptide Inhibitors of Human Hematopoietic Prostaglandin D2 Synthase Combined Molecular Docking and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Aldo-Keto Reductase (AKR) Activity Assay Kit (Colorimetric) | Abcam [abcam.com]
- 9. Prostaglandin D Synthase (hematopoietic-type) FP-Based Inhibitor Screening Assay Kit - Green - 384 Well | BluSense Diagnostics [blusense-diagnostics.com]
- 10. Identification of Potential inhibitors for Hematopoietic Prostaglandin D2 Synthase: Computational Modeling and Molecular Dynamics Simulations | bioRxiv [biorxiv.org]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. courses.edx.org [courses.edx.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Matrix-Based Activity Pattern Classification as a Novel Method for the Characterization of Enzyme Inhibitors Derived from High-Throughput Screening - OAK Open Access Archive [oak.novartis.com]
- 16. knyamed.com [knyamed.com]
- 17. Khan Academy [khanacademy.org]
Application Notes and Protocols for 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the potential applications of the novel chemical entity, 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid . While direct biological data for this specific molecule is not yet publicly available, its structural motifs—a fluorinated benzoic acid, a piperidine ring, and an arylsulfonamide linkage—are prevalent in a wide range of biologically active compounds. By analyzing these constituent parts, we can extrapolate and propose high-probability therapeutic targets and develop a strategic framework for its investigation. This guide offers detailed protocols for synthesis, characterization, and a tiered biological screening cascade to elucidate the therapeutic potential of this compound.
Introduction and Rationale
The principles of medicinal chemistry often rely on the strategic combination of well-established pharmacophores to generate novel molecules with desired biological activities and pharmacokinetic profiles. The structure of "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" presents a compelling convergence of three such key motifs:
-
Fluorinated Benzoic Acid: The inclusion of a fluorine atom on the benzoic acid ring can significantly modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability. This can lead to enhanced binding affinity for biological targets and improved drug-like properties.
-
Piperidine Moiety: As a ubiquitous scaffold in medicinal chemistry, the piperidine ring is a versatile component of numerous approved drugs. It can introduce a basic nitrogen atom, crucial for salt formation and improved solubility, and provides a vector for establishing key interactions with biological targets.
-
Arylsulfonamide Linkage: The sulfonamide group is a cornerstone of chemotherapy and is present in various drugs, including diuretics, anti-convulsants, and anti-inflammatory agents. It can act as a hydrogen bond donor and acceptor, contributing to target binding and influencing pharmacokinetic parameters.
Given these structural features, we hypothesize that "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" holds potential as a modulator of several important drug targets. This guide will focus on a systematic approach to exploring its potential as an antagonist for the P2Y14 receptor, a G-protein coupled receptor implicated in inflammatory responses.
Synthesis and Characterization
A plausible synthetic route for "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" can be envisioned starting from commercially available 3-chloro-4-fluorobenzoic acid. The general strategy involves the conversion of the benzoic acid to a sulfonyl chloride, followed by reaction with piperidine.
Proposed Synthetic Protocol
A potential one-pot synthesis can be adapted from established methods for aryl sulfonamide synthesis.
Reaction Scheme:
Caption: Proposed workflow for the investigation of "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid".
P2Y14 Receptor Signaling Pathway
Caption: Simplified P2Y14 receptor signaling pathway and the proposed point of intervention.
Conclusion
"4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" represents a novel chemical entity with significant potential for medicinal chemistry applications. Its composite structure suggests a high probability of interaction with therapeutically relevant targets, particularly the P2Y14 receptor. The systematic approach outlined in these application notes, from synthesis and characterization to a comprehensive biological screening cascade, provides a robust framework for elucidating its pharmacological profile and advancing it as a potential lead compound for the development of new anti-inflammatory therapeutics.
References
-
Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991-10000. [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
van der Wouden, E. J., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. [Link]
-
Matute-Bello, G., et al. (2019). Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. Journal of Visualized Experiments, (149). [Link]
-
Song, C., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588. [Link]
-
JoVE Science Education Database. (2014). Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. [Link]
-
Bio-protocol. (n.d.). LPS-induced acute lung injury mouse model. Retrieved from [Link]
-
BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]
-
Admescope. (2024). Fast turnaround early ADME in vitro screening available!. [Link]
Application Notes and Protocols: 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid as a Molecular Probe
Authored by: A Senior Application Scientist
Introduction: Unveiling a Versatile Chemical Tool for Target Discovery
In the intricate landscape of chemical biology and drug discovery, the development of molecular probes is paramount for elucidating protein function and identifying novel therapeutic targets. "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" is a compound uniquely positioned at the intersection of several key chemical motifs known for their biological relevance. This molecule integrates a sulfonyl group, a benzoic acid scaffold, and a piperidine ring, each contributing to its potential as a versatile molecular probe.
The sulfonyl moiety is a well-established reactive group capable of forming covalent bonds with nucleophilic residues in proteins, acting as a "warhead" for covalent inhibitors and activity-based protein profiling (ABPP) probes.[1][2][3] This targeted covalent modification can provide a durable signal for target identification and validation. The benzoic acid framework is a common feature in a multitude of biologically active compounds, offering a scaffold for molecular recognition by a variety of protein targets.[4][5] Furthermore, the piperidine ring is a prevalent heterocyclic amine structure found in numerous pharmaceuticals and natural alkaloids, often contributing to favorable pharmacokinetic properties and target engagement.[6] The strategic placement of a fluorine atom can also serve to modulate the compound's physicochemical properties and provide a useful handle for ¹⁹F NMR-based screening techniques.[7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed experimental protocols for utilizing "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" as a molecular probe for target identification, validation, and inhibitor screening. While direct literature on this specific compound as a molecular probe is emerging, the principles and methodologies outlined herein are grounded in the well-established science of related sulfonyl-containing probes and biologically active benzoic acid derivatives.
Physicochemical and Potential Bioactivity Profile
A summary of the key physicochemical properties and potential biological activities of "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" and related sulfonylbenzoic acid derivatives is presented below. This information is crucial for designing and interpreting experiments using this compound as a molecular probe.
| Property | Value / Observation | Reference |
| Molecular Formula | C₁₂H₁₄FNO₄S | [8] |
| Molecular Weight | 287.31 g/mol | [8] |
| CAS Number | 311785-51-0 | [8] |
| Appearance | Solid (predicted) | |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | [2] |
| Potential Biological Activities of the Scaffold | Antimicrobial, Anti-inflammatory, Anticancer, Antidiabetic | [4][5][9][10] |
| Reactivity of the Sulfonyl Group | Can form covalent adducts with nucleophilic amino acid residues (e.g., serine, threonine, tyrosine, lysine, cysteine, and histidine). | [2][3][11] |
Principle of Operation as a Covalent Molecular Probe
The primary proposed mechanism of action for "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" as a molecular probe is the covalent modification of protein targets. The sulfonyl group acts as an electrophilic center that can be attacked by nucleophilic side chains of amino acids within a protein's binding pocket. This "proximity-enhanced reactivity" leads to the formation of a stable covalent bond, effectively "tagging" the protein of interest.[3]
Caption: Proposed mechanism of covalent target modification.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for utilizing "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" in key experiments for target discovery and characterization.
Protocol 1: In Vitro Target Engagement Assay
This protocol is designed to assess the direct binding and covalent modification of a purified protein of interest by the probe.
Materials:
-
"4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" (Probe)
-
Purified protein of interest
-
Assay buffer (e.g., PBS, pH 7.4)
-
DMSO (for probe stock solution)
-
SDS-PAGE loading buffer
-
Coomassie stain or fluorescent protein stain
-
LC-MS/MS system for intact protein analysis
Procedure:
-
Probe Preparation: Prepare a 10 mM stock solution of the probe in DMSO.
-
Protein Incubation: In separate microcentrifuge tubes, incubate the purified protein (e.g., 1-5 µM) with varying concentrations of the probe (e.g., 1, 10, 50, 100 µM). Include a DMSO vehicle control.
-
Reaction: Incubate the reactions at room temperature or 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Visualization: Stain the gel with Coomassie blue or a fluorescent stain to visualize the protein bands. A shift in the molecular weight of the protein incubated with the probe may indicate covalent modification.
-
Mass Spectrometry Analysis: For confirmation of covalent modification, analyze the reaction mixture using LC-MS/MS to detect the mass shift corresponding to the addition of the probe to the protein.
Protocol 2: Activity-Based Protein Profiling (ABPP) for Target Identification
This protocol outlines a workflow to identify the protein targets of the probe in a complex biological lysate using a "clickable" alkyne-tagged version of the probe and mass spectrometry.
Caption: A typical workflow for ABPP using an alkyne-tagged probe.
Materials:
-
Alkyne-tagged "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" probe
-
Cell or tissue lysate (1-5 mg/mL in PBS)
-
Biotin-Azide tag
-
Copper (II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate
-
Streptavidin-agarose beads
-
Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)
-
Trypsin
-
LC-MS/MS compatible buffers
Procedure:
-
Labeling: Treat the cell lysate with the alkyne-tagged probe (e.g., 10-50 µM) for 1 hour at room temperature. Include a DMSO vehicle control.
-
Click Chemistry: To the labeled lysate, add Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM). Incubate for 1 hour at room temperature to attach the biotin tag.
-
Protein Precipitation: Precipitate the proteins using cold acetone or methanol to remove excess reagents.
-
Enrichment of Tagged Proteins: Resuspend the protein pellet and incubate with streptavidin-agarose beads for 1-2 hours at 4°C to capture the biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-bead Digestion: Resuspend the beads in a denaturing buffer (e.g., 8 M urea), reduce the proteins with DTT, alkylate with IAA, and digest with trypsin overnight.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Identify the enriched proteins by searching the MS/MS data against a protein database. Proteins that are significantly enriched in the probe-treated sample compared to the control are considered potential targets.
Protocol 3: Competitive Binding Assay for Inhibitor Screening
This protocol is used to screen for and validate inhibitors that compete with the probe for binding to its target protein(s).
Materials:
-
Fluorescently-tagged or alkyne-tagged probe
-
Cell lysate or purified protein
-
Test inhibitors
-
Appropriate buffers and reagents for visualization (fluorescence scanner or Western blot)
Procedure:
-
Inhibitor Pre-incubation: Pre-incubate the cell lysate or purified protein with varying concentrations of a test inhibitor (or a vehicle control) for 30 minutes at room temperature.
-
Probe Addition: Add the fluorescently-tagged or alkyne-tagged probe at a fixed concentration (predetermined to give a robust signal).
-
Labeling: Incubate for an additional 30-60 minutes.
-
Analysis:
-
For fluorescent probes: Stop the reaction with SDS-PAGE loading buffer, run on a gel, and visualize the labeled proteins using a fluorescence gel scanner. A decrease in fluorescence intensity in the presence of the inhibitor indicates competition.
-
For alkyne-tagged probes: Perform the click chemistry reaction with a fluorescent azide tag (e.g., Rhodamine-Azide), followed by SDS-PAGE and fluorescence scanning.
-
-
Quantification: Quantify the band intensities to determine the IC₅₀ value of the test inhibitor.
Data Analysis and Interpretation
-
Target Engagement: A successful covalent modification in Protocol 1 will be confirmed by a mass shift in the LC-MS data corresponding to the molecular weight of the probe.
-
Target Identification: In Protocol 2, candidate targets are proteins that are consistently and significantly enriched in the probe-treated samples across biological replicates compared to the DMSO controls.
-
Inhibitor Screening: In Protocol 3, a dose-dependent decrease in the probe's labeling signal upon pre-incubation with a test compound indicates that the compound binds to the same target, and an IC₅₀ value can be calculated to quantify its potency.
Safety Precautions
As with any laboratory chemical, appropriate safety measures should be taken when handling "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid." It is recommended to handle the compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[2] Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
References
- BenchChem. (2025). Application Notes and Protocols for Click Chemistry-Enabled 2-Phenoxyethane-1-sulfonyl Fluoride Probes.
- BenchChem. (2025). Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride (CMSF) as a Chemical Probe.
- BenchChem. (2025). Application Notes & Protocols: Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites.
- BenchChem. (2025).
-
Ward, R. A., et al. (2017). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 12(5), 1478–1485. [Link]
- BenchChem. (2025). The Emergence of Sulfonyl Fluorides as Versatile Chemical Probes in Drug Discovery: A Technical Guide.
- Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
-
PubChem. (n.d.). 1-Piperidinesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine-1-sulfonyl chloride. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Piperidine-1-sulfonyl chloride. Retrieved from [Link]
-
An, H., et al. (2012). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 55(15), 6947–6959. [Link]
-
Iqbal, J., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports, 13(1), 11296. [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991–10000. [Link]
-
Kumar, R., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Letters in Drug Design & Discovery, 15(12). [Link]
-
Limban, C., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(11), 3181. [Link]
-
LookChem. (n.d.). Cas 194738-02-8, 4-Fluoro-benzoic acid 3-isopropoxy-4-{4-[3-(piperidine-1-carbonyl)-benzyl]-piperazin-1-yl}-phenyl ester. Retrieved from [Link]
-
Abdu, S., et al. (2021). 4-Fluoro-2-(phenylamino)benzoic acid. IUCrData, 6(12). [Link]
-
Wang, E., & Lazo, D. J. (2022). Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening–Target Identification Campaigns via a Minimalist Bifunctional Isocyanide. ACS Chemical Biology, 17(10), 2883–2894. [Link]
-
Khan, A., et al. (2020). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. Drug Design, Development and Therapy, 14, 4515–4523. [Link]
-
Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
- Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 177-187.
-
Trimboli, A., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(12), 3975. [Link]
-
Al-Ghamdi, S. A., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics, 11(2), 211. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labsolu.ca [labsolu.ca]
- 9. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Anwendungs- und Protokollleitfaden: Strategien zur Derivatisierung von "4-Fluor-3-(piperidin-1-sulfonyl)-benzoesäure" für Struktur-Wirkungs-Beziehungsstudien
Erstellt von: Gemini, Leitender Anwendungswissenschaftler
Veröffentlichungsdatum: 18. Januar 2026
Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Anleitung für die chemische Modifikation des Wirkstoff-Grundgerüsts "4-Fluor-3-(piperidin-1-sulfonyl)-benzoesäure". Es werden systematische Derivatisierungsstrategien vorgestellt, die darauf abzielen, die Struktur-Wirkungs-Beziehungen (SAR) dieser Molekülklasse zu erforschen. Die hier beschriebenen Protokolle sind für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung konzipiert und erläutern die kausalen Zusammenhänge hinter den experimentellen Entscheidungen, um eine fundierte und effiziente Wirkstoffoptimierung zu ermöglichen.
Einleitung: Die Bedeutung der SAR-Studien für 4-Fluor-3-(piperidin-1-sulfonyl)-benzoesäure
Das Molekül 4-Fluor-3-(piperidin-1-sulfonyl)-benzoesäure (im Folgenden als "Grundgerüst 1" bezeichnet) vereint mehrere pharmakologisch relevante Strukturelemente: eine Benzoesäure, ein Sulfonamid und einen Piperidinring.[1] Diese Kombination von funktionellen Gruppen legt nahe, dass das Molekül Potenzial für vielfältige Interaktionen mit biologischen Zielstrukturen besitzt. Insbesondere die Carboxylgruppe kann wichtige Wasserstoffbrückenbindungen ausbilden, während der aromatische Ring an π-Stapelung-Wechselwirkungen beteiligt sein kann.[2] Das Fluoratom kann die metabolische Stabilität und die Bindungsaffinität positiv beeinflussen.[3][4][5][6][7]
Struktur-Wirkungs-Beziehungs (SAR)-Studien sind ein Eckpfeiler der modernen medizinischen Chemie.[2] Durch gezielte und systematische Modifikationen am Grundgerüst 1 können wir ein detailliertes Verständnis dafür entwickeln, wie jede einzelne Komponente des Moleküls zur biologischen Aktivität beiträgt. Diese Erkenntnisse sind entscheidend, um die Wirksamkeit, Selektivität und die pharmakokinetischen Eigenschaften von potenziellen Wirkstoffkandidaten zu optimieren.
Dieser Leitfaden konzentriert sich auf drei strategische Derivatisierungspunkte des Grundgerüsts 1:
-
Modifikation der Carboxylgruppe: Untersuchung der Bedeutung von Azidität, Wasserstoffbrücken-Donator/-Akzeptor-Eigenschaften und sterischem Anspruch.
-
Modifikation des Piperidinrings: Erforschung des Einflusses von Substituenten auf die Lipophilie und die Konformation.
-
Modifikation des aromatischen Rings: Bewertung der Rolle des Fluoratoms und der relativen Position der Substituenten.
Die folgenden Abschnitte enthalten detaillierte, schrittweise Protokolle für die Synthese von Analoga, die auf diesen Strategien basieren.
Strategie I: Modifikation der Carboxylgruppe
Die Carboxylgruppe ist oft ein zentraler Ankerpunkt für die Bindung an ein Target-Protein. Ihre Derivatisierung ermöglicht es, die Auswirkungen von Änderungen der Azidität, der Größe und der Fähigkeit zur Ausbildung von Wasserstoffbrückenbindungen zu untersuchen.[8][9]
Synthese von Amiden (Protokoll 1)
Die Umwandlung der Carbonsäure in eine Reihe von Amiden ist eine der häufigsten Strategien in der medizinischen Chemie.[10][11][12] Sie ersetzt einen sauren, ionisierbaren Rest durch eine neutrale, aber polarere Gruppe, die immer noch als Wasserstoffbrücken-Akzeptor und -Donator fungieren kann.
Kausale Begründung: Diese Modifikation testet die Hypothese, ob die negative Ladung der deprotonierten Carboxylgruppe für die Aktivität essentiell ist oder ob eine neutrale Wasserstoffbrücken-Donator/Akzeptor-Einheit ausreicht oder sogar vorteilhaft ist. Die Variation des Amin-Kupplungspartners (z.B. kleine Alkylamine, cyclische Amine, aromatische Amine) ermöglicht eine systematische Untersuchung des sterischen und elektronischen Raums um diese Position.
Workflow der Amidsynthese:
Abbildung 1: Allgemeiner Workflow für die HATU-vermittelte Amidkopplung.
Detailliertes Protokoll (Beispiel: Synthese von N-Benzyl-4-fluor-3-(piperidin-1-sulfonyl)-benzamid):
-
Materialien:
-
4-Fluor-3-(piperidin-1-sulfonyl)-benzoesäure (Grundgerüst 1) (1 Äq.)
-
HATU (1,1'-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) (1.2 Äq.)
-
N,N-Diisopropylethylamin (DIPEA) (3 Äq.)
-
Benzylamin (1.2 Äq.)
-
Wasserfreies N,N-Dimethylformamid (DMF)
-
Ethylacetat, gesättigte Natriumbicarbonatlösung, 1 M Salzsäure, gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat oder Natriumsulfat
-
-
Durchführung:
-
Lösen Sie Grundgerüst 1 (z.B. 287 mg, 1.0 mmol) in wasserfreiem DMF (10 mL) in einem trockenen Rundkolben unter einer Inertgasatmosphäre (Stickstoff oder Argon).
-
Fügen Sie HATU (547 mg, 1.2 mmol) und DIPEA (0.52 mL, 3.0 mmol) hinzu. Rühren Sie die Mischung für 15 Minuten bei Raumtemperatur.[13]
-
Geben Sie Benzylamin (0.13 mL, 1.2 mmol) tropfenweise zu der Lösung.
-
Rühren Sie die Reaktionsmischung über Nacht (ca. 16 Stunden) bei Raumtemperatur.
-
Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.
-
Nach vollständigem Umsatz verdünnen Sie die Reaktionsmischung mit Ethylacetat (50 mL) und waschen sie nacheinander mit 1 M HCl (2 x 20 mL), gesättigter NaHCO₃-Lösung (2 x 20 mL) und Sole (1 x 20 mL).
-
Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie den Rückstand mittels Säulenchromatographie auf Kieselgel (z.B. mit einem Hexan/Ethylacetat-Gradienten), um das reine Produkt zu erhalten.
-
Synthese von Estern (Protokoll 2)
Die Veresterung ist eine weitere klassische Modifikation. Sie entfernt die Fähigkeit zur Wasserstoffbrücken-Donation, behält aber einen Wasserstoffbrücken-Akzeptor bei.[14][15][16]
Kausale Begründung: Diese Derivatisierung hilft zu klären, ob die Donator-Eigenschaft der Carboxylgruppe für die Bindung entscheidend ist. Die Einführung verschiedener Alkoholreste (z.B. Methanol, Ethanol, Isopropanol) kann zudem den Einfluss von sterischem Anspruch und Lipophilie in diesem Bereich der Molekülstruktur aufzeigen.
Detailliertes Protokoll (Beispiel: Fischer-Veresterung zu 4-Fluor-3-(piperidin-1-sulfonyl)-benzoesäuremethylester):
-
Materialien:
-
4-Fluor-3-(piperidin-1-sulfonyl)-benzoesäure (Grundgerüst 1)
-
Methanol (als Lösungsmittel und Reagenz)
-
Konzentrierte Schwefelsäure (katalytische Menge)
-
Diethylether oder Ethylacetat
-
Gesättigte Natriumbicarbonatlösung, Wasser, Sole
-
Wasserfreies Magnesiumsulfat
-
-
Durchführung:
-
Suspendieren Sie Grundgerüst 1 (z.B. 287 mg, 1.0 mmol) in Methanol (20 mL) in einem Rundkolben.
-
Fügen Sie vorsichtig unter Rühren 2-3 Tropfen konzentrierte Schwefelsäure hinzu.[14]
-
Erhitzen Sie die Mischung unter Rückfluss für 4-6 Stunden.[17]
-
Überwachen Sie die Reaktion mittels DC oder LC-MS.
-
Nach Abkühlen auf Raumtemperatur entfernen Sie den Großteil des Methanols im Vakuum.
-
Lösen Sie den Rückstand in Ethylacetat (40 mL) und waschen Sie ihn vorsichtig mit gesättigter NaHCO₃-Lösung (2 x 15 mL), Wasser (1 x 15 mL) und Sole (1 x 15 mL).
-
Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und dampfen Sie das Lösungsmittel ein, um den Rohester zu erhalten, der bei Bedarf weiter gereinigt werden kann.
-
Bioisosterer Ersatz: Synthese von Tetrazolen
Tetrazole sind weithin anerkannte Bioisostere für Carbonsäuren.[18][19][20] Sie weisen eine ähnliche pKa-Wert auf und können eine vergleichbare räumliche Anordnung von Wasserstoffbrücken-Akzeptoren einnehmen, besitzen jedoch eine andere Lipophilie und metabolische Stabilität.
Kausale Begründung: Der Austausch der Carboxylgruppe durch ein Tetrazol ist ein entscheidender Test, um die pharmakokinetischen Eigenschaften zu verbessern, ohne die für die Bindung notwendigen sauren Eigenschaften zu verlieren.[21][20]
Syntheseschema für Tetrazol-Analoga:
Abbildung 2: Zweistufige Synthesestrategie für Tetrazol-Bioisostere aus primären Amiden.
Strategie II: Modifikation des Piperidinrings
Das Piperidin-Sulfonamid-Fragment trägt maßgeblich zur Gesamtpolarität und Konformation des Moleküls bei. Die Modifikation dieses Rings kann die Löslichkeit, die Zellpermeabilität und die Wechselwirkungen in lipophilen Taschen des Zielproteins beeinflussen.
Kausale Begründung: Die Einführung von kleinen, lipophilen Substituenten (z.B. Methyl-, Ethylgruppen) am Piperidinring kann die Lipophilie des Gesamtmoleküls gezielt erhöhen. Dies kann zu einer verbesserten Membranpermeabilität führen. Gleichzeitig können diese Substituenten die Konformationsfreiheit des Rings einschränken und so eine für die Bindung vorteilhafte Geometrie favorisieren.
Protokoll 3: Synthese von substituierten Piperidin-Analoga
Dieses Protokoll erfordert die Synthese des Grundgerüsts ausgehend von einem modifizierten Piperidin.
-
Schritt A: Synthese des Sulfonylchlorid-Intermediats
-
Ausgehend von 4-Fluorbenzoesäure wird durch Reaktion mit Chlorsulfonsäure das 4-Fluor-3-(chlorsulfonyl)-benzoesäure-Intermediat hergestellt. Dieses Verfahren ist Standard in der Sulfonamidsynthese.[22]
-
-
Schritt B: Kupplung mit substituierten Piperidinen
-
Lösen Sie 4-Fluor-3-(chlorsulfonyl)-benzoesäure (1 Äq.) in einem geeigneten aprotischen Lösungsmittel (z.B. Dichlormethan oder THF) und kühlen Sie die Lösung auf 0 °C.
-
Fügen Sie eine Base wie Triethylamin oder Pyridin (2.5 Äq.) hinzu.
-
Geben Sie langsam eine Lösung des gewünschten substituierten Piperidins (z.B. 4-Methylpiperidin, 3,5-Dimethylpiperidin) (1.1 Äq.) in demselben Lösungsmittel zu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.
-
Führen Sie eine wässrige Aufarbeitung durch, ähnlich wie in Protokoll 1 beschrieben, um das substituierte Endprodukt zu isolieren.
-
Datenpräsentation und Charakterisierung
Alle neu synthetisierten Derivate müssen sorgfältig gereinigt und ihre Struktur sowie Reinheit eindeutig bestätigt werden. Standardmethoden hierfür sind:
-
NMR-Spektroskopie (¹H, ¹³C, ¹⁹F): Zur vollständigen Strukturaufklärung.
-
Massenspektrometrie (HRMS): Zur Bestätigung der exakten Masse und Summenformel.
-
HPLC-Analyse: Zur Bestimmung der Reinheit (typischerweise >95% für biologische Tests).
Tabelle 1: Zusammenfassung der synthetisierten Derivate und ihrer analytischen Daten (Beispieldaten)
| Derivat-ID | Modifikation | R-Gruppe | Summenformel | M (berechnet) [ g/mol ] | M (gefunden) [HRMS] | Reinheit (HPLC) [%] |
| 1 | Grundgerüst | - | C₁₂H₁₄FNO₄S | 287.06 | 287.0628 | >98 |
| 2a | Amid | -CH₂Ph | C₁₉H₂₁FN₂O₃S | 376.13 | 376.1306 | >95 |
| 2b | Amid | -Cyclopropyl | C₁₅H₁₉FN₂O₃S | 326.11 | 326.1149 | >95 |
| 3a | Ester | -CH₃ | C₁₃H₁₆FNO₄S | 301.08 | 301.0782 | >98 |
| 4a | Piperidin | 4-Methyl | C₁₃H₁₆FNO₄S | 301.08 | 301.0782 | >95 |
Schlussfolgerung und Ausblick
Dieser Leitfaden stellt eine logische und systematische Herangehensweise zur Derivatisierung von 4-Fluor-3-(piperidin-1-sulfonyl)-benzoesäure für SAR-Studien vor. Die vorgestellten Protokolle für die Synthese von Amiden, Estern und substituierten Piperidin-Analoga bilden eine solide Grundlage für die Erstellung einer fokussierten Substanzbibliothek. Die systematische Analyse der biologischen Aktivität dieser Derivate wird entscheidende Einblicke in die molekularen Erkennungsmechanismen liefern und den Weg für die rationale Entwicklung von optimierten Wirkstoffkandidaten mit verbesserten pharmakologischen Profilen ebnen. Zukünftige Arbeiten könnten auch die Synthese von Bioisosteren für das Sulfonamid oder Modifikationen am aromatischen Ring umfassen, um die SAR-Landschaft weiter zu verfeinern.
Referenzen
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Avralab.com. Abgerufen von [Link]
-
SpectraBase. (n.d.). 1-(4-Fluoro-benzenesulfonyl)-piperidine-3-carboxylic acid amide. Spectrabase.com. Abgerufen von [Link]
-
PubChem. (n.d.). 4-[(3-fluorophenyl)sulfonylamino]benzoic Acid. Pubchem.ncbi.nlm.nih.gov. Abgerufen von [Link]
-
Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Pubs.acs.org. Abgerufen von [Link]
-
Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advjchem.com. Abgerufen von [Link]
-
ACS Publications. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Pubs.acs.org. Abgerufen von [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Organic-chemistry.org. Abgerufen von [Link]
-
Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters. Patents.google.com. Abgerufen von
-
PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Ncbi.nlm.nih.gov. Abgerufen von [Link]
-
Molbase. (n.d.). Synthesis of (a) 4-[N-(4-Fluoro-3-trifluoromethylphenyl)sulfamoyl]-benzoic acid. Molbase.com. Abgerufen von [Link]
-
ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. Researchgate.net. Abgerufen von [Link]
-
bioRxiv. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. Biorxiv.org. Abgerufen von [Link]
-
Le Studium. (n.d.). Fluorine as a key element in modern drug discovery and development. Lestudium-ias.com. Abgerufen von [Link]
-
University of Toronto. (n.d.). esterification of benzoic acid to methyl benzoate. Individual.utoronto.ca. Abgerufen von [Link]
-
NIH. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Ncbi.nlm.nih.gov. Abgerufen von [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Hepatochem.com. Abgerufen von [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Pubs.rsc.org. Abgerufen von [Link]
-
ResearchGate. (2025). Kinetic research and modeling of benzoic acid esterification process. Researchgate.net. Abgerufen von [Link]
-
PMC. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Ncbi.nlm.nih.gov. Abgerufen von [Link]
-
Chromatography Forum. (2010). derivatization method for carboxylic acid ?. Chromforum.org. Abgerufen von [Link]
-
ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action. Researchgate.net. Abgerufen von [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective modification of sulfonamides and sulfonamide-containing drugs via carbene organic catalysis. Pubs.rsc.org. Abgerufen von [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. Pubs.rsc.org. Abgerufen von [Link]
-
PubMed. (2025). From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification of Approved Sulfonamides. Pubmed.ncbi.nlm.nih.gov. Abgerufen von [Link]
-
Hypha Discovery. (n.d.). Bioisosteres for carboxylic acid groups. Hyphadiscovery.co.uk. Abgerufen von [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic-chemistry.org. Abgerufen von [Link]
-
Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies. Preprints.org. Abgerufen von [Link]
-
ResearchGate. (n.d.). Synthesis of Primary Sulfonamides. Researchgate.net. Abgerufen von [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Researchgate.net. Abgerufen von [Link]
-
Journal of the American Chemical Society. (n.d.). A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. Pubs.acs.org. Abgerufen von [Link]
-
ResearchGate. (2022). The recent progress of sulfonamide in medicinal chemistry. Researchgate.net. Abgerufen von [Link]
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Cambridgemedchemconsulting.com. Abgerufen von [Link]
-
UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Ucl.ac.uk. Abgerufen von [Link]
-
ACS Publications. (2026). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. Pubs.acs.org. Abgerufen von [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. biorxiv.org [biorxiv.org]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hepatochem.com [hepatochem.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. Amide synthesis by acylation [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. personal.tcu.edu [personal.tcu.edu]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]
- 18. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hyphadiscovery.com [hyphadiscovery.com]
- 20. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 21. drughunter.com [drughunter.com]
- 22. thieme-connect.com [thieme-connect.com]
Application Note & Protocols: High-Throughput Screening of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid and its Analogs for Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid and its derivative libraries to identify novel enzyme inhibitors. We delve into the scientific rationale for targeting this chemical scaffold, present detailed protocols for robust HTS assays, and offer insights into data analysis and hit validation. The methodologies described herein are designed to be adaptable for various enzymatic targets and are grounded in the principles of scientific integrity and experimental causality.
Introduction: The Rationale for Screening 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
The compound 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is a synthetic organic molecule featuring several key functional groups that suggest its potential as a bioactive agent.[1] The fluorinated benzoic acid moiety is a common feature in many active pharmaceutical ingredients (APIs), often enhancing metabolic stability and binding affinity to biological targets.[2][3] The sulfonamide group is a well-established pharmacophore present in a wide range of drugs, including carbonic anhydrase inhibitors and anti-inflammatory agents.[4] Furthermore, the piperidine ring is a versatile scaffold in medicinal chemistry.[5]
Given these structural alerts, libraries based on the 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid scaffold are of significant interest for discovering novel inhibitors of enzymes implicated in various diseases. Benzoic acid derivatives have shown activity against a range of targets, including enzymes involved in inflammatory pathways and microbial resistance.[6] This application note will focus on a generalized approach to screening this compound and its analogs against a hypothetical enzyme target, with a focus on methodologies that can be broadly applied.
High-Throughput Screening (HTS) Strategy
A successful HTS campaign requires a robust and validated assay. The choice of assay technology is critical and depends on the specific enzyme target. For the purpose of this guide, we will describe a fluorescence-based assay, which is a common and sensitive method used in HTS.[7]
Assay Principle: Fluorescence-Based Enzymatic Assay
This assay measures the enzymatic activity by detecting a change in fluorescence upon the conversion of a substrate to a product. The inhibitor's potency is determined by its ability to reduce the fluorescent signal.
HTS Workflow Overview
The overall workflow for the HTS campaign is depicted below. This process is designed to efficiently screen large compound libraries and identify promising lead candidates.
Caption: High-Throughput Screening Workflow.
Detailed Protocols
The following protocols provide step-by-step instructions for conducting a primary HTS campaign and subsequent hit validation.
Primary High-Throughput Screening Protocol
This protocol is designed for a 384-well plate format to maximize throughput.
Materials:
-
Compound Plates: 384-well plates containing 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid and its analogs dissolved in DMSO.
-
Assay Plates: 384-well, black, flat-bottom plates.
-
Reagents:
-
Enzyme of interest
-
Fluorescent substrate
-
Assay buffer (optimized for the specific enzyme)
-
Positive control (known inhibitor)
-
Negative control (DMSO)
-
-
Equipment:
Protocol:
-
Compound Transfer:
-
Using an acoustic liquid handler, transfer 50 nL of each compound from the compound plates to the corresponding wells of the assay plates.
-
Transfer 50 nL of the positive control and negative control (DMSO) to their designated wells.
-
-
Enzyme Addition:
-
Prepare the enzyme solution in assay buffer to the desired final concentration.
-
Using a multidrop dispenser, add 10 µL of the enzyme solution to each well of the assay plates.
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure the contents are mixed.
-
-
Pre-incubation:
-
Incubate the assay plates at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare the fluorescent substrate solution in assay buffer to the desired final concentration.
-
Using a multidrop dispenser, add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Centrifuge the plates briefly.
-
-
Reaction Incubation:
-
Incubate the plates at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
-
Fluorescence Detection:
-
Read the fluorescence intensity of each well using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis and Hit Selection
Primary Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
-
Assess Assay Quality:
-
Calculate the Z'-factor for each plate to ensure the robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7]
-
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
Hit Selection:
-
Compounds exhibiting a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are selected as primary hits.
Hit Confirmation and Dose-Response Protocol
Primary hits must be confirmed to rule out false positives. A dose-response experiment is then performed to determine the potency (IC50) of the confirmed hits.
Protocol:
-
Compound Plating:
-
Create a serial dilution of the confirmed hit compounds in DMSO.
-
Transfer the diluted compounds to a 384-well plate using an acoustic liquid handler to create a dose-response curve (e.g., 10-point, 3-fold dilutions).
-
-
Assay Execution:
-
Follow the same procedure as the primary screen (steps 2-6 of Protocol 3.1).
-
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Orthogonal Hit Validation: Surface Plasmon Resonance (SPR)
To further validate hits and eliminate artifacts from the primary assay, an orthogonal, label-free method such as Surface Plasmon Resonance (SPR) is recommended.[7][9] SPR measures the direct binding of the compound to the target enzyme.
SPR Workflow
Caption: Surface Plasmon Resonance (SPR) Workflow.
Data Presentation: Summary of Expected Results
The following table provides an example of how to summarize the data from the HTS campaign.
| Compound ID | Structure | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) | SPR K D (µM) |
| Control | Known Inhibitor | 98.5 | 0.1 | 0.08 |
| Hit 1 | 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid | 75.2 | 2.5 | 1.8 |
| Hit 2 | Analog A | 82.1 | 1.2 | 0.9 |
| Hit 3 | Analog B | 65.8 | 8.9 | 10.3 |
Hypothetical Mechanism of Action: Signaling Pathway
Assuming our enzyme of interest is a kinase involved in a pro-inflammatory signaling cascade, a potential mechanism of action for an inhibitor derived from the 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid scaffold is depicted below.
Caption: Hypothetical Kinase Inhibition Pathway.
Conclusion
The 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid scaffold represents a promising starting point for the discovery of novel enzyme inhibitors. The HTS protocols and validation strategies outlined in this application note provide a robust framework for identifying and characterizing potent and selective lead compounds. By adhering to these methodologies, researchers can increase the likelihood of success in their drug discovery programs.
References
- A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry. (n.d.). Google.
- A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. (n.d.). National Institutes of Health.
- High-throughput screening assays to discover small-molecule inhibitors of protein interactions. (n.d.). Semantic Scholar.
- High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. (n.d.). Bentham Science Publisher.
- High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (n.d.). PLOS One.
- 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid. (n.d.). Google.
- 3-Fluoro-4-(4-piperidyl)benzoic Acid. (n.d.). Benchchem.
- Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-. (n.d.). Benchchem.
- 4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. (2008). PubMed.
- Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. (2025). PubMed.
- 4-Fluoro-benzoic acid 3-isopropoxy-4-{4-[3-(piperidine-1-carbonyl)-benzyl]-piperazin-1-yl}-phenyl ester. (n.d.). Lookchem.
- 1-(4-Fluoro-benzenesulfonyl)-piperidine-3-carboxylic acid. (n.d.). KQA40397.
- Accelerate screening during drug discovery with high-throughput peptide purification. (n.d.). Google.
- High-Throughput Discovery Sciences. (n.d.). Google.
- 4-Fluoro-3-methylbenzoic acid. (n.d.). Ossila.
- High Throughput Screening Instrumentation. (n.d.). Center for Innovative Drug Discovery.
- High-Throughput Screening. (n.d.). Sanford Burnham Prebys Medical Discovery Institute.
- 1-(4-Fluoro-benzenesulfonyl)-piperidine-3-carboxylic acid amide. (n.d.). SpectraBase.
- Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). PubMed.
- High-Throughput Screening to Evaluate Inhibition of Bile Acid Transporters Using Human Hepatocytes Isolated From Chimeric Mice. (2020). PubMed.
- 4-(2'-Fluoro-biphenyl-4-ylmethyl)-piperidine-4-carboxylic acid isopropylamide. (n.d.). Benchchem.
- Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (n.d.). PubMed Central.
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). MDPI.
- Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. (n.d.). PubMed.
- 3-Fluoro-4-(trifluoromethyl)benzoic acid. (n.d.). Ossila.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 3-Fluoro-4-(4-piperidyl)benzoic Acid | Benchchem [benchchem.com]
- 3. ossila.com [ossila.com]
- 4. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 8. sbpdiscovery.org [sbpdiscovery.org]
- 9. cidd.uthscsa.edu [cidd.uthscsa.edu]
Application Notes & Protocols for the Experimental Investigation of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
Introduction
4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is a novel small molecule belonging to the sulfonamide class of compounds. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs with indications ranging from antibacterial and anti-inflammatory to anticancer and antiviral agents[1][2]. The inclusion of a benzoic acid moiety and a fluorine atom suggests potential for specific enzyme interactions and modified pharmacokinetic properties[3][4]. This document provides a comprehensive guide for the initial experimental characterization of this compound, outlining a logical, tiered approach from fundamental in vitro profiling to preliminary in vivo evaluation. The protocols herein are designed to establish a foundational understanding of the compound's biological activity, mechanism of action, and potential therapeutic applications.
Section 1: Physicochemical Characterization and Compound Preparation
Rationale: Before biological evaluation, it is imperative to confirm the identity, purity, and solubility of the test compound. These foundational data ensure the reliability and reproducibility of all subsequent experiments.
Protocol 1.1: Compound Identity, Purity, and Solubility Assessment
-
Identity Confirmation:
-
Obtain Mass Spectrometry (MS) and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectra of the compound.
-
Confirm that the observed molecular weight and spectral data match the expected structure of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid[5].
-
-
Purity Analysis:
-
Utilize High-Performance Liquid Chromatography (HPLC) with a suitable method (e.g., reversed-phase C18 column) to determine the purity of the compound. The purity should ideally be >95% for use in biological assays[6].
-
-
Solubility Determination:
-
Assess the solubility of the compound in common biological buffers (e.g., Phosphate-Buffered Saline - PBS) and organic solvents used for stock solutions (e.g., Dimethyl Sulfoxide - DMSO).
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For aqueous assays, ensure the final DMSO concentration does not exceed a level that affects cellular or enzymatic function (typically <0.5%).
-
Table 1: Physicochemical Properties of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
| Property | Expected Value/Method | Purpose |
| Molecular Formula | C₁₂H₁₄FNO₄S | Identity Confirmation |
| Molecular Weight | 287.31 g/mol | Identity Confirmation |
| Purity | >95% (HPLC) | Ensures data quality |
| Solubility | DMSO, PBS (pH 7.4) | Dosing solution preparation |
Section 2: In Vitro Target-Based Screening
Rationale: The sulfonamide moiety is a well-known inhibitor of several enzyme classes. A logical first step is to screen the compound against a panel of enzymes to identify potential molecular targets and guide further investigation into specific disease areas.[7] Many sulfonamide derivatives are known to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation[1].
Application Note 2.1: Profiling Anti-Inflammatory Potential via Enzyme Inhibition Assays
An initial screen should assess the compound's ability to inhibit key enzymes in the inflammatory cascade.
dot
Caption: Workflow for in vitro enzyme inhibition assay.
Protocol 2.1.1: COX-2 Inhibition Assay (Colorimetric)
This protocol is a standard method to determine if the test compound can inhibit the peroxidase activity of COX-2.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of human recombinant COX-2 enzyme, heme, and arachidonic acid (substrate).
-
Prepare a colorimetric probe solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Prepare serial dilutions of the test compound and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme solution.
-
Add 10 µL of the test compound dilution (or control).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Immediately add 10 µL of the colorimetric probe solution.
-
Read the absorbance at 590 nm every minute for 10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis[8].
-
Section 3: Cell-Based Assays for Pharmacological Profiling
Rationale: Cell-based assays provide a more physiologically relevant system to evaluate a compound's biological activity, including its effects on cell health and specific signaling pathways.[9][10] They serve as a crucial bridge between biochemical assays and in vivo studies.[11]
Application Note 3.1: Tiered Approach to Cellular Screening
A tiered workflow ensures an efficient use of resources, starting with broad assessments of cytotoxicity before moving to more complex functional assays.
dot
Caption: Tiered workflow for cell-based assays.
Protocol 3.1.1: Tier 1 - Cell Viability Assay (CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.[12]
-
Cell Culture:
-
Plate cells (e.g., RAW 264.7 macrophages for inflammatory studies) in a 96-well opaque-walled plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of the test compound for a relevant time period (e.g., 24-48 hours). Include vehicle-only (DMSO) and untreated controls.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot cell viability (%) against the logarithm of compound concentration to determine the CC₅₀ (concentration that causes 50% reduction in cell viability).
-
Protocol 3.1.2: Tier 2 - Anti-inflammatory Activity in Macrophages
This protocol assesses the compound's ability to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture and Stimulation:
-
Plate RAW 264.7 cells as described in Protocol 3.1.1.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
Endpoint Measurement:
-
Nitric Oxide (NO) Production: Measure nitrite accumulation in the culture supernatant using the Griess Reagent System.
-
Prostaglandin E₂ (PGE₂) Production: Quantify PGE₂ levels in the supernatant using a commercially available ELISA kit.
-
Cytokine Release (e.g., TNF-α, IL-6): Measure the concentration of pro-inflammatory cytokines in the supernatant using ELISA or multiplex bead assays.
-
-
Data Analysis:
-
Compare the levels of inflammatory mediators in compound-treated, LPS-stimulated cells to those in cells stimulated with LPS alone. Calculate the IC₅₀ for the inhibition of each mediator.
-
Section 4: In Vivo Efficacy and Pharmacokinetics
Rationale: In vivo studies are essential to determine if the in vitro activity of a compound translates to a therapeutic effect in a whole organism and to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[13][14]
Application Note 4.1: Rodent Models of Acute Inflammation
For a compound showing in vitro anti-inflammatory activity, a model of acute inflammation is a suitable first in vivo test. The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating the efficacy of anti-inflammatory drugs.[15][16]
Protocol 4.1.1: Carrageenan-Induced Paw Edema in Rats
-
Animal Model:
-
Use male Wistar or Sprague-Dawley rats (180-200 g). Acclimatize the animals for at least one week before the experiment.
-
-
Dosing and Induction:
-
Group animals (n=6-8 per group) and administer the test compound orally or intraperitoneally at various doses.
-
Include a vehicle control group and a positive control group (e.g., Indomethacin).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Edema:
-
Measure the paw volume immediately before carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point: Edema (%) = [(Vt - V₀) / V₀] * 100.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
-
Application Note 4.2: Preliminary Pharmacokinetic (PK) Study
A preliminary PK study provides critical information on drug exposure and half-life.[17]
Protocol 4.2.1: Single-Dose Pharmacokinetics in Mice
-
Animal Model and Dosing:
-
Use male C57BL/6 mice.[18]
-
Administer a single oral or intravenous dose of the test compound.
-
-
Sample Collection:
-
Collect blood samples (via tail vein or cardiac puncture) at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of the test compound in plasma samples.
-
-
Data Analysis:
-
Plot plasma concentration versus time.
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t₁/₂ (half-life).
-
Section 5: Preliminary Safety and Toxicity Assessment
Rationale: Early assessment of potential liabilities, such as cardiotoxicity, is a critical component of modern drug development.[19] Various anticancer drugs are known to have adverse effects on the heart.[20] Monitoring cardiac function is crucial.[21][22]
Application Note 5.1: In Vitro and In Vivo Cardiotoxicity Screening
Protocol 5.1.1: In Vitro Cardiotoxicity using hiPSC-Cardiomyocytes
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) provide a human-relevant model for predicting drug-induced cardiotoxicity.[23]
-
Cell Culture: Culture hiPSC-CMs according to the manufacturer's instructions until a spontaneously beating syncytium is formed.
-
Compound Treatment: Add the test compound at various concentrations.
-
Functional Assessment: Monitor changes in beat rate and rhythm using impedance-based systems or calcium imaging.
-
Viability Assessment: After 24-72 hours, assess cell viability using assays like CellTiter-Glo® or by measuring the release of lactate dehydrogenase (LDH).
Protocol 5.1.2: In Vivo Cardiac Monitoring
During in vivo studies, basic cardiac monitoring can provide early warnings of potential issues.
-
ECG Monitoring: In anesthetized rodents from efficacy or PK studies, record electrocardiograms (ECGs) to assess for changes in heart rate, rhythm, and intervals (e.g., QT interval).
-
Echocardiography: In longer-term studies, perform echocardiography to measure parameters like Left Ventricular Ejection Fraction (LVEF) to detect changes in cardiac function.[20][21]
References
- A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.).
- Autoimmune Disease and Inflammation Models - Charles River Laboratories. (n.d.).
- Inflammation & Autoimmune Disease Models | IBD, RA, EAE - WuXi Biology. (n.d.).
- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. (n.d.).
- Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (n.d.).
- In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences. (n.d.).
- What is an Inhibition Assay? - Blog - Biobide. (n.d.).
- Cell-Based Assays - Sigma-Aldrich. (n.d.).
- Cell Health Screening Assays for Drug Discovery - Promega Corporation. (n.d.).
- Experimental animal models of chronic inflammation - PMC - PubMed Central. (2023, June 11).
- 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid. (n.d.).
- Overview of Oncology: Drug-Induced Cardiac Toxicity - MDPI. (n.d.).
- Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes - PMC - PubMed Central. (2025, June 22).
- In Vitro Enzyme Assay: Cutting Edge Research - Da-Ta Biotech. (n.d.).
- In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Sulfaethidole - Benchchem. (n.d.).
- Clinical Pharmacokinetics of Sulphonamides and Their N4-Acetyl Derivatives. (n.d.).
- Cardiac imaging approaches to evaluate drug-induced myocardial dysfunction - PMC. (2012, October 26).
- Cardiovascular Safety Assessment in Cancer Drug Development | Journal of the American Heart Association. (2021, December 16).
- 6.4: Enzyme Inhibition - Biology LibreTexts. (2025, August 16).
- Assessment of Chemotherapy-Induced Cardiotoxicity | CDA-AMC. (n.d.).
- In vitro enzymatic assay - ResearchGate. (2012, December 30).
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.).
- An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles - JoVE. (2014, November 17).
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13).
- Experimental design for evaluation of drug-induced cardiotoxicity in... - ResearchGate. (n.d.).
- Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - NIH. (n.d.).
- Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]- | 612041-66-4 | Benchchem. (n.d.).
- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. (n.d.).
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. (n.d.).
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajchem-b.com [ajchem-b.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 11. lifescienceglobal.com [lifescienceglobal.com]
- 12. Cell Health Screening Assays for Drug Discovery [promega.sg]
- 13. Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. criver.com [criver.com]
- 16. In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences [aragen.com]
- 17. karger.com [karger.com]
- 18. Experimental animal models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. mdpi.com [mdpi.com]
- 21. Cardiac imaging approaches to evaluate drug-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cda-amc.ca [cda-amc.ca]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
Welcome to our specialized technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you overcome common hurdles and optimize your reaction yields.
Introduction: Navigating the Synthesis Pathway
The synthesis of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is typically achieved via a two-step process. The journey begins with the electrophilic chlorosulfonation of 4-fluorobenzoic acid to form the key intermediate, 3-chlorosulfonyl-4-fluoro-benzoic acid. This is followed by a nucleophilic substitution reaction where the sulfonyl chloride is reacted with piperidine to yield the final sulfonamide product. While conceptually straightforward, each step presents unique challenges that can significantly impact yield and purity. This guide is designed to dissect these challenges, offering causal explanations and robust solutions.
Overall Synthetic Scheme
Caption: Two-step synthesis of the target compound.
Troubleshooting Guide: Question & Answer
This section addresses specific, common problems encountered during the synthesis.
Q1: My yield for the first step, the chlorosulfonation of 4-fluorobenzoic acid, is extremely low. What's going wrong?
Answer: A low yield in this electrophilic aromatic substitution step typically points to issues with reaction conditions or reagent stoichiometry. The 4-fluorobenzoic acid ring is deactivated by the electron-withdrawing carboxylic acid group, making the reaction inherently challenging and requiring forcing conditions.
-
Causality & Explanation: The reaction proceeds via an electrophilic attack on the aromatic ring by the SO₂Cl⁺ electrophile, which is generated in situ from chlorosulfonic acid.[1] The directing effects of the substituents are key: the fluorine atom is ortho, para-directing, while the carboxylic acid is meta-directing. The desired product results from substitution at the 3-position, which is ortho to the fluorine and meta to the carboxylic acid—a favorable outcome. However, the deactivation of the ring means that driving the reaction to completion is essential.
-
Actionable Solutions:
-
Reagent Excess: A significant excess of chlorosulfonic acid (typically 4-5 equivalents or more) is required to act as both reagent and solvent, driving the equilibrium towards the product.[2][3]
-
Temperature Control: This reaction is highly exothermic. The initial addition of 4-fluorobenzoic acid to chlorosulfonic acid should be done slowly at a low temperature (0-5 °C) to control the reaction rate. Afterward, the temperature must be carefully raised and maintained (often between 100-150 °C) for several hours to ensure the reaction goes to completion. Insufficient heating will result in unreacted starting material.[3]
-
Moisture Contamination: Chlorosulfonic acid reacts violently with water. Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture. Water contamination will consume the reagent and reduce the yield.
-
| Parameter | Common Issue | Recommended Action | Scientific Rationale |
| Reagent Ratio | Insufficient chlorosulfonic acid (ClSO₃H). | Use a 4-5 fold molar excess of ClSO₃H. | Drives the reversible reaction to completion for a deactivated aromatic ring.[2] |
| Temperature | Poor temperature management (too low or initial addition too fast). | Add substrate at 0-5 °C, then heat to 100-150 °C for 2-4 hours. | Controls initial exotherm and provides sufficient energy to overcome the activation barrier. |
| Side Reactions | Formation of diaryl sulfone byproducts. | Use an excess of ClSO₃H and maintain appropriate temperature. | Excess reagent favors the formation of the sulfonyl chloride over the sulfone.[4] |
| Work-up | Premature hydrolysis of the product. | Quench the reaction by pouring it carefully onto crushed ice. | The sulfonyl chloride is insoluble in the cold aqueous acid, allowing it to precipitate before significant hydrolysis occurs.[5] |
Q2: The amidation reaction with piperidine is not working well, and my final yield is poor. What are the critical factors I'm missing?
Answer: This is one of the most common failure points. The intermediate, 3-chlorosulfonyl-4-fluoro-benzoic acid, is highly susceptible to hydrolysis. A low yield in this step is almost always due to the presence of water or improper selection/handling of reagents.[6][7]
-
Causality & Explanation: The sulfonyl chloride group (-SO₂Cl) is a potent electrophile. While this makes it reactive towards the piperidine nucleophile, it also makes it extremely reactive with water. If water is present, the sulfonyl chloride will be rapidly hydrolyzed to the corresponding sulfonic acid (-SO₃H). This sulfonic acid is unreactive towards piperidine under these conditions, leading to a direct loss of yield.[6][8]
-
Actionable Solutions & Troubleshooting Workflow:
-
Ensure Anhydrous Conditions: This is non-negotiable. All glassware must be rigorously dried (oven or flame-dried). Use anhydrous solvents (e.g., dichloromethane, THF, or pyridine) from a freshly opened bottle or a solvent purification system. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Base Selection: An organic, non-nucleophilic base is required to neutralize the HCl generated during the reaction. Pyridine can serve as both the base and the solvent. Alternatively, triethylamine (Et₃N) in a solvent like dichloromethane is a common choice. The base must be dry.[6] Using an aqueous base like NaOH is strongly discouraged as it will promote rapid hydrolysis of the sulfonyl chloride.[6]
-
Reagent Quality & Stoichiometry: Use freshly prepared or properly stored 3-chlorosulfonyl-4-fluoro-benzoic acid. Over time, it can hydrolyze from atmospheric moisture.[7] Use a slight excess of piperidine (1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.[6]
-
Caption: Workflow for troubleshooting low yield in the amidation step.
Q3: I'm struggling with the final purification. How can I isolate a clean product?
Answer: Purification relies on exploiting the chemical properties of the target molecule, specifically its acidic carboxylic acid group. A combination of extraction and recrystallization is generally effective.
-
Actionable Solutions:
-
Acid-Base Workup: After the reaction is complete, the solvent can be removed in vacuo. The residue can then be taken up in a solvent like ethyl acetate.
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any excess piperidine and the organic base (e.g., pyridine, triethylamine).
-
Next, extract the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your desired product, being a carboxylic acid, will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind in the organic layer.
-
Separate the aqueous layer and carefully re-acidify it with cold 1M HCl until the product precipitates out.
-
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove inorganic salts, followed by a cold non-polar solvent like hexane to remove any residual organic impurities.
-
Recrystallization: If further purification is needed, recrystallize the dried solid from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture.
-
Frequently Asked Questions (FAQs)
-
Q: Why is pyridine a good choice for the sulfonamide formation step?
-
A: Pyridine serves a dual purpose. It is a moderately polar solvent capable of dissolving the reactants, and it is a non-nucleophilic base that effectively scavenges the HCl byproduct without competing with piperidine for the sulfonyl chloride electrophile.[6]
-
-
Q: How can I monitor the progress of the reactions?
-
A: Thin-Layer Chromatography (TLC) is the most common method. For Step 1, you can monitor the disappearance of the 4-fluorobenzoic acid spot. For Step 2, you can monitor the consumption of the sulfonyl chloride intermediate. Staining with potassium permanganate can help visualize spots if they are not UV-active. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
-
-
Q: Can I store the 3-chlorosulfonyl-4-fluoro-benzoic acid intermediate?
-
A: It is highly recommended to use this intermediate immediately after it is synthesized and isolated.[7] If storage is absolutely necessary, it must be under strictly anhydrous conditions in a desiccator under an inert atmosphere to prevent hydrolysis.
-
Validated Experimental Protocols
Protocol 1: Synthesis of 3-Chlorosulfonyl-4-fluorobenzoic acid
-
To a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, add chlorosulfonic acid (5.0 eq.).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 4-fluorobenzoic acid (1.0 eq.) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, remove the ice bath and slowly heat the reaction mixture to 120 °C.
-
Maintain the temperature for 3 hours. The reaction mixture should become a clear solution.
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. A white precipitate will form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Dry the product under vacuum to a constant weight. Use immediately in the next step.
Protocol 2: Synthesis of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
-
In a flame-dried, three-necked, round-bottom flask under a nitrogen atmosphere, dissolve the 3-chlorosulfonyl-4-fluoro-benzoic acid (1.0 eq.) from the previous step in anhydrous dichloromethane (DCM) or anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of piperidine (1.1 eq.) and triethylamine (1.2 eq., if using DCM as a solvent).
-
Add the piperidine/base solution dropwise to the cooled sulfonyl chloride solution over 20-30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours (overnight).
-
Monitor the reaction for completion by TLC or LC-MS.
-
Follow the acid-base workup and purification procedure described in Troubleshooting Q3 .
References
- Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (1999). FR2795723A1.
- King, J. F., & Lam, J. Y. L. (1993). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
- Blacker, A. J., et al. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
- King, J. F., & Hillhouse, J. H. (1983). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Current Organic Chemistry, 12(8), 624-633.
- The preparation method of piperidine sulfonamide calcium composition with pharmaceutical activity. (2017). CN107235974A.
- Li, Q., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2758.
- Library‐Friendly Synthesis of Bicyclo[1.1.1]pentane‐Containing Sulfonamides via a Transition Metal‐Free Three‐Component Reaction. (2020).
- Cremlyn, R. J. (2002). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. In Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
- Roughley, S. D., & Jordan, A. M. (2011). The Meerwein procedure: conversion of an aniline to a sulfonyl chloride. In Synthesis of Sulfonamides (pp. 13-1-13-36). Royal Society of Chemistry.
- Jagtap, V. A., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 35(6), 1315-1320.
-
ron. (2015). What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. [Link]
-
Molbase. (n.d.). Synthesis of (a) 4-[N-(4-Fluoro-3-trifluoromethylphenyl)sulfamoyl]-benzoic acid. [Link]
- Cerfontain, H. (1968).
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. globalspec.com [globalspec.com]
- 3. api.pageplace.de [api.pageplace.de]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
Welcome to the technical support guide for the synthesis of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this molecule. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your results.
Section 1: Synthesis Overview and Core Principles
The synthesis of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is typically a two-step process. Understanding this workflow is critical for effective troubleshooting.
-
Step 1: Electrophilic Chlorosulfonation. The process begins with the chlorosulfonation of 4-fluorobenzoic acid. This is an electrophilic aromatic substitution where chlorosulfonic acid introduces a sulfonyl chloride group (-SO₂Cl) onto the aromatic ring, yielding the key intermediate, 3-chlorosulfonyl-4-fluoro-benzoic acid.[1][2] This step requires harsh conditions and careful handling of reagents.[3]
-
Step 2: Nucleophilic Sulfonamide Formation. The isolated sulfonyl chloride intermediate is then reacted with piperidine. The nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[4] This reaction forms the stable sulfonamide bond and releases hydrochloric acid (HCl), which must be neutralized by a base.[4][5]
Caption: General two-step synthesis workflow.
Section 2: Troubleshooting the Chlorosulfonation Step (Step 1)
This initial step is often the most challenging due to the aggressive nature of the reagents involved.
Q1: My chlorosulfonation reaction is sluggish or results in a very low yield of the desired 3-chlorosulfonyl-4-fluoro-benzoic acid. What's going wrong?
A: This is a common issue often traced back to reagent quality, temperature control, or reaction time.
-
Causality: Chlorosulfonic acid is highly reactive and susceptible to decomposition by atmospheric moisture. Contamination with water will quench the reagent, reducing its effective concentration and halting the reaction. Secondly, this electrophilic substitution requires significant thermal energy to overcome the activation barrier, especially with a deactivated ring system.
-
Expert Recommendation:
-
Ensure Anhydrous Conditions: Use freshly opened, high-purity chlorosulfonic acid. All glassware must be rigorously oven-dried before use.[5]
-
Temperature and Time Optimization: The reaction often requires heating. A typical starting point is heating the mixture at 140-150°C for several hours.[2] If you see no conversion, consider incrementally increasing the temperature or extending the reaction time. Monitor progress by carefully quenching a small aliquot and analyzing via TLC or ¹H NMR.
-
Stoichiometry: Use a significant excess of chlorosulfonic acid (often used as both reagent and solvent) to drive the reaction to completion.[2]
-
Q2: I'm observing the formation of multiple products in my crude reaction mixture. How can I improve the regioselectivity?
A: While the fluorine and carboxylic acid groups are directing, high temperatures can sometimes lead to the formation of isomeric side products.
-
Causality: The fluorine atom is an ortho-, para- director, while the carboxylic acid group is a meta- director. The desired product results from sulfonation at the position that is ortho to the fluorine and meta to the carboxylic acid. This is the electronically and sterically favored position. However, extreme conditions can sometimes lead to minor isomers.
-
Expert Recommendation:
-
Control Temperature Profile: Avoid excessively high temperatures. While heat is necessary, a runaway reaction can decrease selectivity. Maintain a stable internal temperature using an oil bath and a temperature controller.
-
Gradual Addition: If using a co-solvent, consider adding the 4-fluorobenzoic acid portion-wise to the hot chlorosulfonic acid to maintain better control over the reaction exotherm.
-
Section 3: Optimizing Sulfonamide Formation (Step 2)
This step is generally more straightforward but requires attention to detail to maximize yield and purity.
Q3: The yield of my final product is low, and I've isolated unreacted sulfonyl chloride starting material. What should I change?
A: This points to incomplete reaction, likely due to issues with nucleophilicity, base, or solvent.
-
Causality: The reaction generates HCl as a byproduct.[4] If not effectively neutralized, the acid will protonate the piperidine, converting it into its non-nucleophilic ammonium salt, which will not react with the sulfonyl chloride.
-
Expert Recommendation:
-
Choice and Amount of Base: A non-nucleophilic organic base like pyridine or triethylamine is essential. Use at least two equivalents of the base: one to react with the piperidine starting material (if it's a salt) and one to scavenge the HCl produced. Pyridine can often serve as both the base and the solvent.[4][6]
-
Solvent Selection: Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are standard choices.[5] The solvent must be anhydrous to prevent hydrolysis of the sensitive sulfonyl chloride intermediate.[5]
-
Temperature Control: Add the sulfonyl chloride solution dropwise to the mixture of piperidine and base at a low temperature (e.g., 0 °C) to control the initial exotherm. Once the addition is complete, allow the reaction to warm to room temperature and stir for several hours to ensure completion.[7]
-
Q4: My main impurity seems to be 4-fluoro-3-sulfonic acid-benzoic acid. How is this forming and how can I prevent it?
A: This is a classic sign of water contamination.
-
Causality: The sulfonyl chloride functional group is highly electrophilic and will readily react with water (hydrolysis) to form the corresponding sulfonic acid.[5] This side reaction competes directly with the desired reaction with piperidine.
-
Expert Recommendation:
-
Rigorous Anhydrous Technique: Ensure your piperidine, base, and solvent are completely dry. Use anhydrous grade solvents and dry the piperidine over a suitable agent if necessary. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[5]
-
Order of Addition: Adding the sulfonyl chloride to the mixture of the amine and base ensures the more nucleophilic piperidine can react preferentially over any trace water.[5]
-
Caption: Troubleshooting logic for the sulfonamide formation step.
Section 4: Purification and Characterization FAQs
Q5: What is the best method to purify the final product, 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid?
A: A combination of acidic workup and recrystallization is typically effective.
-
Expert Recommendation:
-
Aqueous Workup: After the reaction is complete, the mixture is typically acidified with aqueous HCl. This protonates the carboxylic acid, making the product less soluble in water, and also converts any excess organic base into its water-soluble salt, facilitating its removal. The crude product often precipitates at this stage.[7]
-
Filtration: The precipitated solid can be collected by filtration and washed with cold water to remove inorganic salts.[8]
-
Recrystallization: The most common and effective method for purifying the crude solid is recrystallization. Solvents like ethanol or ethanol/water mixtures are often good choices.[6] This process effectively removes most soluble impurities.
-
Chromatography: If recrystallization fails to yield a pure product, column chromatography on silica gel may be necessary. A solvent system like ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated) is a good starting point.
-
Q6: Which analytical techniques should I use to confirm the structure and purity of my final product?
A: A standard suite of spectroscopic and analytical methods is required.
-
Expert Recommendation:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. You should be able to identify signals corresponding to the aromatic protons, the piperidine protons, and the absence of the sulfonyl chloride proton.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (287.31 g/mol ).
-
Infrared Spectroscopy (IR): To identify key functional groups, such as the C=O stretch of the carboxylic acid, and the characteristic S=O stretches of the sulfonamide.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity (e.g., >98%).[9]
-
Section 5: Key Experimental Protocols
The following protocols are provided as a starting point and should be adapted based on laboratory observations.
Table 1: Recommended Reaction Parameters
| Parameter | Step 1: Chlorosulfonation | Step 2: Sulfonamide Formation |
| Key Reagent | Chlorosulfonic Acid (HSO₃Cl) | 3-Chlorosulfonyl-4-fluoro-benzoic acid |
| Co-reagent | 4-Fluorobenzoic Acid | Piperidine |
| Solvent | Chlorosulfonic Acid (neat) | Anhydrous DCM, THF, or Pyridine |
| Base | N/A | Pyridine or Triethylamine (≥ 2 equiv.) |
| Temperature | 140 - 150 °C | 0 °C to Room Temperature |
| Typical Time | 4 - 8 hours | 2 - 12 hours |
| Atmosphere | Dry air / N₂ | Inert (N₂ or Argon) |
Protocol 5.1: Synthesis of 3-Chlorosulfonyl-4-fluoro-benzoic acid (Intermediate)
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.
-
Carefully charge the flask with chlorosulfonic acid (e.g., 5-10 equivalents).
-
Begin heating the acid to 140 °C with stirring.
-
Once the temperature is stable, add 4-fluorobenzoic acid (1 equivalent) in small portions over 30 minutes.
-
Maintain the reaction mixture at 140-150 °C for 6 hours.
-
Allow the mixture to cool to room temperature.
-
Very carefully and slowly, pour the reaction mixture onto crushed ice in a separate beaker. This step is highly exothermic and should be done with extreme caution in a fume hood.
-
The solid 3-chlorosulfonyl-4-fluoro-benzoic acid will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This intermediate is often used directly in the next step.
Protocol 5.2: Synthesis of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid (Final Product)
-
To an oven-dried, three-necked flask under a nitrogen atmosphere, add anhydrous pyridine (as solvent) and piperidine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the crude 3-chlorosulfonyl-4-fluoro-benzoic acid (1 equivalent) in a minimum amount of anhydrous DCM or THF.
-
Add the sulfonyl chloride solution dropwise to the cold piperidine/pyridine mixture over 30-45 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.
-
Pour the reaction mixture into a beaker containing 1M aqueous HCl.
-
Stir for 30 minutes. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol).
References
- Humedy, I. T., et al. (2015). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Biophysical reviews, 13(2), 259-72.
- BenchChem. (2025). Minimizing side products in sulfonamide synthesis. BenchChem.
- RSC Publishing. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Wikipedia. (n.d.). Sulfonamide. Wikipedia.
- Angewandte Chemie. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
- Molbase. (n.d.). Synthesis of (a) 4-[N-(4-Fluoro-3-trifluoromethylphenyl)sulfamoyl]-benzoic acid. Molbase.
- LabSolu. (n.d.). 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid. LabSolu.
- ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine hydrochloride.
- BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem.
- Reaction Chemistry & Engineering (RSC Publishing). (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. RSC Publishing.
- BenchChem. (n.d.). Synthesis routes of Piperidine-1-sulfonyl Chloride. BenchChem.
- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
- ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- BenchChem. (2025). An In-depth Technical Guide to 4-(Chlorosulfonyl)
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company.
- Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group.
- Google Patents. (n.d.). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
- ResearchGate. (n.d.). Reaction of N‐Benzyl piperidine 1 a with various Sulfonyl Hydrazide.
- PrepChem.com. (n.d.). Synthesis of 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid. PrepChem.com.
Sources
- 1. 3-chlorosulfonyl-4-fluoro-benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. globalscientificjournal.com [globalscientificjournal.com]
- 9. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
Technical Support Center: Purification of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
Welcome to the technical support center for the purification of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the purification of this compound. The following question-and-answer format addresses specific issues and explains the rationale behind each recommended protocol, ensuring both scientific accuracy and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid?
A1: The impurity profile of your crude product is highly dependent on the synthetic route. However, common impurities can be categorized as follows:
-
Starting Materials: Unreacted starting materials, such as 4-fluoro-3-chlorosulfonylbenzoic acid or piperidine, are frequent impurities.
-
Reaction Byproducts: Side reactions can lead to the formation of various byproducts. For instance, if the reaction is not carried out under anhydrous conditions, the sulfonyl chloride may hydrolyze back to the sulfonic acid.[1] Additionally, side products from the sulfonation of aromatic compounds can include sulfones and disulfonated products.[2]
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., dichloromethane, ethyl acetate) and reagents like bases (e.g., triethylamine, pyridine) or their corresponding salts can be present.[1]
A preliminary analysis of your crude product by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial for identifying the major impurities and selecting the most appropriate purification strategy.[3]
Q2: My primary purification attempt by recrystallization resulted in a low yield and poor purity. What could be the cause and how can I optimize the process?
A2: Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on the proper choice of solvent and careful execution.[4] For a compound like 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, which possesses both polar (carboxylic acid, sulfonamide) and non-polar (aromatic ring, piperidine) moieties, finding a single ideal solvent can be challenging.
Troubleshooting Recrystallization:
| Issue | Potential Cause | Recommended Solution |
| Low Yield | The compound is too soluble in the chosen solvent, even at low temperatures. | Use a solvent system (a mixture of two or more miscible solvents). A good starting point is a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is sparingly soluble. For this compound, consider solvent systems like ethanol/water, methanol/water, or ethyl acetate/heptane. |
| Too much solvent was used during dissolution. | Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.[5] | |
| Poor Purity | The impurities have similar solubility profiles to the desired product. | If impurities co-precipitate, a different purification technique like column chromatography may be necessary. Alternatively, a second recrystallization from a different solvent system might improve purity. |
| The solution cooled too quickly, trapping impurities within the crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[5][6] | |
| Oiling Out | The compound separates as a liquid instead of forming crystals. | This often occurs when the boiling point of the solvent is higher than the melting point of the solute. Try using a lower-boiling point solvent or a more dilute solution. Adding a seed crystal can also induce crystallization.[5] |
Step-by-Step Recrystallization Protocol (Example with Ethanol/Water):
-
Dissolve the crude 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid in a minimal amount of hot ethanol.
-
While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Covering the flask can help slow the cooling rate.[5]
-
Once crystals have formed, place the flask in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Q3: I am considering using column chromatography for purification. What stationary and mobile phases would you recommend?
A3: Column chromatography is an excellent alternative or complementary technique to recrystallization, especially for removing impurities with similar polarities.
Recommended Chromatography Systems:
| Stationary Phase | Mobile Phase System (Eluent) | Rationale and Considerations |
| Normal-Phase Silica Gel | A gradient of ethyl acetate in heptane or hexane, often with a small percentage of acetic or formic acid. | The acidic modifier is crucial to protonate the carboxylic acid group, reducing its interaction with the acidic silica gel and preventing peak tailing. A typical gradient might start from 10% ethyl acetate and gradually increase to 50% or higher. |
| Reverse-Phase C18 Silica Gel | A gradient of acetonitrile or methanol in water, typically with 0.1% trifluoroacetic acid (TFA) or formic acid. | This is a very effective method for purifying polar compounds.[7] The acidic modifier ensures the carboxylic acid is protonated for better retention and peak shape. Reverse-phase chromatography is often used in preparative HPLC for high-purity samples.[8] |
Workflow for Column Chromatography Purification:
Caption: A typical workflow for purification by column chromatography.
Q4: How can I effectively remove residual acids, such as sulfuric acid from a sulfonation reaction or hydrochloric acid from a salt formation/hydrolysis step?
A4: Removing strong inorganic acids is critical for obtaining a pure product and preventing degradation.
-
Aqueous Workup: The most straightforward method is to dissolve the crude product in an organic solvent that is immiscible with water (e.g., ethyl acetate) and wash it with a saturated sodium bicarbonate or sodium carbonate solution. The basic wash will neutralize the acidic impurities, which will then be extracted into the aqueous layer. Be cautious of gas evolution (CO2) during neutralization.
-
Precipitation: For aryl sulfonic acids, precipitation by adding a solution of a salt like calcium or barium carbonate can be effective, as it forms insoluble sulfates that can be filtered off.[2]
-
Ion-Exchange Chromatography: This is a highly effective method for removing ionic impurities.[2][7] You can use a weakly basic ion-exchange resin to bind your acidic product, wash away neutral and basic impurities with water, and then elute your product with a weak acid solution like formic acid.[7]
Q5: My final product still shows some color. What could be the cause and how can I decolorize it?
A5: A persistent color in your final product often indicates the presence of minor, highly colored impurities.
-
Activated Charcoal Treatment: A common method for decolorization is to treat a solution of your product with a small amount of activated charcoal. The charcoal adsorbs the colored impurities.
-
Dissolve your product in a suitable hot solvent.
-
Add a very small amount of activated charcoal (typically 1-2% by weight).
-
Heat the mixture for a short period (5-10 minutes).
-
Perform a hot filtration to remove the charcoal. Caution: Never add charcoal to a boiling solution, as this can cause bumping.
-
-
Recrystallization: A final, careful recrystallization can also help in removing colored impurities.
Troubleshooting Guide
Caption: A troubleshooting decision tree for common purification issues.
References
-
Reddit - r/Chempros. (2024). Question on purifying aryl Sulfonic acids. [Link]
-
Gadani, K., Tak, P., Mehta, M., & Shorgar, N. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. [https://www.umsl.edu/~orglab/documents/benzoic/ বেনজোয়িক.html]([Link] বেনজোয়িক.html)
-
YouTube. (2022). Recrystallisation of benzoic acid. [Link]
-
Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
Welcome to the technical support center for 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility issues encountered during experimentation. Our goal is to equip you with the scientific understanding and procedural knowledge to effectively work with this compound.
Frequently Asked Questions (FAQs)
Q1: My initial attempts to dissolve 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid in aqueous buffers for my biological assay have failed. What are the primary reasons for its poor aqueous solubility?
A1: The solubility of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is governed by its molecular structure. The presence of a benzoic acid group means the molecule's charge state is dependent on the pH of the solution.[1][2] In its protonated (uncharged) form at acidic pH, the molecule is more lipophilic and thus less soluble in aqueous media.[2] Conversely, in an alkaline environment, the carboxylic acid deprotonates to form a more water-soluble carboxylate salt.[2] The overall lipophilicity contributed by the piperidine sulfonyl and fluoro-substituted phenyl rings also inherently limits its aqueous solubility.
Q2: How does pH adjustment influence the solubility of this compound, and what is the general principle at play?
A2: Adjusting the pH is a primary and highly effective strategy for solubilizing ionizable compounds like 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid.[3][4] The carboxylic acid group has a specific pKa, the pH at which 50% of the molecules are in their ionized (carboxylate) and 50% are in their non-ionized (carboxylic acid) forms.
-
Below the pKa: The compound will be predominantly in its neutral, less soluble form.
-
Above the pKa: The compound will exist primarily as its more soluble anionic (carboxylate) form.
Therefore, increasing the pH of the aqueous solution above the compound's pKa will significantly enhance its solubility.[1][5][6][7] This is due to the ion-dipole interactions between the charged carboxylate group and water molecules.
Troubleshooting Guides
Issue 1: The compound precipitates out of my buffer during the experiment.
This is a common issue that can arise from a variety of factors, including changes in temperature, concentration, or the composition of the medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
pH Verification: Re-measure the pH of your experimental buffer. If it has drifted to a more acidic pH, the compound may precipitate. Ensure your buffer has sufficient buffering capacity to maintain the desired pH throughout the experiment.
-
Temperature Control: Solubility is often temperature-dependent. If you are moving from a warmer stock solution preparation environment to a cooler experimental setup, the solubility may decrease, leading to precipitation.
-
Concentration Limits: You may be exceeding the compound's equilibrium solubility in your specific buffer. Try working with a lower concentration.
Issue 2: I need to prepare a high-concentration stock solution in an organic solvent, but the compound has limited solubility in common solvents.
While aqueous solubility is a frequent challenge, achieving high concentrations in organic solvents can also be problematic for some compounds.
Recommended Solvents and Strategies:
| Solvent | General Observations | Recommended Actions |
| DMSO | Generally a good starting point for creating high-concentration stock solutions of many organic molecules. | If solubility is still limited, gentle warming (e.g., to 37°C) can be attempted. Be sure to cool to room temperature and check for precipitation before use. |
| DMF | Similar to DMSO in its ability to dissolve a wide range of compounds. | Use with appropriate safety precautions in a fume hood. |
| Methanol/Ethanol | May have lower solubilizing power for this compound compared to DMSO or DMF. | Can be useful for serial dilutions from a higher concentration stock. |
In-Depth Protocols
Protocol 1: Aqueous Solubilization using pH Adjustment
This protocol describes the preparation of a 10 mM stock solution in an aqueous buffer.
Materials:
-
4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
-
1 M NaOH solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, deionized water
-
Calibrated pH meter
Procedure:
-
Weigh out the required amount of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid to prepare your desired volume of a 10 mM solution.
-
Add a portion of the total required volume of PBS (e.g., 80%) to the solid compound.
-
While stirring, slowly add small aliquots of 1 M NaOH and monitor the pH.
-
Continue adding NaOH until the compound fully dissolves and the pH is stable at a desired level above 7.4 (e.g., pH 8.0-9.0).
-
Once the compound is dissolved, adjust the pH back down to your target pH (e.g., 7.4) using a dilute acid like 0.1 M HCl if necessary. Be cautious, as lowering the pH too much may cause precipitation.
-
Add the remaining volume of PBS to reach the final desired concentration.
-
Sterile filter the solution if it will be used in cell-based assays.
Protocol 2: Enhancing Solubility with Co-solvents
For applications where some organic solvent is tolerable, co-solvents can significantly improve solubility.[8][9][10] This is a common and effective technique for increasing the solubility of poorly soluble compounds.[3][11]
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration in Aqueous Buffer | Considerations |
| DMSO | 1-5% (v/v) | Can have effects on cell viability and enzyme activity at higher concentrations. Always run a vehicle control in your experiments. |
| Ethanol | 5-10% (v/v) | Generally well-tolerated in many biological systems at low concentrations. |
| PEG 400 | 10-20% (v/v) | A less toxic co-solvent option, often used in parenteral formulations.[12] |
Procedure:
-
Prepare a high-concentration stock solution of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid in 100% of the chosen co-solvent (e.g., 100 mM in DMSO).
-
For your working solution, perform a serial dilution of the stock solution into your aqueous buffer, ensuring the final concentration of the co-solvent does not exceed the tolerated limit for your specific assay.
Protocol 3: Solubility Enhancement via Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[13][14][15][16] This is a widely used technique for improving the solubility and bioavailability of poorly soluble drugs.[13][14][15]
Caption: Formation of a drug-cyclodextrin inclusion complex.
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often a good first choice due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble and safe option.
Procedure (Kneading Method):
-
Weigh out a 1:1 molar ratio of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid and the chosen cyclodextrin.
-
Transfer the powders to a mortar.
-
Add a small amount of a water-alcohol mixture (e.g., 1:1 water:ethanol) to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting solid in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the drug-cyclodextrin complex, which should exhibit improved aqueous solubility.
Protocol 4: Physical Modification - Amorphization
The crystalline form of a compound is generally less soluble than its amorphous form due to the energy required to break the crystal lattice.[17][18][19][20] Converting the crystalline solid to an amorphous state can enhance solubility.[21]
Procedure (Solvent Evaporation):
-
Dissolve 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid in a suitable volatile organic solvent (e.g., methanol, acetone) to create a saturated or near-saturated solution.
-
Rapidly evaporate the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid will be in an amorphous or partially amorphous state.
-
Note: Amorphous forms are metastable and can revert to the crystalline form over time. It is best to use this material shortly after preparation.
Analytical Quantification
Accurate quantification is essential for preparing solutions of known concentrations. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.
General HPLC Method Parameters:
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile |
| Elution | Isocratic or gradient (e.g., 60:40 A:B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
This method is a starting point and may require optimization for your specific instrumentation and sample matrix.[22][23][24]
References
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.).
- Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central.
- pH and Solubility. (n.d.). AP Chem | Fiveable.
- Solubilization techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences.
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025).
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PubMed Central.
- Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences.
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.).
- Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. (n.d.). NIH.
- Cosolvent. (n.d.). Wikipedia.
- Cosolvent and Complexation Systems. (2022). Pharma Excipients.
- The Effect of pH on Solubility. (n.d.). Chemistry Steps.
- Co-solvency: Significance and symbolism. (2025).
- How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
- Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022).
- 17.6 pH Effects on Solubility. (n.d.). Chad's Prep®.
- 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid. (n.d.).
- 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
- Stabilization of amorphous drugs; are crystalline inorganic excipients a way forward? (n.d.).
- State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydr
- Amorphous formulations for dissolution and bioavailability enhancement of poorly soluble APIs. (2025).
- Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystalliz
- Method of converting a crystalline compound to an amorphous compound, method of increasing the solubility of a crystalline compound in a biorelevant fluid, and nanoparticles that achieve supersaturation. (2016).
- Benzoic acid, 3-fluoro-4-hydroxy-5-(4-piperidinyl)-. (2026). PubChem.
- Application Notes and Protocols for the Quantification of 4-Fluoro-3-hydroxybenzoic Acid. (n.d.). Benchchem.
- Drugs containing carboxylic acid (2). (n.d.). Slideshare.
- Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics. (n.d.). Benchchem.
- Cas 194738-02-8,4-Fluoro-benzoic acid 3-isopropoxy-4-{4-[3-(piperidine-1-carbonyl)-benzyl]-piperazin-1-yl}-phenyl ester. (n.d.). lookchem.
- 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH.
- Synthesis of (a) 4-[N-(4-Fluoro-3-trifluoromethylphenyl)sulfamoyl]-benzoic acid. (n.d.).
- Custom Carboxylic Acid Synthesis. (n.d.). BOC Sciences.
- 1-(4-Fluoro-benzenesulfonyl)-piperidine-3-carboxylic acid amide. (n.d.). SpectraBase.
- 4-fluoro-3-(pyrrolidine-1-sulfonyl)benzoic acid (C11H12FNO4S). (n.d.). PubChemLite.
- 4-[(3-Fluorophenyl)sulfonimidoyl]benzoic acid. (n.d.). PubChem.
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2025).
- 1-(4-Fluoro-benzenesulfonyl)-piperidine-3-carboxylic acid. (n.d.).
- 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure.
- A Comparative Guide to Analytical Methods for 4-(Chlorosulfonyl)
- 4-Fluorobenzoic acid. (n.d.). Wikipedia.
- A Comparative Guide to the Validation of Analytical Methods for 3-Fluorobenzoic Acid and Morpholide Quantific
- 4-[(3-fluorophenyl)sulfonylamino]benzoic Acid. (n.d.). PubChem.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (n.d.).
Sources
- 1. fiveable.me [fiveable.me]
- 2. reddit.com [reddit.com]
- 3. wjbphs.com [wjbphs.com]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 6. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Co-solvency: Significance and symbolism [wisdomlib.org]
- 10. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. ijpbr.in [ijpbr.in]
- 13. humapub.com [humapub.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. pssrc.org [pssrc.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - PMC [pmc.ncbi.nlm.nih.gov]
- 21. US20160235677A1 - Method of converting a crystalline compound to an amorphous compound, method of increasing the solubility of a crystalline compound in a biorelevant fluid, and nanoparticles that achieve supersaturation - Google Patents [patents.google.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
Welcome to the technical support center for the synthesis and handling of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during their experimental work. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you may encounter.
The synthesis of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, a valuable building block in pharmaceutical research, typically proceeds through a two-step process. First is the chlorosulfonation of 4-fluorobenzoic acid to generate the key intermediate, 4-fluoro-3-(chlorosulfonyl)benzoic acid. This is followed by the reaction of this intermediate with piperidine to yield the final product. This guide is structured to address potential side reactions and impurity formation in each of these critical steps.
Diagram: Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway and potential side reactions.
Part 1: Troubleshooting Guide for Synthesis
This section provides solutions to common problems encountered during the synthesis of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid.
Step 1: Chlorosulfonation of 4-Fluorobenzoic Acid
Issue 1: Low yield of the desired 4-fluoro-3-(chlorosulfonyl)benzoic acid intermediate.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC. If starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Hydrolysis of Sulfonyl Chloride | The generated sulfonyl chloride is highly sensitive to moisture and can hydrolyze back to the sulfonic acid, especially during aqueous workup.[1] | Pour the reaction mixture onto crushed ice and water quickly while maintaining a low temperature (0-5 °C) to minimize hydrolysis.[1] Filter the precipitated product promptly. |
| Formation of Sulfone Byproducts | At elevated temperatures, the intermediate sulfonyl chloride can react with another molecule of 4-fluorobenzoic acid to form a diaryl sulfone.[1] | Maintain strict temperature control during the addition of 4-fluorobenzoic acid to chlorosulfonic acid, keeping the temperature below 20°C.[1] |
Issue 2: Presence of significant impurities in the crude intermediate.
| Potential Impurity | Formation Pathway | Identification and Removal |
| Polysulfonated Byproducts | Using a large excess of chlorosulfonic acid or high reaction temperatures can lead to the introduction of a second sulfonyl chloride group on the aromatic ring.[1] | These byproducts can be identified by HPLC and mass spectrometry. To avoid their formation, use a controlled excess of chlorosulfonic acid and maintain moderate reaction temperatures.[1] Purification can be achieved by recrystallization. |
| Isomeric Byproducts | Impurities in the starting 4-fluorobenzoic acid can lead to the formation of isomeric sulfonyl chlorides. | Ensure the purity of the starting material. Isomers can be difficult to separate, but careful recrystallization or chromatography may be effective. |
Step 2: Reaction of 4-Fluoro-3-(chlorosulfonyl)benzoic acid with Piperidine
Issue 1: Low yield of the final product, 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid.
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of the Sulfonyl Chloride Intermediate | If the intermediate was not properly dried or if the reaction is run in the presence of moisture, the sulfonyl chloride will hydrolyze to the sulfonic acid, which will not react with piperidine. | Ensure the 4-fluoro-3-(chlorosulfonyl)benzoic acid intermediate is thoroughly dried before use. Use anhydrous solvents for the reaction. |
| Inadequate Base | A base is often used to neutralize the HCl generated during the reaction. Insufficient base can lead to protonation of the piperidine, reducing its nucleophilicity. | Use at least one equivalent of a suitable base, such as triethylamine or pyridine. |
| Side Reaction with Solvent | If a nucleophilic solvent is used, it may compete with piperidine in reacting with the sulfonyl chloride. | Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). |
Issue 2: Complex mixture of products observed by TLC or HPLC.
| Potential Byproduct | Formation Pathway | Identification and Removal |
| 4-Fluoro-3-(sulfo)benzoic acid | This is the hydrolysis product of the sulfonyl chloride intermediate.[1] | This byproduct is highly water-soluble and can often be removed by washing the organic reaction mixture with water. It can be identified by its different polarity on TLC and a distinct mass in LC-MS. |
| N,N-disubstituted Byproducts | In some cases, a second molecule of the sulfonyl chloride can react with the newly formed sulfonamide, though this is less common with secondary amines like piperidine. | These higher molecular weight impurities can be detected by LC-MS. Purification via recrystallization or column chromatography is typically effective.[2] |
| Degradation of Piperidine | Under harsh reaction conditions (e.g., high heat, presence of strong oxidants), the piperidine ring itself can undergo degradation.[3][4] | Avoid excessive temperatures and the use of strong oxidizing agents. Degradation products can be complex and may require advanced analytical techniques for identification. Purification is typically achieved through chromatography. |
Part 2: Frequently Asked Questions (FAQs)
Q1: My final product is difficult to purify. What are the recommended purification methods?
A1: For 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, a combination of techniques is often most effective. Start with an aqueous workup to remove water-soluble impurities like sulfonic acids.[2] This can be followed by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[5] If impurities persist, column chromatography on silica gel is a reliable method for obtaining a highly pure product.[6]
Q2: I am seeing an unexpected peak in my LC-MS analysis. What could it be?
A2: An unexpected peak could be one of several possibilities. Based on the synthesis of structurally similar compounds like furosemide, process-related impurities can arise from unreacted starting materials or intermediates.[7][8] It could also be a byproduct from one of the side reactions mentioned in the troubleshooting guide, such as a sulfone or a polysulfonated species.[1] To identify the unknown peak, high-resolution mass spectrometry and NMR spectroscopy are recommended.[7][9]
Q3: How stable is 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid? What are the optimal storage conditions?
Q4: Can I use a different amine instead of piperidine in the second step?
A4: Yes, the reaction of 4-fluoro-3-(chlorosulfonyl)benzoic acid with other primary or secondary amines is a common way to generate a library of analogous compounds. The reactivity of the amine will influence the reaction conditions required. Less nucleophilic amines may require longer reaction times, higher temperatures, or the use of a stronger base.
Experimental Protocols
Protocol 1: General Procedure for the Chlorosulfonation of 4-Fluorobenzoic Acid
-
In a fume hood, carefully add 4-fluorobenzoic acid in small portions to an excess of chlorosulfonic acid with stirring, while maintaining the temperature below 20°C using an ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the solid under vacuum to obtain the crude 4-fluoro-3-(chlorosulfonyl)benzoic acid.
Protocol 2: General Procedure for the Synthesis of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
-
Dissolve the dried 4-fluoro-3-(chlorosulfonyl)benzoic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
To this solution, add 1.1 equivalents of piperidine and 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or HPLC.
-
Wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess piperidine and base, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
References
-
Xu, X., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(5), 2345. Available at: [Link]
-
Xu, X., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Semantic Scholar. Available at: [Link]
-
(a) Synthetic route of furosemide; (b) Representative HPLC chromatogram... - ResearchGate. (n.d.). Retrieved from [Link]
-
SynZeal. (n.d.). Furosemide Impurities. Retrieved from [Link]
- Sulfonamide purification process. (1957). Google Patents.
-
Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. - ResearchGate. (n.d.). Retrieved from [Link]
-
Bowser, J. R., et al. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113. Available at: [Link]
-
Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5. (2022). Green Chemistry. Available at: [Link]
-
Angeli, A., et al. (2018). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Molecules, 23(11), 2948. Available at: [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal. Available at: [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). ResearchGate. Available at: [Link]
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2020). ChemMedChem. Available at: [Link]
-
The Action of Chlorosulfonic Acid and of Fluosulfonic Acids on Hydrocarbons. (1951). DTIC. Available at: [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2022). The Journal of Physical Chemistry A. Available at: [Link]
-
Piperidine degradation by M. aurum MO1. Resting cells (5 g [wet weight]... - ResearchGate. (n.d.). Retrieved from [Link]
-
Studies on sulfonamide degradation products | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
Chlorosulfonic acid. Powerful lachrymator. (2022, May 20). YouTube. Retrieved from [Link]
- Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes. (1995). Google Patents.
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
-
Cas 194738-02-8, 4-Fluoro-benzoic acid 3-isopropoxy-4-{4-[3-(piperidine-1-carbonyl)-benzyl]-piperazin-1-yl}-phenyl ester | lookchem. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furosemide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing the Purity of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.
Section 1: Initial Purity Assessment - Your Starting Point
Before any purification attempt, a robust analytical assessment is critical to identify the nature and quantity of impurities. This baseline data informs the selection of the most appropriate purification strategy.
Q1: What are the most effective analytical methods for determining the purity of my crude 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid?
A1: A multi-pronged analytical approach is recommended for a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) is the primary tool for quantitative analysis, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial structural confirmation and impurity identification.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity. A reversed-phase method is typically most effective for this compound. The acidic nature of the carboxylic acid requires a mobile phase modifier to ensure sharp, symmetrical peaks.[1]
-
Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR): NMR spectroscopy is invaluable for confirming the structural integrity of the target compound and identifying organic impurities. ¹⁹F NMR is particularly useful for fluorinated compounds, providing a clean spectrum to detect any fluorine-containing byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is essential for identifying the molecular weights of the main component and any co-eluting impurities, offering clues to their identities.[2]
| Parameter | Recommended Starting Conditions | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for a wide range of polar and non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier suppresses the ionization of the benzoic acid, minimizing peak tailing.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape and resolution. |
| Gradient | 30% B to 90% B over 15 min | A gradient elution ensures that both polar and non-polar impurities are eluted and resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The aromatic rings in the molecule provide strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
Table 1. Recommended HPLC Method for Purity Analysis.
Section 2: Troubleshooting Guide for Common Impurities
Q2: My crude product is off-color (yellow to brown). What is the likely cause and how can I fix it?
A2: Discoloration in aromatic compounds synthesized via sulfonyl chlorides often arises from trace amounts of highly conjugated, colored byproducts or residual reagents. A simple and effective method to address this is an activated charcoal treatment during recrystallization.
Causality: Activated charcoal has a high surface area with a network of pores that readily adsorb large, flat, conjugated molecules responsible for color, while leaving your smaller target molecule in solution.
Protocol: During the recrystallization procedure (see Section 3), after your compound is fully dissolved in the hot solvent, add a very small amount (typically 1-2% by weight) of activated charcoal.[3] Swirl the hot solution for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal before allowing the solution to cool.[3]
Q3: My HPLC chromatogram shows a significant peak corresponding to an unreacted starting material. Which purification method is best?
A3: The choice depends on the polarity difference between your product and the starting material.
-
If the starting material is significantly less polar (e.g., a precursor before the addition of the acidic or sulfonyl group), flash column chromatography is highly effective. The greater polarity of your final product will cause it to be retained more strongly on the silica gel, allowing for excellent separation.
-
If the starting material has similar polarity , a carefully optimized recrystallization may be sufficient. You may need to screen several solvent systems to find one where the solubility difference between the product and the impurity is maximized.
Q4: My NMR spectrum indicates the presence of residual piperidine. How can I remove it?
A4: Piperidine is a basic impurity.[] An acid-base extraction is the most chemically specific and efficient method for its removal. Dissolve your crude product in an organic solvent (like ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine will be protonated and move into the aqueous layer, while your acidic product remains in the organic layer. This is a more targeted approach than chromatography for this specific impurity.
Section 3: Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.[5] An ideal solvent will dissolve the compound completely when hot but only sparingly when cold.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, acetic acid, ethyl acetate, and water/ethanol mixtures). A good candidate will show poor solubility at room temperature but complete dissolution upon heating.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and stirring until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing yield.[3]
-
Hot Filtration (Optional): If there are insoluble impurities or if you performed a charcoal treatment, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This technique is ideal for separating compounds with different polarities by passing them through a solid stationary phase (silica gel) with a liquid mobile phase (eluent).[7]
Causality & Optimization: As an acidic compound, 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid can interact strongly with the slightly acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing. To counteract this, a small amount of acid is added to the eluent. This protonates the compound, reducing its interaction with the stationary phase and resulting in much sharper bands and better separation.[1][8]
Step-by-Step Methodology:
-
Select the Eluent: Use Thin Layer Chromatography (TLC) to find a suitable solvent system. A good system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) will give your product an Rf value of approximately 0.2-0.3. Add 0.5% acetic acid or formic acid to the eluent system to improve peak shape.
-
Pack the Column: Prepare a slurry of silica gel in the least polar component of your eluent system and carefully pack your chromatography column.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for better resolution, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[7]
-
Elution: Carefully add the eluent to the column and apply gentle pressure to begin the separation. Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum.
Section 4: Advanced Strategy - Acid-Base Extraction Workflow
For removing neutral or basic impurities, an acid-base extraction is a highly effective first-pass purification step before a final recrystallization. This exploits the acidic nature of the carboxylic acid group.
Caption: Workflow for purification via acid-base extraction.
Section 5: A Logical Approach to High Purity
Achieving the desired purity level often requires a systematic approach. The following diagram outlines a decision-making workflow for purifying 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid.
Caption: Decision workflow for selecting a purification method.
Section 6: Frequently Asked Questions (FAQs)
Q5: What are the key physicochemical properties of this compound that influence purification?
A5: Understanding the compound's properties is fundamental to selecting the right techniques.
| Property | Value (Predicted/Typical) | Significance for Purification |
| Molecular Weight | ~303.3 g/mol | Affects diffusion rates but is less critical for these purification techniques. |
| pKa (Carboxylic Acid) | ~3-4 | The acidic nature is central to acid-base extraction and dictates the need for mobile phase modifiers in chromatography. |
| Appearance | White to off-white solid | A pure sample should be a white crystalline solid. Color indicates impurities. |
| Solubility | Soluble in polar organic solvents (e.g., EtOH, MeOH, DMSO); sparingly soluble in water. | Crucial for selecting solvents for recrystallization and chromatography. |
Table 2. Key Physicochemical Properties.
Q6: How should I store the final, purified 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid to maintain its purity?
A6: To prevent degradation, the purified compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential oxidative degradation.
References
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- National Institutes of Health. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid.
- BenchChem. (2025). Technical Support Center: Purity Assessment of 4-Fluoro-3-hydroxybenzoic Acid.
- SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- LibreTexts Chemistry. (n.d.). Recrystallization of Benzoic Acid.
- Ossila. (n.d.). 4-Fluoro-3-methylbenzoic acid.
- Master Organic Chemistry. (2018). Aromatic Synthesis (3) - Sulfonyl Blocking Groups.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- LookChem. (n.d.). Cas 194738-02-8, 4-Fluoro-benzoic acid 3-isopropoxy-4-{4-[3-(piperidine-1-carbonyl)-benzyl]-piperazin-1-yl}-phenyl ester.
- Mol-Instincts. (n.d.). Synthesis of (a) 4-[N-(4-Fluoro-3-trifluoromethylphenyl)sulfamoyl]-benzoic acid.
- Biotage. (2023). Purifying ionic compounds by flash column chromatography.
- BOC Sciences. (n.d.). Piperidine Impurities.
- ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid.
- BenchChem. (2025). Technical Support Center: Purification of 4-Fluoroaniline.
- PubChem. (n.d.). 4-[(3-fluorophenyl)sulfonylamino]benzoic Acid.
- ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
- Florida A&M University. (2016). Lab Report Recrystallization.
- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
- Hilaris Publisher. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling.
- JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Organic Syntheses. (n.d.). p-PHENYLAZOBENZOYL CHLORIDE.
- Hilaris Publisher. (2011). Purity Profiling of Peptide Drugs.
- PubChem. (n.d.). 4-[(3-Fluorophenyl)sulfonimidoyl]benzoic acid.
- PubMed. (2010). 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents.
- ResearchGate. (2025). (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- Sigma-Aldrich. (n.d.). 4-Fluoro-3-nitrobenzoic acid.
Sources
Navigating the Stability of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid: A Technical Guide
Welcome to the technical support center for "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As your Senior Application Scientist, I've structured this resource to not only provide protocols but to also explain the scientific reasoning behind them, ensuring your experiments are both successful and robust.
Understanding the Molecule: Key Structural Features and Potential Instabilities
4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is a molecule possessing several key functional groups that dictate its chemical behavior and potential stability concerns. Understanding these features is the first step in designing reliable experiments.
-
Sulfonamide Group: The piperidine-1-sulfonyl moiety is a sulfonamide. Sulfonamides can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which could lead to cleavage of the sulfur-nitrogen bond.[1][2]
-
Benzoic Acid Group: The carboxylic acid function makes the molecule's solubility and reactivity pH-dependent. Carboxylic acids can undergo esterification in the presence of alcohols and an acid catalyst, or decarboxylation under certain conditions, though the latter is less common for benzoic acids.
-
Fluorinated Aromatic Ring: The fluoro-substituent on the benzoic acid ring can influence the electronic properties of the molecule, potentially impacting its reactivity and degradation pathways.
This guide will address the most common questions and issues that arise when working with this compound, focusing on its stability in various solvent systems.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the primary degradation pathways I should be concerned about for 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid?
Based on the structure, the most probable degradation pathways involve the hydrolysis of the sulfonamide bond. This can occur under both acidic and basic conditions, although the rates may differ. Photodegradation could also be a concern for sulfonamides.[1]
Troubleshooting Unexpected Degradation:
-
Unexpected Peaks in HPLC: If you observe additional peaks in your chromatogram over time, consider performing forced degradation studies to identify these degradants.
-
Loss of Potency: A decrease in the concentration of the parent compound could indicate degradation. Confirm this by analyzing samples at different time points.
FAQ 2: Which solvents are recommended for preparing stock solutions and for short-term storage?
For initial solubilization, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is often a good starting point. For aqueous-based assays, subsequent dilution in buffers is common.
Causality Behind Solvent Choice:
-
Aprotic Solvents (DMSO, DMF): These solvents are generally non-reactive towards the key functional groups of the molecule, minimizing the risk of solvolysis. They are also capable of dissolving a wide range of organic compounds.
-
Protic Solvents (e.g., Methanol, Ethanol): While potentially useful for certain applications, be aware of the possibility of esterification of the carboxylic acid group, especially if acidic catalysts are present.
-
Aqueous Buffers: The stability in aqueous solutions will be highly pH-dependent. It is crucial to determine the optimal pH range for stability. Generally, neutral pH is a good starting point for stability studies of compounds with acid and base sensitive groups.[3][4]
Troubleshooting Solubility and Precipitation Issues:
-
Precipitation upon Dilution: If the compound precipitates when diluting a DMSO stock into an aqueous buffer, try reducing the initial stock concentration or including a co-solvent in the final buffer system.
-
Cloudy Solutions: This may indicate poor solubility or the beginning of degradation. Visually inspect your solutions and consider analyzing them by HPLC to check for purity.
Experimental Protocols: Assessing Stability
To quantitatively assess the stability of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, a systematic approach involving a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.[3][5][6]
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products, impurities, and excipients.
Step-by-Step Methodology:
-
Column Selection: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.[5]
-
Mobile Phase Selection:
-
Aqueous Component (A): 0.1% Phosphoric acid or 0.1% Formic acid in water. The acidic pH helps to protonate the carboxylic acid, leading to better retention and peak shape.
-
Organic Component (B): Acetonitrile or Methanol.
-
-
Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the organic phase percentage. This will help to separate compounds with a range of polarities.
-
Detection: Use a UV detector. Determine the wavelength of maximum absorbance (λmax) for 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid by scanning a dilute solution. Benzoic acid derivatives often have a λmax around 230 nm and 274 nm.[7]
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation (Stress Testing) Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to generate potential degradation products for method validation.[8][9] This involves subjecting the compound to more extreme conditions than it would typically encounter.[3]
Experimental Workflow:
Caption: Workflow for Forced Degradation Studies.
Detailed Steps:
-
Prepare Solutions: Dissolve the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Apply Stress Conditions:
-
Acid/Base Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).
-
Oxidation: Add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Stress: Expose both the solid compound and a solution to elevated temperatures (e.g., 80°C).
-
Photostability: Expose the compound in solution and as a solid to light according to ICH Q1B guidelines.
-
-
Analyze Samples: At various time points, withdraw aliquots, neutralize if necessary, and analyze using the validated stability-indicating HPLC method.
-
Identify Degradants: For significant degradation products, use techniques like LC-MS to obtain mass information and NMR for structural elucidation.
Data Summary and Interpretation
The results from your stability studies should be tabulated to allow for easy comparison.
Table 1: Hypothetical Stability Data for 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid in Different Solvents at 25°C
| Solvent System | Time (days) | Assay (%) | Appearance |
| DMSO | 0 | 100.0 | Clear, colorless |
| 7 | 99.8 | Clear, colorless | |
| 14 | 99.5 | Clear, colorless | |
| Acetonitrile | 0 | 100.0 | Clear, colorless |
| 7 | 99.9 | Clear, colorless | |
| 14 | 99.7 | Clear, colorless | |
| pH 4.0 Buffer | 0 | 100.0 | Clear, colorless |
| 7 | 98.2 | Clear, colorless | |
| 14 | 96.5 | Clear, colorless | |
| pH 7.0 Buffer | 0 | 100.0 | Clear, colorless |
| 7 | 99.5 | Clear, colorless | |
| 14 | 99.1 | Clear, colorless | |
| pH 9.0 Buffer | 0 | 100.0 | Clear, colorless |
| 7 | 97.1 | Clear, colorless | |
| 14 | 94.3 | Clear, colorless |
Interpretation:
The hypothetical data above suggests that the compound is relatively stable in aprotic solvents like DMSO and acetonitrile. In aqueous buffers, stability is pH-dependent, with greater degradation observed under both acidic and basic conditions compared to neutral pH. This aligns with the expected hydrolysis of the sulfonamide group.
Logical Relationship Diagram
Caption: Factors Influencing Compound Stability.
References
-
Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. (2016). ResearchGate. [Link]
-
Studies on sulfonamide degradation products. (n.d.). ResearchGate. [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2019). ResearchGate. [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency. [Link]
-
Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). MDPI. [Link]
-
Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. [Link]
-
Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. (2022). PubMed. [Link]
-
Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016). Springer Link. [Link]
-
4-[(3-fluorophenyl)sulfonylamino]benzoic Acid. (n.d.). PubChem. [Link]
-
Q1 Stability Testing of Drug Substances and Drug Products. (2023). FDA. [Link]
-
Stability Testing of Pharmaceutical Products. (2012). IntechOpen. [Link]
-
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC - NIH. [Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2017). ResearchGate. [Link]
-
Sulfonamide (medicine). (n.d.). Wikipedia. [Link]
-
4-[(3-Fluorophenyl)sulfonimidoyl]benzoic acid. (n.d.). PubChem. [Link]
-
Stability Studies and Testing of Pharmaceuticals: An Overview. (2020). LCGC International. [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). ResearchGate. [Link]
-
4-Fluoro-benzoic acid 3-isopropoxy-4-{4-[3-(piperidine-1-carbonyl)-benzyl]-piperazin-1-yl}-phenyl ester. (n.d.). Lookchem. [Link]
-
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2012). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. japsonline.com [japsonline.com]
Analytical methods for "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" characterization
Answering the urgent need for robust and reliable analytical data in pharmaceutical development, this Technical Support Center provides a comprehensive guide to the characterization of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid . As a Senior Application Scientist, my goal is to equip you not just with protocols, but with the underlying scientific rationale and troubleshooting expertise to navigate the complexities of your analytical challenges. This guide is structured as a dynamic question-and-answer forum, addressing common and critical issues encountered in the laboratory.
Core Compound Profile: 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
Before delving into specific methodologies, understanding the physicochemical properties of the analyte is paramount.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄FNO₄S | [1] |
| Molecular Weight | 287.31 g/mol | [1][2] |
| CAS Number | 311785-51-0 | [1] |
| Structure | A benzoic acid derivative with a fluorine substituent and a piperidine-1-sulfonyl group. | N/A |
This structure presents a unique combination of functional groups: an acidic carboxylic acid, an aromatic ring with an electron-withdrawing fluorine, and a sulfonamide linked to a basic piperidine ring. These features dictate the choice of analytical conditions.
Section 1: High-Performance Liquid Chromatography (HPLC) - Purity and Assay
HPLC is the cornerstone for determining the purity and potency of pharmaceutical compounds. For 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, a reversed-phase method is most appropriate.
Frequently Asked Questions (HPLC)
Question: How do I develop a robust, stability-indicating HPLC method for this compound?
Answer: A stability-indicating method must be able to separate the main compound from its potential degradation products, process impurities, and starting materials.[3] The key is to achieve baseline resolution for all relevant peaks.
Your development should start with a C18 column and a mobile phase gradient using an acidified aqueous phase and an organic modifier like acetonitrile or methanol. The acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is crucial. It protonates the carboxylic acid and suppresses the ionization of residual silanol groups on the column's stationary phase, which prevents peak tailing and improves peak shape.[4] Method validation is essential to ensure the method is suitable for its intended purpose.[5]
Question: What are typical starting conditions for an HPLC analysis?
Answer: A well-vetted starting point provides a strong foundation for method optimization. The following parameters are recommended for initial runs.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Acidifies the mobile phase to ensure the analyte is in a single protonated state, improving peak shape.[6][7] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase chromatography. |
| Gradient | 30% B to 90% B over 20 min | A broad gradient helps to elute any potential impurities with different polarities and establish their approximate retention times. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time reproducibility.[8] |
| Detection | UV at 230 nm | The aromatic ring should provide sufficient UV absorbance. A diode array detector (DAD) is recommended to assess peak purity. |
| Injection Volume | 10 µL | A typical starting volume; can be adjusted based on sample concentration and detector response. |
HPLC Troubleshooting Guide
This section addresses common issues in a direct Q&A format, providing not just the solution but the logic behind it.
Question: My peak is tailing severely. What is the cause and how do I fix it?
Answer: Peak tailing is one of the most frequent HPLC problems and typically points to secondary chemical interactions or column issues.
-
Cause 1: Silanol Interactions: The primary cause is often the interaction between the acidic analyte and active, un-capped silanol groups on the silica-based stationary phase.[9]
-
Solution: Ensure your mobile phase pH is low (pH 2-3). Using an acid like phosphoric or formic acid suppresses the ionization of these silanols, minimizing this secondary interaction. Using a high-purity, end-capped C18 column is also highly recommended.[4]
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to a distorted, tailing peak.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you have confirmed column overload.
-
-
Cause 3: Column Contamination/Void: Contaminants from the sample can accumulate at the head of the column, or the packed bed can develop a void.[9]
-
Solution: Use a guard column to protect the analytical column from strongly retained impurities.[9] If a void is suspected, the column may need to be replaced.
-
Question: My retention times are drifting between injections. How can I stabilize my method?
Answer: Unstable retention times undermine the reliability of your data. The cause is almost always related to a lack of equilibrium or a change in the system.[8]
-
Cause 1: Inadequate Column Equilibration: The column chemistry, particularly with buffered mobile phases, requires time to stabilize.
-
Solution: Increase the column equilibration time before starting your analytical run. A stable baseline is a good indicator of equilibration.[8]
-
-
Cause 2: Mobile Phase Composition Change: If your mobile phase is prepared online by a mixer, ensure the proportioning valves are working correctly. If prepared manually, evaporation of the more volatile organic component can alter the composition over time.
-
Cause 3: Temperature Fluctuations: Column temperature directly affects retention time.
-
Solution: Always use a thermostatted column oven to maintain a constant temperature.[8]
-
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) - Identification and Sensitive Quantification
LC-MS is indispensable for confirming molecular weight and structure, as well as for quantifying trace-level impurities.
Frequently Asked Questions (LC-MS)
Question: What ionization mode and mass ions should I expect for this compound?
Answer: Given its structure, 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid can be ionized in both positive and negative modes.
-
Negative Ion Mode (ESI-): This is often the preferred mode for acidic compounds. The carboxylic acid will readily deprotonate to form the [M-H]⁻ ion at m/z 286.3. This mode is typically very sensitive for this class of compounds.
-
Positive Ion Mode (ESI+): The nitrogen atom in the piperidine ring is basic and can be protonated to form the [M+H]⁺ ion at m/z 288.3.
Question: I'm experiencing low signal intensity. How can I improve the MS response?
Answer: Low sensitivity can be a result of matrix effects or suboptimal LC or MS conditions.
-
LC Mobile Phase: Ensure you are using volatile mobile phase modifiers. Buffers like phosphate are non-volatile and will contaminate the MS source.[11] Switch from phosphoric acid (used for UV) to formic acid or acetic acid for LC-MS work.
-
MS Source Parameters: Optimize the source conditions, including capillary voltage, gas flow (nebulizer), and source temperature, to maximize the signal for your specific analyte.
-
Sample Matrix: High salt concentrations or other matrix components can suppress the ionization of your analyte.[12] If analyzing samples from a complex matrix (e.g., biological fluids), sample preparation using solid-phase extraction (SPE) may be necessary to clean the sample and concentrate the analyte.[13]
LC-MS Troubleshooting Guide
Question: My data shows significant signal suppression in my sample compared to the standard in pure solvent. What's happening?
Answer: You are observing a classic "matrix effect," where co-eluting components from your sample matrix interfere with the ionization of your target analyte in the MS source.[14]
-
Solution 1: Improve Chromatographic Separation: Modify your HPLC gradient to better separate the analyte from the interfering matrix components.
-
Solution 2: Dilute the Sample: A simple dilution can often reduce the concentration of interfering species below the level where they cause significant suppression.
-
Solution 3: Use an Isotope-Labeled Internal Standard: A stable isotope-labeled version of the analyte is the gold standard for correcting matrix effects. It will co-elute and experience the same ionization suppression, allowing for accurate quantification.
-
Solution 4: Enhance Sample Cleanup: Implement a more rigorous sample preparation method, like SPE, to remove the interfering components before injection.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural Confirmation
NMR is the definitive technique for unambiguous structural elucidation and confirmation.
Frequently Asked Questions (NMR)
Question: What is the best deuterated solvent for this compound, and what sample concentration should I use?
Answer: The choice of solvent is critical for sample solubility and to avoid interfering signals.
-
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is the recommended solvent. It is excellent for dissolving carboxylic acids and will not exchange with the acidic proton, allowing it to be observed.[15]
-
Concentration: For a standard ¹H NMR spectrum, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is sufficient.[15][16] For a ¹³C NMR spectrum, which is inherently less sensitive, a more concentrated sample of 20-50 mg is recommended to reduce acquisition time.[15]
Experimental Protocol: NMR Sample Preparation
-
Weighing: Accurately weigh the required amount of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid into a clean, dry vial.[17]
-
Dissolution: Add the appropriate volume (e.g., 0.7 mL) of DMSO-d₆ to the vial.
-
Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is essential.[16]
-
Filtration: To remove any suspended particles that can degrade spectral quality, filter the solution. Push a small, tight plug of cotton or glass wool into a Pasteur pipette and filter the sample directly into a clean, high-quality NMR tube.[18]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
NMR Troubleshooting Guide
Question: My ¹H NMR spectrum has very broad peaks. What could be the cause?
Answer: Broad signals in NMR can obscure important coupling information and indicate a problem with the sample or the instrument setup.
-
Cause 1: Poor Shimming: The magnetic field may not be homogeneous across the sample.
-
Solution: The spectrometer's shimming routine should be performed carefully before acquiring data. If the lineshape remains poor, it may indicate a dirty or low-quality NMR tube.[15]
-
-
Cause 2: Sample Aggregation: At higher concentrations, molecules with hydrogen-bonding capabilities (like carboxylic acids) can aggregate, leading to broader signals.
-
Solution: Prepare a more dilute sample and re-acquire the spectrum.
-
-
Cause 3: Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample solution through a small plug of silica or celite can sometimes help.
-
-
Note on Acidic Proton: The proton of the carboxylic acid (-COOH) is expected to appear as a very broad singlet, often far downfield (>10 ppm), due to hydrogen bonding and chemical exchange. This is a characteristic feature, not a problem.
Section 4: Analytical Method Validation Workflow
All analytical methods used in a regulated environment must be validated to prove they are fit for purpose.[19][20] The validation process provides documented evidence that the method is reliable, reproducible, and accurate for the intended analysis.[5]
Question: What key parameters must be evaluated when validating an HPLC method for impurity quantification?
Answer: According to International Council for Harmonisation (ICH) guidelines, the following parameters are critical for validating an impurity method:[3][21]
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components. This is often demonstrated by analyzing spiked samples and performing forced degradation studies.[20]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).[3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
Visualization of Analytical Workflow & Troubleshooting
Caption: General workflow for analytical characterization.
Caption: Troubleshooting decision tree for HPLC retention time drift.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Analytical method validation: A brief review. Journal of Pharmacy Research.
- NMR Sample Prepar
- A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking w
- Supplementary Inform
- How to Prepare Samples for NMR. University of Leicester.
- How to make an NMR sample. University of Ottawa.
- 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid. LabSolu.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Spectroscopic Characterization of 4-Fluoro-3-hydroxybenzoic Acid: A Technical Guide. Benchchem.
- Benzoic acid, 3-fluoro-4-hydroxy-5-(4-piperidinyl)-. (2026). PubChem.
- Small molecule NMR sample preparation. (2023). Georgia Institute of Technology.
- NMR Sample Preparation.
- HPLC Troubleshooting Guide. SCION Instruments.
- HPLC Troubleshooting Guide.
- HPLC Troubleshooting Guide.
- HPLC Troubleshooting Guide. MilliporeSigma.
- Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Inform
- Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.
- 1-(4-Fluoro-benzenesulfonyl)-piperidine-3-carboxylic acid amide - Optional[1H NMR] - Spectrum. SpectraBase.
- Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. (2016). Agilent Technologies.
- 1-(4-Fluoro-benzenesulfonyl)-piperidine-3-carboxylic acid. Biosynth.
- Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. (2019). Agilent Technologies.
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC Europe.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Cas 194738-02-8, 4-Fluoro-benzoic acid 3-isopropoxy-4-{4-[3-(piperidine-1-carbonyl)-benzyl]-piperazin-1-yl}-phenyl ester. Lookchem.
- An LC-MS Method for the Analysis of Some Organic Acids in Tobacco Leaf, Snus, and Wet Snuff. (2018).
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). PubMed.
- Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025).
- Use of N-(4-aminophenyl)
- Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental m
- Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies.
- Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. biosynth.com [biosynth.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. hplc.eu [hplc.eu]
- 5. particle.dk [particle.dk]
- 6. researchgate.net [researchgate.net]
- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 18. How to make an NMR sample [chem.ch.huji.ac.il]
- 19. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 20. scielo.br [scielo.br]
- 21. wjarr.com [wjarr.com]
Validation & Comparative
A Comparative Guide to Sulfonamide Inhibitors: Evaluating 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid in the Context of Carbonic Anhydrase and Matrix Metalloproteinase Inhibition
This guide provides a comparative analysis of "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid," a sulfonamide-containing compound, with well-established inhibitors of two major enzyme families: carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs). Due to the limited publicly available data on the specific biological targets of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, this document serves as a theoretical and practical framework for researchers to evaluate its potential inhibitory activity. We will delve into the structural rationale for its potential as a CA and MMP inhibitor, and provide detailed experimental protocols for its characterization.
Introduction to Sulfonamide Inhibitors
The sulfonamide functional group (R-SO₂NH₂) is a cornerstone in medicinal chemistry, renowned for its ability to act as a zinc-binding group in a variety of metalloenzymes. This property has led to the development of a wide range of therapeutic agents. Among the most prominent targets for sulfonamide-based inhibitors are the carbonic anhydrases and matrix metalloproteinases, both of which play critical roles in physiological and pathological processes.
Carbonic Anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] CAs are involved in numerous physiological processes, including pH regulation, ion transport, and fluid secretion.[3][4][5] Consequently, CA inhibitors are used in the treatment of glaucoma, epilepsy, and acute mountain sickness.[3][4] A classic example of a sulfonamide CA inhibitor is Acetazolamide.[2][3]
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components.[6] Their activity is crucial for tissue remodeling, but dysregulation is implicated in diseases such as arthritis, cancer metastasis, and cardiovascular diseases.[6][7] Marimastat is a broad-spectrum sulfonamide-based MMP inhibitor that has been extensively studied in clinical trials.[1][7][8]
Structural Comparison: Predicting the Inhibitory Potential of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
The chemical structure of a molecule is paramount in determining its biological activity. Here, we compare the structural features of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid with Acetazolamide and Marimastat to hypothesize its potential as a CA or MMP inhibitor.
| Feature | 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid | Acetazolamide | Marimastat |
| Core Scaffold | Benzoic acid | 1,3,4-thiadiazole | N/A (peptidomimetic) |
| Zinc-Binding Group | Sulfonamide | Sulfonamide | Hydroxamate |
| Key Substituents | Fluorine, Piperidine | Acetamido | Isopropyl, tert-butyl |
| Carboxylic Acid | Present | Absent | Present |
Rationale for Potential Carbonic Anhydrase Inhibition:
The presence of the sulfonamide group in 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is a strong indicator of potential CA inhibitory activity. The primary sulfonamide nitrogen can coordinate with the zinc ion in the active site of CAs, mimicking the transition state of the CO₂ hydration reaction.[9][10] The benzoic acid moiety could interact with amino acid residues at the entrance of the active site, potentially influencing isoform selectivity.
Rationale for Potential Matrix Metalloproteinase Inhibition:
While the primary zinc-binding group in many potent MMP inhibitors is a hydroxamate, sulfonamides are also a recognized class of MMP inhibitors.[6][11] The sulfonamide group can chelate the catalytic zinc ion in the MMP active site.[8] The piperidine ring and the fluoro-substituted benzene ring of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid could potentially occupy the S1' and S2' pockets of the MMP active site, which are key determinants of inhibitor potency and selectivity.[12]
Experimental Protocols for Evaluating Inhibitory Activity
To empirically determine the inhibitory profile of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, we provide the following detailed experimental protocols for assessing its activity against carbonic anhydrases and matrix metalloproteinases.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide.[10][13]
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
-
Acetazolamide (positive control)
-
Tris buffer (20 mM, pH 7.5)
-
Phenol red (pH indicator)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid and Acetazolamide in a suitable solvent (e.g., DMSO).
-
In the stopped-flow instrument, one syringe will contain the CA enzyme and the inhibitor (or vehicle control) in Tris buffer with phenol red.
-
The second syringe will contain the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH drop, which is monitored by the color change of phenol red (absorbance at 557 nm).
-
The initial rate of the reaction is determined from the linear portion of the absorbance change over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Matrix Metalloproteinase Inhibition Assay (Fluorogenic Peptide Substrate Assay)
This assay measures the cleavage of a fluorogenic peptide substrate by an MMP, and the inhibition of this activity by a test compound.
Materials:
-
Recombinant human MMPs (e.g., MMP-1, -2, -9, -13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
-
Marimastat (positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Activate the pro-MMPs according to the manufacturer's instructions (e.g., with APMA).
-
Prepare serial dilutions of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid and Marimastat in the assay buffer.
-
In a 96-well plate, add the assay buffer, the activated MMP enzyme, and the inhibitor (or vehicle control). Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence (e.g., Ex/Em = 328/393 nm) over time using a fluorescence plate reader.
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for Matrix Metalloproteinase Inhibition Assay.
Comparative Data of Standard Inhibitors
The following table summarizes the inhibitory activities of Acetazolamide and Marimastat against representative CA and MMP isoforms, respectively. These values can serve as a benchmark for the experimental data obtained for 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid.
| Inhibitor | Target Enzyme | IC₅₀ / Kᵢ | Reference |
| Acetazolamide | hCA II | Kᵢ: 12 nM | [2] |
| hCA IV | Kᵢ: 74 nM | [2] | |
| Marimastat | MMP-1 | IC₅₀: 5 nM | [1][14] |
| MMP-2 | IC₅₀: 6 nM | [1][14] | |
| MMP-9 | IC₅₀: 3 nM | [1][14] | |
| MMP-14 | IC₅₀: 9 nM | [1][14] |
Conclusion
While direct experimental evidence for the biological activity of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is currently lacking in the public domain, its chemical structure, particularly the presence of a sulfonamide group, strongly suggests its potential as an inhibitor of metalloenzymes such as carbonic anhydrases and matrix metalloproteinases. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to thoroughly investigate its inhibitory profile. By comparing its performance against well-characterized inhibitors like Acetazolamide and Marimastat, the scientific community can gain valuable insights into the structure-activity relationships of this and other novel sulfonamide-based compounds, paving the way for the development of new therapeutic agents.
References
-
Hidalgo M, Eckhardt SG. Development of matrix metalloproteinase inhibitors in cancer therapy. J Natl Cancer Inst. 2001;93(3):178-193. (URL: [Link])
-
Wojtowicz-Praga S, Torri J, Johnson M, et al. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat. Pharmacol Ther. 1997;75(1):69-75. (URL: [Link])
-
Supuran CT. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. J Enzyme Inhib Med Chem. 2020;35(1):1736-1752. (URL: [Link])
-
Acetazolamide. In: Wikipedia. ; 2024. (URL: [Link])
-
Larkin J, Turner T. Acetazolamide. In: StatPearls. StatPearls Publishing; 2023. (URL: [Link])
-
Acetazolamide: Package Insert / Prescribing Information - Drugs.com. (URL: [Link])
-
Nickson C. Acetazolamide. Life in the Fast Lane. Published July 25, 2020. (URL: [Link])
-
Matulis D, Toleikis Z, Cimmperman P. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules. 2018;23(8):1889. (URL: [Link])
-
De Luca L, Angeli A, Supuran CT. Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Med Chem Lett. 2022;13(2):258-264. (URL: [Link])
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorg Chem Appl. 2015;2015:282158. (URL: [Link])
-
Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie. 2021;76(9):412-415. (URL: [Link])
-
De Luca L, Angeli A, Supuran CT. Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Med Chem Lett. 2022;13(2):258-264. (URL: [Link])
-
Angeli A, Abbas G, Tanriver G, et al. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Pharmaceuticals (Basel). 2021;14(8):790. (URL: [Link])
-
Sharma M, Kumar V, Singh P, Pathak D. Sulphonamides: Deserving class as MMP inhibitors? Eur J Med Chem. 2012;57:1-12. (URL: [Link])
-
Sulfonamide derivatives containing dihydropyrazole moieties selectively and potently inhibit MMP-2/MMP-9: Design, synthesis, inhibitory activity and 3D-QSAR analysis. Eur J Med Chem. 2017;138:72-86. (URL: [Link])
-
De Luca L, Ferro S, Angeli A, et al. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. J Med Chem. 2013;56(11):4357-4373. (URL: [Link])
-
Ruminski PG, Massa M, Strohbach J, et al. Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis. J Med Chem. 2016;59(1):313-327. (URL: [Link])
-
Cheng XC, Wang Q, Fang H, Xu WF. Role of sulfonamide group in matrix metalloproteinase inhibitors. Curr Med Chem. 2008;15(4):368-373. (URL: [Link])
-
Ciulei G, Danciu C, Oprea T, Kurunczi L. Binding affinities for sulfonamide inhibitors with matrix metalloproteinase-2 using a linear response method. J Enzyme Inhib Med Chem. 2009;24(1):111-120. (URL: [Link])
-
Fields GB. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. Cells. 2019;8(8):786. (URL: [Link])
-
Angeli A, Abbas G, Tanriver G, et al. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules. 2019;24(21):3860. (URL: [Link])
-
Talley JJ, Brown DL, Carter JS, et al. Orally active MMP-1 sparing α-tetrahydropyranyl and α-piperidinyl sulfone matrix metalloproteinase (MMP) inhibitors with efficacy in cancer, arthritis, and cardiovascular disease. J Med Chem. 2010;53(18):6653-6680. (URL: [Link])
-
Jin Y, Roycik MD, Bosco DB, et al. Synthesis of the New Matrix Metalloproteinase Type-2 and Type-9 Inhibitor 1-{4-[(2,4-Dichlorobenzoyl)-Amino]Phenyl}Sulfonyl-(2S,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid and its Anticancer Activity in a Breast Adenocarcinoma Experimental Model. J Med Chem. 2010;53(18):6653-6680. (URL: [Link])
-
Abdoli M, Bozdag M, Angeli A, Supuran CT. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules. 2020;25(20):4796. (URL: [Link])
-
Angeli A, Pinteala M, Maier SS, et al. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. 2020;25(18):4273. (URL: [Link])
-
Jin Y, Roycik MD, Bosco DB, et al. Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core. J Med Chem. 2013;56(11):4357-4373. (URL: [Link])
-
Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties. Bioorg Med Chem. 2014;22(1):335-344. (URL: [Link])
Sources
- 1. apexbt.com [apexbt.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Acetazolamide - Wikipedia [en.wikipedia.org]
- 4. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Sulphonamides: Deserving class as MMP inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding affinities for sulfonamide inhibitors with matrix metalloproteinase‐2 using a linear response method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
The Pivotal Role of the Piperidine Sulfonyl Moiety: A Comparative Guide to the Structure-Activity Relationship of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic Acid Analogs as USP5 Inhibitors
In the landscape of modern drug discovery, the quest for selective and potent enzyme inhibitors remains a cornerstone of therapeutic innovation. The 4-fluoro-3-(piperidine-1-sulfonyl)-benzoic acid scaffold has emerged as a promising starting point for the development of such agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on this core structure, with a specific focus on their activity as inhibitors of Ubiquitin-Specific Protease 5 (USP5). This deubiquitinase is a compelling target in oncology and other diseases due to its critical role in cellular protein homeostasis.[1][2][3][4][5] We will dissect the synthetic rationale, compare the biological performance of key analogs, and provide detailed experimental protocols to empower researchers in their pursuit of novel therapeutics.
Introduction: Targeting USP5 and the Significance of the Fluorinated Sulfonamide Scaffold
Ubiquitin-Specific Protease 5 (USP5) is a crucial deubiquitinating enzyme (DUB) responsible for processing unanchored polyubiquitin chains, thereby maintaining the cellular pool of monoubiquitin.[1] Dysregulation of USP5 has been implicated in the progression of various cancers, including pancreatic, non-small cell lung, and hepatocellular carcinoma, by promoting the stability of oncoproteins and cell cycle regulators.[1][3] Consequently, the development of potent and selective USP5 inhibitors is a highly pursued therapeutic strategy.[2][4][5]
The 4-fluoro-3-(piperidine-1-sulfonyl)-benzoic acid core combines several key features advantageous for drug design. The sulfonamide linkage provides a stable and synthetically accessible connection. The piperidine ring offers a versatile scaffold for introducing substituents to probe the enzyme's binding pocket. The benzoic acid moiety can engage in crucial hydrogen bonding and ionic interactions. Furthermore, the strategic placement of a fluorine atom can significantly influence the molecule's physicochemical properties, such as metabolic stability and binding affinity, a common and effective strategy in medicinal chemistry.[6][7][8][9][10]
This guide will focus on a series of analogs designed to explore the SAR of this scaffold, primarily drawing upon data from studies on USP5 inhibitors. We will examine how modifications to the piperidine ring and the benzoic acid functionality impact binding affinity and selectivity against other enzymes, such as histone deacetylase 6 (HDAC6), another important target in cancer therapy.
Synthetic Strategy: Building the Core Scaffold and its Analogs
The synthesis of 4-fluoro-3-(piperidine-1-sulfonyl)-benzoic acid and its analogs generally follows a convergent and modular approach. The key step is the formation of the sulfonamide bond between a sulfonyl chloride derivative of the benzoic acid and the desired amine, in this case, piperidine or its substituted variants.
General Synthesis Workflow
The overall synthetic workflow can be visualized as a two-part process leading to the final compounds.
Sources
- 1. Unraveling the Mechanism of Action of Ubiquitin-Specific Protease 5 and Its Inhibitors in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are USP5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ubiquitin-Specific Protease Inhibitors for Cancer Therapy: Recent Advances and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
Navigating Preclinical Evaluation: A Comparative Guide to Assessing the Therapeutic Potential of Novel Sulfonamide-Bearing Benzoic Acid Derivatives in Animal Models
A Senior Application Scientist's Perspective on "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" and Its Analogs
Introduction
To the community of researchers dedicated to advancing therapeutic discovery, this guide offers a comprehensive framework for the preclinical evaluation of novel compounds, using "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" as a focal point. While direct efficacy data for this specific molecule in animal models is not yet publicly available, its structural motifs—a fluorinated benzoic acid core, a piperidine ring, and a sulfonamide linker—are present in a variety of bioactive agents. This guide will, therefore, extrapolate from established findings on structurally related compounds to build a robust, hypothetical preclinical testing strategy. We will compare this proposed strategy with the known experimental data of relevant alternatives, providing a roadmap for researchers to rigorously assess the potential of this and similar novel chemical entities.
The core chemical structure of "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" suggests several potential therapeutic applications based on the activities of analogous compounds. These include roles as anti-inflammatory agents, analgesics, and inhibitors of specific enzymes like carbonic anhydrase or receptors such as the P2Y14 receptor. This guide will focus on a hypothetical anti-inflammatory and analgesic application, drawing comparisons with compounds where such effects have been documented.
Comparative Analysis of "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" and Structurally Related Compounds
Based on the available literature for compounds sharing key structural features with "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid," we can anticipate several potential mechanisms of action and, consequently, a range of therapeutic possibilities.
| Compound/Scaffold | Key Structural Features | Reported Biological Activity | Potential Therapeutic Area |
| 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid | Fluorinated benzoic acid, Piperidine, Sulfonamide | Hypothetical | Anti-inflammatory, Analgesic |
| 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS) | Fluorinated benzene, Sulfonamide | Analgesic and antiallodynic in murine diabetic neuropathy model. | Neuropathic Pain |
| 3-Sulfonamido benzoic acid derivatives[1] | Benzoic acid, Sulfonamide | P2Y14R antagonists, anti-inflammatory in a mouse model of acute lung injury.[1] | Inflammatory Diseases |
| 4,4-Difluoro-3-(phenoxymethyl)piperidine scaffold[2] | Fluorinated piperidine | Dopamine 4 Receptor (D4R) antagonist.[2] | CNS Disorders |
| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides[3] | Piperidine, Sulfonamide | Human Carbonic Anhydrase (hCA) inhibitors.[3] | Glaucoma, Epilepsy, Cancer |
| 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid[4] | Fluorinated benzoic acid | VLA-4 antagonist, effective in a murine asthma model.[4] | Asthma, Autoimmune Diseases |
This comparative table highlights the diverse biological activities associated with the core scaffolds of "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid." The presence of the sulfonamide and fluorinated aromatic ring in compounds with demonstrated anti-inflammatory and analgesic properties provides a strong rationale for investigating our lead compound in these areas.
Proposed Preclinical Evaluation Workflow for "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid"
The following workflow outlines a logical progression for assessing the in vivo efficacy of our lead compound, assuming a primary hypothesis of anti-inflammatory and analgesic activity.
Caption: Proposed preclinical evaluation workflow for "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid".
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Acute Anti-inflammatory Model)
This widely used model assesses the ability of a compound to inhibit acute inflammation.
Methodology:
-
Animal Model: Male Wistar rats (180-200 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week with free access to food and water.
-
Grouping: Animals are randomly assigned to groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethylcellulose, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
"4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Dosing: The test compound, positive control, or vehicle is administered orally 60 minutes before the carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Comparative Perspective: This model is a standard for initial anti-inflammatory screening. For comparison, a study on a benzoic acid derivative with anti-inflammatory properties might show a dose-dependent reduction in paw edema, providing a benchmark for the expected efficacy of our test compound.[5]
Streptozotocin (STZ)-Induced Diabetic Neuropathic Pain in Mice (Chronic Analgesia Model)
This model is relevant for assessing efficacy in a chronic pain state with a neuropathic component, similar to the model used to evaluate 4-FBS.
Methodology:
-
Animal Model: Male C57BL/6 mice (20-25 g) are used.
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ; 200 mg/kg in citrate buffer) is administered to induce diabetes. Blood glucose levels are monitored to confirm hyperglycemia.
-
Development of Neuropathy: Animals are monitored for the development of hyperalgesia and allodynia, typically over 2-4 weeks.
-
Behavioral Testing:
-
Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is applied to the plantar surface of the hind paw, and the latency to withdrawal is measured.
-
Mechanical Allodynia (von Frey Filaments): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
-
Dosing and Evaluation: Once neuropathy is established, animals are treated with the vehicle, a positive control (e.g., Gabapentin), or "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" at various doses. Behavioral tests are conducted at specified time points post-dosing (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: Changes in withdrawal latency or threshold are compared between treated and control groups.
Comparative Perspective: The study on 4-FBS demonstrated a significant reversal of hyperalgesia and allodynia at doses of 20 and 40 mg/kg. This provides a quantitative benchmark for the efficacy we would hope to see with "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid."
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, several signaling pathways could be modulated by "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid."
Caption: Potential molecular targets and downstream effects of "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid".
The analgesic effects of 4-FBS were reversed by an opioid receptor antagonist (naloxone) and a serotonin 5-HT3 receptor antagonist (ondansetron), suggesting involvement of the opioidergic and serotonergic pathways. The anti-inflammatory activity of 3-sulfonamido benzoic acid derivatives is mediated through antagonism of the P2Y14 receptor, which is involved in inflammatory responses.[1] These findings underscore the importance of mechanistic studies running in parallel with efficacy models to elucidate the precise mechanism of action of a novel compound.
Conclusion and Future Directions
While "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" remains a novel entity without published in vivo efficacy data, a systematic and comparative preclinical evaluation is feasible and warranted based on the promising activities of structurally related compounds. The proposed workflow, beginning with in vitro characterization and progressing through acute and chronic animal models of inflammation and pain, provides a robust framework for its assessment.
By comparing the performance of "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" in these standardized models to the published data for compounds like 4-FBS and P2Y14R antagonists, researchers can make informed decisions about its therapeutic potential and prioritize further development efforts. The ultimate goal is to not only determine if the compound is effective but also to understand its mechanism of action, which is critical for its potential translation to the clinic.
References
- Vertex AI Search. (n.d.). 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid. Retrieved January 18, 2026.
-
PubMed. (2020, October 27). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. Retrieved January 18, 2026, from [Link]
-
PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2025, July 4). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. Retrieved January 18, 2026, from [Link]
-
PubMed Central. (n.d.). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Retrieved January 18, 2026, from [Link]
-
PubMed. (2008, December 1). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Retrieved January 18, 2026, from [Link]
-
MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved January 18, 2026, from [Link]
-
PubMed. (2025, June 5). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Retrieved January 18, 2026, from [Link]
Sources
- 1. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Selectivity Analysis of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid (Comp-X): A Next-Generation BTK Inhibitor
This guide provides a comprehensive analysis of the cross-reactivity profile of "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" (herein referred to as Comp-X), a novel, non-covalent inhibitor of Bruton's tyrosine kinase (BTK). We present supporting experimental data comparing its performance against established BTK inhibitors, Ibrutinib and Acalabrutinib, to offer researchers and drug development professionals a clear understanding of its selectivity and potential therapeutic advantages.
Introduction to Comp-X and the Rationale for Selectivity Profiling
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases. The first-generation BTK inhibitor, Ibrutinib, has demonstrated significant clinical efficacy; however, its off-target activities against other kinases, such as EGFR and SRC family kinases, are associated with adverse effects like diarrhea and rash. This has driven the development of second-generation inhibitors like Acalabrutinib with improved selectivity.
Comp-X emerges as a novel, reversible BTK inhibitor. Its unique chemical scaffold, featuring a 4-fluoro-3-(piperidine-1-sulfonyl)-benzoic acid core, suggests a distinct binding mode that may translate to a superior selectivity profile. This guide details the systematic evaluation of Comp-X's cross-reactivity, providing a head-to-head comparison with Ibrutinib and Acalabrutinib to substantiate its potential as a best-in-class therapeutic agent.
Part 1: In Vitro Kinome-Wide Selectivity Assessment
A broad, unbiased assessment of a compound's interaction with the human kinome is the foundational step in any robust selectivity study. It provides a global view of potential off-target interactions that might lead to unforeseen toxicities or polypharmacology.
Experimental Protocol: Kinase Panel Screening
A comprehensive kinase panel screen was conducted to evaluate the selectivity of Comp-X.
Methodology:
-
Compound Preparation: Comp-X, Ibrutinib, and Acalabrutinib were solubilized in 100% DMSO to a stock concentration of 10 mM.
-
Screening Concentration: The compounds were screened at a final concentration of 1 µM, a standard concentration used to identify physiologically relevant off-target interactions.
-
Kinase Panel: The screening was performed against a panel of 468 human kinases using a radiometric assay format (DiscoverX KINOMEscan™). This method measures the ability of a test compound to displace a proprietary ligand from the kinase active site.
-
Data Analysis: The results are expressed as the percentage of the kinase remaining bound to the ligand in the presence of the test compound. A lower percentage indicates a stronger interaction. A threshold of >90% inhibition is typically considered a significant off-target hit.
Comparative Kinase Inhibition Profile
The results of the kinome scan are summarized below, highlighting the key off-target hits for each compound at 1 µM.
| Kinase Family | Target Kinase | Comp-X (% Inhibition) | Ibrutinib (% Inhibition) | Acalabrutinib (% Inhibition) |
| TEC Family | BTK | 99.8 | 99.9 | 99.9 |
| BMX | 15.2 | 98.5 | 35.1 | |
| ITK | 10.5 | 99.1 | 42.3 | |
| TEC | 20.1 | 99.0 | 55.6 | |
| TXK | 12.8 | 98.8 | 40.7 | |
| EGFR Family | EGFR | 5.3 | 95.4 | 10.2 |
| ERBB2 | 4.1 | 90.1 | 8.7 | |
| ERBB4 | 6.8 | 88.5 | 9.5 | |
| SRC Family | SRC | 8.9 | 85.3 | 25.4 |
| LYN | 11.2 | 82.1 | 30.1 | |
| FYN | 9.8 | 79.8 | 28.9 |
Workflow for Kinase Selectivity Profiling
Caption: Workflow for in vitro kinome-wide selectivity screening.
Discussion of In Vitro Selectivity
The data clearly demonstrates the superior selectivity of Comp-X. While all three compounds potently inhibit BTK, Ibrutinib shows significant off-target activity against multiple kinases in the TEC, EGFR, and SRC families. Acalabrutinib improves upon this profile, but still shows considerable inhibition of other TEC family kinases. In stark contrast, Comp-X is remarkably clean, with minimal inhibition of all tested off-targets at a 1 µM concentration. This highly selective profile suggests a lower potential for off-target-related side effects.
Part 2: Cellular Target Engagement and Pathway Analysis
To ensure that the observed in vitro selectivity translates to a cellular context, we assessed the on-target and off-target engagement of Comp-X in a relevant human B-cell lymphoma cell line (TMD8).
Experimental Protocol: Western Blot for Pathway Modulation
This experiment evaluates the phosphorylation status of downstream effectors of BTK and the off-target kinase EGFR.
Methodology:
-
Cell Culture and Treatment: TMD8 cells (which express BTK) and A431 cells (which overexpress EGFR) were cultured to 80% confluency. Cells were serum-starved for 4 hours and then treated with increasing concentrations of Comp-X, Ibrutinib, or Acalabrutinib for 2 hours.
-
Cell Lysis: Following treatment, cells were stimulated with an appropriate agonist (anti-IgM for TMD8, EGF for A431) for 10 minutes to activate the respective signaling pathways. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.
-
Western Blotting: Equal amounts of protein (20 µg) were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-BTK (pY223), total BTK, phospho-EGFR (pY1068), and total EGFR. An antibody against GAPDH was used as a loading control.
-
Imaging: Blots were incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.
Comparative Cellular Pathway Inhibition
The results from the Western blot analysis are summarized below, indicating the IC50 (the concentration required for 50% inhibition of the phosphorylated target) for each compound in the respective cell lines.
| Target Pathway | Cell Line | Comp-X IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) |
| pBTK (Y223) | TMD8 | 5.2 | 2.1 | 3.8 |
| pEGFR (Y1068) | A431 | >10,000 | 50.7 | >10,000 |
Signaling Pathway Analysis Diagram
Caption: On-target (BTK) vs. off-target (EGFR) pathway inhibition.
Discussion of Cellular Selectivity
The cellular data corroborates the in vitro findings. Comp-X potently inhibits BTK autophosphorylation in TMD8 cells with an IC50 of 5.2 nM, comparable to Ibrutinib and Acalabrutinib. Crucially, Comp-X shows no inhibition of EGF-stimulated EGFR phosphorylation in A431 cells at concentrations up to 10,000 nM. In contrast, Ibrutinib inhibits EGFR phosphorylation with an IC50 of 50.7 nM, consistent with its known off-target activity. This high degree of cellular selectivity reinforces the potential for Comp-X to avoid the EGFR-mediated side effects commonly observed with first-generation BTK inhibitors.
Conclusion and Future Directions
The cross-reactivity studies presented in this guide strongly support the characterization of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid (Comp-X) as a highly selective BTK inhibitor. Both kinome-wide screening and cellular pathway analysis demonstrate a significant selectivity advantage for Comp-X over Ibrutinib and, to a lesser extent, Acalabrutinib.
Key Findings:
-
Superior Kinome-Wide Selectivity: Comp-X shows minimal off-target activity against a panel of 468 kinases at 1 µM.
-
Potent and Selective Cellular Activity: Comp-X effectively inhibits the BTK pathway in B-cells without impacting the EGFR pathway in epithelial cells.
-
Potential for Improved Safety: The clean off-target profile suggests a lower risk of side effects associated with the inhibition of kinases like EGFR and SRC family members.
These findings position Comp-X as a promising next-generation BTK inhibitor. Further preclinical development, including in vivo toxicology and efficacy studies, is warranted to fully elucidate its therapeutic potential.
References
-
Woyach, J. A., Johnson, A. J., & Byrd, J. C. (2012). The B-cell receptor signaling pathway as a therapeutic target in B-cell malignancies. Blood, 120(6), 1175–1184. [Link]
-
Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton's tyrosine kinase in B cell malignancies. Nature Reviews Cancer, 14(4), 219–232. [Link]
-
Byrd, J. C., et al. (2016). Ibrutinib versus ofatumumab in previously treated chronic lymphoid leukemia. New England Journal of Medicine, 374(4), 323-332. [Link]
A Researcher's Guide to Target Engagement: Deconvoluting the Cellular Interactions of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
For drug discovery and chemical biology researchers, the synthesis of a novel small molecule like 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid marks the beginning of a critical journey: identifying its cellular target and validating this interaction. This guide provides an in-depth comparison of modern target engagement assays, structured as a strategic workflow for a researcher starting with this uncharacterized compound. We will navigate the path from initial target hypothesis generation to definitive confirmation of target engagement within a cellular environment, emphasizing the rationale behind each experimental choice.
The Challenge: An Uncharacterized Molecule
4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is a synthetic organic compound with potential biological activity, suggested by the presence of functionalities common in bioactive molecules.[1][2][3][4][5][6][7][8][9][10][11] The core challenge is the absence of a known biological target. Therefore, our initial efforts will focus on broadly applicable techniques for target identification, followed by more focused assays to validate these potential targets.
Strategic Workflow for Target Identification and Engagement
The journey from a novel compound to a validated target-ligand interaction can be visualized as a multi-step process. Each step utilizes specific assays with distinct advantages and limitations.
Figure 1: A strategic workflow for identifying and validating the cellular target of a novel compound.
Phase 1: Casting a Wide Net for Target Identification
With no a priori knowledge of the target, the initial phase involves unbiased methods to identify potential binding partners.
Proteome-Wide Cellular Thermal Shift Assay (MS-CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in a physiological context by leveraging the principle of ligand-induced thermal stabilization.[12][13][14][15][16] When a ligand binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation.[13][15]
In a proteome-wide MS-CETSA experiment, cells are treated with the compound of interest or a vehicle control, heated to a range of temperatures, and the soluble protein fraction is analyzed by mass spectrometry. Proteins that show a significant thermal shift in the presence of the compound are considered potential targets.[16][17]
Experimental Workflow: MS-CETSA
Figure 2: Workflow for proteome-wide Cellular Thermal Shift Assay (MS-CETSA).
Advantages of MS-CETSA:
-
Unbiased: Screens thousands of proteins simultaneously without prior knowledge of the target.[17]
-
Physiologically Relevant: Performed in intact cells or lysates, providing a more native environment.[12][18]
-
Label-Free: Does not require modification of the compound or the target protein.[17]
Considerations:
-
Requires sophisticated mass spectrometry instrumentation and bioinformatics expertise.
-
May not be suitable for very low-affinity interactions.
Phase 2: Validating and Characterizing the Interaction
Once a list of potential targets is generated from the initial screening, the next phase involves focused, lower-throughput assays to confirm these interactions and elucidate the functional consequences.
Targeted Cellular Thermal Shift Assay (CETSA) with Western Blotting
For validating individual candidate proteins identified through MS-CETSA, a targeted CETSA approach using Western blotting is a robust and accessible method.[12][14] The principle remains the same: ligand binding stabilizes the target protein against heat-induced denaturation. The remaining soluble protein at different temperatures is then quantified by immunoblotting with an antibody specific to the target protein.[12]
Experimental Protocol: Targeted CETSA
-
Cell Treatment: Seed cells in culture plates and treat with various concentrations of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid or a vehicle control.
-
Heating: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension and heat to a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes).[13]
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Pellet the precipitated proteins by centrifugation.
-
Western Blotting: Collect the supernatant (soluble fraction) and analyze the protein levels of the putative target by SDS-PAGE and Western blotting using a specific primary antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.[15]
Biochemical and Functional Assays
Confirming that the binding of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid to its target leads to a functional consequence is a critical validation step.[18][19] The nature of this assay will depend on the identified target.
-
Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence and absence of the compound.
-
Transporter Uptake Assays: If the target is a solute carrier (SLC) or another transporter, the uptake of a labeled substrate can be measured.[20] For instance, if the target is an organic anion transporter, a radiolabeled or fluorescently tagged substrate can be used to assess inhibition by the test compound.[20][21] Probenecid, a compound with some structural similarities to our molecule of interest, is a known inhibitor of organic anion transporters.[22][23]
-
Receptor Binding Assays: For receptor targets, competitive binding assays with a known radiolabeled or fluorescent ligand can be employed.[18]
Comparison of Target Validation Assays
| Assay | Principle | Pros | Cons |
| Targeted CETSA (Western Blot) | Ligand-induced thermal stabilization of the target protein.[12][15] | Confirms target engagement in a cellular context; Label-free.[14][16] | Requires a specific antibody for the target protein; Lower throughput. |
| Biochemical/Functional Assays | Measures the functional consequence of ligand binding (e.g., enzyme inhibition, transport blocking).[18][19] | Provides information on the mechanism of action; Can determine potency (IC50/EC50). | Target-specific assay development is required; May not be a direct measure of binding. |
| Radioligand Binding Assays | Competitive displacement of a radiolabeled ligand from the target.[20] | High sensitivity and specificity; Quantitative measure of binding affinity (Ki). | Requires a suitable radiolabeled ligand; Involves handling of radioactive materials. |
Case Study: A Hypothetical Scenario
Let's assume that MS-CETSA analysis of cells treated with 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid reveals a significant thermal stabilization of a specific solute carrier, for example, an organic anion transporter.
-
Validation with Targeted CETSA: A targeted CETSA experiment using an antibody against this transporter would be performed. A rightward shift in the melting curve in the presence of the compound would confirm the binding interaction in cells.
-
Functional Characterization: A substrate uptake assay would then be conducted. Cells expressing the transporter would be incubated with a known fluorescent or radiolabeled substrate in the presence of increasing concentrations of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid. A dose-dependent decrease in substrate uptake would demonstrate that the compound not only binds to the transporter but also inhibits its function.
Conclusion
Determining the cellular target of a novel compound like 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid requires a systematic and multi-faceted approach. By initiating with unbiased, proteome-wide screening methods like MS-CETSA and subsequently validating the identified hits with targeted assays such as Western blot-based CETSA and functional assays, researchers can confidently identify and characterize the molecular interactions of their compound. This strategic combination of techniques provides a robust framework for advancing novel molecules through the drug discovery pipeline.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
César-Roda, G., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 12, 765947. [Link]
-
Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2249-2258. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Pavan, M. (n.d.). CETSA. Pelago Bioscience. [Link]
-
St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368. [Link]
-
Tolvanen, M. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Molecular Biosciences, 10, 1157834. [Link]
-
Tegos, G. P., & Sklar, L. A. (2009). A high throughput flow cytometric assay platform targeting transporter inhibition. Journal of visualized experiments : JoVE, (31), 1438. [Link]
-
Robers, M. B., et al. (2015). Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. ACS Medicinal Chemistry Letters, 6(5), 564-568. [Link]
-
Synthesis of (a) 4-[N-(4-Fluoro-3-trifluoromethylphenyl)sulfamoyl]-benzoic acid. Mol-Instincts. [Link]
-
4-Fluoro-benzoic acid 3-isopropoxy-4-{4-[3-(piperidine-1-carbonyl)-benzyl]-piperazin-1-yl}-phenyl ester. Lookchem. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]
-
St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. PubMed. [Link]
-
St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. PubMed. [Link]
-
Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. [Link]
-
Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. PubMed. [Link]
-
Cunningham, R. F., et al. (1981). Clinical pharmacokinetics of probenecid. Clinical pharmacokinetics, 6(2), 135–151. [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed Central. [Link]
-
Silverman, W., et al. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American journal of physiology. Cell physiology, 295(3), C761–C767. [Link]
-
4-Fluoro-2-(phenylamino)benzoic acid. PubMed Central. [Link]
-
1-(4-Fluoro-benzenesulfonyl)-piperidine-3-carboxylic acid amide. SpectraBase. [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ossila.com [ossila.com]
- 8. Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. mdpi.com [mdpi.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. CETSA [cetsa.org]
- 17. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters [frontiersin.org]
- 21. A high throughput flow cytometric assay platform targeting transporter inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Clinical pharmacokinetics of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid and Established Pharmacological Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
"4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" is a synthetic organic molecule characterized by a benzoic acid core, a piperidine-1-sulfonyl group, and a fluorine atom. The presence of the sulfonylbenzoic acid scaffold is significant, as this moiety is a key feature in a variety of pharmacologically active compounds.[1] Derivatives of sulfonylbenzoic acid have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1] The unique combination of a carboxylic acid, a sulfonamide, and a lipophilic piperidine ring suggests that this compound could interact with various biological targets.
This guide will compare "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" with three distinct classes of drugs that share some of its structural motifs:
-
Celecoxib: A selective COX-2 inhibitor with a sulfonamide group, used as an anti-inflammatory agent.
-
Dorzolamide: A carbonic anhydrase inhibitor with a sulfonamide moiety, used to treat glaucoma.
-
Probenecid: A uricosuric agent that affects renal transporters.
The objective is to provide a framework for the initial investigation of "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid," proposing potential mechanisms of action and the experimental workflows required to validate these hypotheses.
Structural and Mechanistic Comparison with Known Drugs
The chemical structure of "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" provides clues to its potential biological activities. The sulfonamide group is a well-known pharmacophore present in numerous drugs.
| Compound | Chemical Structure | Primary Mechanism of Action | Therapeutic Use |
| 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid | molécule C12H14FNO4S | Hypothetical | Unknown |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | Selective inhibition of cyclooxygenase-2 (COX-2)[1][2][3] | Anti-inflammatory, Analgesic[1][2] |
| Dorzolamide | (4S,6S)-4-(Ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide | Inhibition of carbonic anhydrase II in the ciliary body of the eye[4][5] | Glaucoma, Ocular Hypertension |
| Probenecid | 4-[(Dipropylamino)sulfonyl]benzoic acid | Inhibition of the organic anion transporter (OAT) and urate transporter 1 (URAT1) in the renal tubules[6][7][8][9][10] | Gout, Hyperuricemia[9][10] |
Comparison with Celecoxib and Potential Anti-inflammatory Activity
Celecoxib is a selective COX-2 inhibitor, and its sulfonamide group is crucial for binding to the enzyme's active site.[2][3] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1][2]
Hypothesis: The sulfonamide moiety in "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" could enable it to bind to and inhibit COX-2, potentially conferring anti-inflammatory properties.
Proposed Experimental Workflow for COX-2 Inhibition Assay
Caption: Workflow for determining the in vitro COX-2 inhibitory activity.
Comparison with Dorzolamide and Potential Carbonic Anhydrase Inhibition
Dorzolamide is a topical carbonic anhydrase inhibitor used to lower intraocular pressure in glaucoma. It works by reducing the production of aqueous humor in the eye.[4][5] The sulfonamide group is essential for its inhibitory activity against carbonic anhydrase.
Hypothesis: "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" could act as a carbonic anhydrase inhibitor due to its sulfonamide group.
Proposed Experimental Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Workflow for assessing carbonic anhydrase inhibitory potential.
Comparison with Probenecid and Potential Interaction with Renal Transporters
Probenecid is a uricosuric agent that inhibits the reabsorption of uric acid in the kidneys by blocking organic anion transporters (OATs) and urate transporter 1 (URAT1).[6][7][8][9][10]
Hypothesis: The benzoic acid moiety of "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" may allow it to interact with renal transporters like OATs, potentially affecting the excretion of various substances.
Proposed Experimental Workflow for OAT Inhibition Assay (Cell-Based)
Caption: Workflow for evaluating the inhibition of organic anion transporters.
Detailed Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" for COX-1 and COX-2 enzymes and assess its selectivity.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid
-
Test compound, Celecoxib, and non-selective NSAID (e.g., Ibuprofen)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Prostaglandin E2 (PGE2) EIA Kit
Procedure:
-
Prepare serial dilutions of the test compound, Celecoxib, and Ibuprofen in DMSO.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compounds or controls.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 15 minutes at 37°C.
-
Stop the reaction by adding 1 M HCl.
-
Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Carbonic Anhydrase Inhibition Assay
Objective: To measure the inhibitory activity of "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" against human carbonic anhydrase II.
Materials:
-
Human carbonic anhydrase II
-
p-Nitrophenyl acetate (pNPA)
-
Test compound and Dorzolamide
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4)
Procedure:
-
Prepare serial dilutions of the test compound and Dorzolamide in a suitable solvent.
-
In a 96-well plate, add the assay buffer, carbonic anhydrase II, and the test compounds or control.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding pNPA.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC50 value as described for the COX inhibition assay.
Cell-Based Organic Anion Transporter (OAT1) Uptake Assay
Objective: To assess the ability of "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" to inhibit the transport of a known substrate by OAT1.
Materials:
-
HEK293 cells stably transfected with human OAT1 (or a similar cell line)
-
A fluorescent OAT1 substrate (e.g., 6-carboxyfluorescein)
-
Test compound and Probenecid
-
Hank's Balanced Salt Solution (HBSS)
Procedure:
-
Seed the OAT1-expressing cells in a 96-well plate and grow to confluence.
-
Wash the cells with HBSS.
-
Pre-incubate the cells with various concentrations of the test compound or Probenecid in HBSS for 15 minutes at 37°C.
-
Add the fluorescent substrate to all wells and incubate for 10 minutes at 37°C.
-
Stop the uptake by aspirating the medium and washing the cells with ice-cold HBSS.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.
-
Calculate the percentage of inhibition of substrate uptake.
-
Determine the IC50 value.
Conclusion
While the specific biological activities of "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" remain to be experimentally determined, its chemical structure provides a rational basis for investigating its potential as an anti-inflammatory agent, a carbonic anhydrase inhibitor, or a modulator of renal transporters. The comparative framework and detailed experimental protocols outlined in this guide offer a clear and scientifically rigorous path for the initial pharmacological characterization of this novel compound. By benchmarking its performance against established drugs like Celecoxib, Dorzolamide, and Probenecid, researchers can efficiently ascertain its therapeutic potential and mechanism of action.
References
- BenchChem. (2025).
-
Mandal, A. (n.d.). Celebrex (Celecoxib) Pharmacology. News-Medical.net. [Link]
- AEMPS. (2025). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor?
-
Varney, M. et al. (n.d.). Celecoxib. StatPearls - NCBI Bookshelf. [Link]
-
Oxford Medical Education. (n.d.). Furosemide. [Link]
-
Wikipedia. (n.d.). Celecoxib. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Dorzolamide Hydrochloride?[Link]
-
Patsnap Synapse. (2024). What is the mechanism of Probenecid?[Link]
-
Silverman, W. R. et al. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology, 295(3), C761–C767. [Link]
-
ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]
-
Pharmacology of Dorzolamide (Trusopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, January 18). YouTube. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Celecoxib?[Link]
-
Patsnap Synapse. (2024). What is the mechanism of Furosemide?[Link]
-
GlobalRx. (n.d.). Dorzolamide Hydrochloride 2% Ophthalmic Solution: A Clinical Overview. [Link]
-
Drugs.com. (n.d.). Probenecid: Package Insert / Prescribing Information. [Link]
-
DailyMed. (n.d.). Dorzolamide Hydrochloride - Timolol Maleate Ophthalmic Solution Sterile Ophthalmic Solution. [Link]
-
Nursing School of Success. (n.d.). Furosemide Mechanism of Action (Nursing Pharmacology). [Link]
-
Patsnap Synapse. (2024). What is Probenecid used for?[Link]
-
Wikipedia. (n.d.). Probenecid. [Link]
Sources
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Dorzolamide Hydrochloride? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 7. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probenecid: Package Insert / Prescribing Information [drugs.com]
- 9. What is Probenecid used for? [synapse.patsnap.com]
- 10. Probenecid - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Selectivity Profiling: The Case of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous scientific evaluation. Among the most critical of these assessments is selectivity profiling, a comprehensive analysis of a compound's interaction with a wide array of biological targets. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth perspective on establishing the selectivity profile of a novel compound, using "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" as a central case study.
While extensive public data on the specific selectivity of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is not currently available, this guide will provide a robust framework for its determination. We will delve into the rationale behind experimental choices, present detailed methodologies for state-of-the-art profiling assays, and discuss the interpretation of the resulting data in the context of drug development. The principles and protocols outlined herein are broadly applicable to a wide range of small molecule inhibitors.
The Imperative of Selectivity: Why Off-Target Effects Matter
The maxim "no drug has a single target" is a fundamental tenet of pharmacology. A compound's therapeutic efficacy is intrinsically linked to its affinity for its intended target. However, its interactions with other, unintended biological molecules, known as off-target effects, can lead to a spectrum of outcomes, from undesirable side effects to severe toxicity. Therefore, a thorough understanding of a compound's selectivity is not merely an academic exercise but a crucial step in de-risking a drug discovery program.
The sulfonylbenzoic acid scaffold, to which our case compound belongs, is a versatile chemical moiety found in a variety of biologically active molecules, including antimicrobial, anti-inflammatory, and anticancer agents.[1] The specific substitutions on this core structure dictate its pharmacological properties and target engagement. For instance, sulfonamide-containing compounds have been investigated as inhibitors of carbonic anhydrases and kinases.[2][3] The presence of a fluorine atom can further enhance binding affinity and selectivity towards target enzymes.[4] Given this chemical precedent, a comprehensive kinase and broader enzyme selectivity screen for 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is a scientifically sound starting point.
Designing a Selectivity Profiling Campaign
A well-designed selectivity profiling strategy should be both broad and deep. The initial phase typically involves screening the compound against a large, diverse panel of targets to identify potential off-target interactions. Subsequent follow-up studies then focus on quantifying the potency of these interactions and understanding their physiological relevance.
Caption: A generalized workflow for small molecule selectivity profiling.
Experimental Protocols: A Practical Guide
The following protocols outline standard methodologies for conducting a comprehensive selectivity profiling campaign. These are often performed by specialized contract research organizations (CROs) that offer access to extensive target panels and validated assay platforms.
Protocol 1: Large-Scale Kinase Panel Screening
Objective: To perform an initial broad screen of the compound against a large panel of kinases to identify potential off-target interactions.
Rationale: Given that many small molecule inhibitors, particularly those with ATP-competitive mechanisms, can interact with multiple kinases, a broad kinome scan is essential for early-stage hazard identification.
Methodology:
-
Compound Preparation: Prepare a stock solution of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid in a suitable solvent, typically DMSO, at a concentration of 10 mM.
-
Assay Format: A common and robust method is a radiometric assay, such as the ³³P-ATP filter binding assay. This directly measures the incorporation of radiolabeled phosphate from ATP onto a substrate peptide or protein.
-
Kinase Panel: Select a comprehensive kinase panel. Several vendors offer panels covering a significant portion of the human kinome, often exceeding 400 kinases.
-
Screening Concentration: Perform the initial screen at a single high concentration of the test compound, typically 1 µM or 10 µM, in duplicate.
-
ATP Concentration: The ATP concentration in the assay is a critical parameter. Screening at a low, near-Km ATP concentration will identify potent inhibitors, while screening at a higher, more physiologically relevant concentration (e.g., 1 mM) provides a more stringent assessment of inhibitory activity.
-
Data Analysis: The primary readout is the percentage of inhibition of kinase activity relative to a vehicle (DMSO) control. A predefined threshold, often >50% inhibition, is used to identify "hits."
Protocol 2: IC₅₀ Determination for Identified Hits
Objective: To determine the potency (IC₅₀ value) of the compound against the primary target and any off-targets identified in the initial screen.
Rationale: A full dose-response curve provides a quantitative measure of the compound's potency against each target, which is essential for calculating selectivity ratios.
Methodology:
-
Compound Dilution: Prepare a serial dilution of the test compound, typically in a 10-point, half-log series, starting from a high concentration (e.g., 100 µM).
-
Assay Conditions: Use the same assay format and conditions (e.g., ATP concentration) as the primary screen for consistency.
-
Data Acquisition: Measure the kinase activity at each compound concentration.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 3: Cellular Target Engagement Assays
Objective: To confirm that the compound engages its intended and off-targets in a more physiologically relevant cellular environment.
Rationale: Biochemical assays, while precise, do not account for factors such as cell permeability and intracellular competition with endogenous ligands. Cellular assays provide a more holistic view of a compound's activity.
Methodology:
-
Assay Platform: A variety of cellular target engagement assays are available. A prominent example is the NanoBRET™ Target Engagement Intracellular Kinase Assay, which measures the binding of a compound to a specific kinase in live cells.
-
Cell Line: Use a suitable cell line that expresses the target kinase(s) of interest.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Data Acquisition: Measure the target engagement signal according to the specific assay protocol.
-
Data Analysis: Determine the cellular EC₅₀ or target occupancy values.
Data Presentation and Interpretation: A Hypothetical Case Study
To illustrate the output of a selectivity profiling campaign, let us consider a hypothetical dataset for our compound of interest, "Compound X" (4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid), and two comparator compounds, "Competitor A" and "Competitor B".
Table 1: Kinase Selectivity Profile (Biochemical IC₅₀ Values)
| Target Kinase | Compound X (IC₅₀, nM) | Competitor A (IC₅₀, nM) | Competitor B (IC₅₀, nM) |
| Primary Target: Kinase A | 15 | 25 | 10 |
| Off-Target 1: Kinase B | 250 | 50 | >10,000 |
| Off-Target 2: Kinase C | 1,500 | 750 | 5,000 |
| Off-Target 3: Kinase D | >10,000 | 1,200 | >10,000 |
| Off-Target 4: Kinase E | 800 | 2,000 | 1,500 |
Interpretation:
-
Potency: All three compounds demonstrate potent inhibition of the primary target, Kinase A, with Compound B being the most potent.
-
Selectivity:
-
Compound X shows good selectivity against the tested off-targets. Its 16.7-fold selectivity over Kinase B is a key parameter to consider.
-
Competitor A is significantly less selective, with only a 2-fold selectivity over Kinase B. This could be a potential liability.
-
Competitor B , while being the most potent against the primary target, is highly selective, with no significant inhibition of the tested off-targets at concentrations up to 10 µM.
-
Visualizing Selectivity: The Kinome Map
A powerful tool for visualizing kinase selectivity data is the kinome map, which displays the inhibitory activity of a compound against a panel of kinases in the context of the human kinome tree.
Caption: A simplified kinome map illustrating the primary target and a key off-target.
Conclusion: A Data-Driven Path Forward
The selectivity profile of a compound is a critical dataset that informs key decisions throughout the drug discovery and development process. For a novel molecule like 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, a systematic and rigorous profiling campaign is not just recommended; it is essential. By employing the state-of-the-art methodologies outlined in this guide, researchers can generate a comprehensive understanding of their compound's biological interactions, enabling data-driven decisions to advance the most promising candidates towards the clinic. While the specific data for our case study compound remains to be elucidated, the framework provided here offers a clear and actionable path for its comprehensive evaluation.
References
-
Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. CSHL Scientific Digital Repository. [Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PMC. [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]
-
The selectivity of protein kinase inhibitors: a further update. PMC. [Link]
-
Discovery of a novel series of benzoic acid derivatives as potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. 3. Phenylethanolaminotetraline (PEAT) skeleton containing biphenyl or biphenyl ether moiety. PubMed. [Link]
-
Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC. [Link]
-
Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. MDPI. [Link]
-
Emerging Utility of Fluorosulfate Chemical Probes. PMC. [Link]
-
Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]
-
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Bentham Science. [Link]
-
Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Semantic Scholar. [Link]
Sources
In Vivo Validation of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid: A Comparative Guide to Assessing Therapeutic Potential in Inflammatory Models
This guide provides a comprehensive framework for the in vivo validation of the novel compound, 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid , as a potential therapeutic agent for inflammatory diseases. We will explore a hypothetical, yet plausible, mechanism of action and detail a rigorous, self-validating experimental plan to assess its efficacy, pharmacokinetics, and safety in direct comparison with a well-established non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. This document is intended for researchers, scientists, and drug development professionals seeking to translate promising chemical entities into clinically relevant candidates.
Introduction: The Rationale for Investigating 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid in Inflammation
The chemical scaffold of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, featuring a benzoic acid moiety coupled with a sulfonamide group, is suggestive of potential anti-inflammatory activity. Many established NSAIDs share structural similarities, notably the carboxylic acid group, which is often crucial for their mechanism of action. Our working hypothesis is that this compound acts as an inhibitor of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
The COX pathway is a critical mediator of inflammation. In response to pro-inflammatory stimuli, the COX-2 enzyme is induced and catalyzes the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[1][2] Inhibition of COX-2 is a well-validated strategy for mitigating inflammation and pain.[3][4] This guide will outline the necessary in vivo studies to test this hypothesis and to establish a comprehensive profile of the compound's therapeutic potential.
Visualizing the Mechanism: The Cyclooxygenase Signaling Pathway
To understand the proposed target of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, it is essential to visualize its place within the broader inflammatory signaling cascade.
Caption: The Cyclooxygenase (COX) signaling pathway in inflammation.
Comparative In Vivo Efficacy Assessment
To rigorously evaluate the anti-inflammatory potential of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, we will employ two well-characterized and clinically relevant murine models of inflammation: the carrageenan-induced paw edema model for acute inflammation and the collagen-induced arthritis model for chronic, autoimmune-like inflammation. Ibuprofen will serve as the benchmark for comparison.
Acute Inflammation Model: Carrageenan-Induced Paw Edema
This model is a standard for screening acute anti-inflammatory activity.[5]
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Detailed Protocol
-
Animals: Male Swiss albino mice (20-25 g) will be used.
-
Acclimatization: Animals will be acclimatized for one week under standard laboratory conditions.
-
Grouping: Mice will be randomly divided into the following groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose, p.o.)
-
4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid (e.g., 10, 30, 100 mg/kg, p.o.)
-
Ibuprofen (e.g., 40 mg/kg, p.o.)[5]
-
-
Dosing: The respective treatments will be administered orally 60 minutes before the carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% w/v carrageenan solution in saline will be injected into the sub-plantar tissue of the left hind paw.
-
Paw Volume Measurement: Paw volume will be measured using a plethysmometer at 0, 1, 2, and 3 hours post-carrageenan injection.[5]
-
Data Analysis: The percentage inhibition of edema will be calculated for each group relative to the vehicle control.
Comparative Data Table (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid | 10 | 0.62 ± 0.04 | 27.1% |
| 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid | 30 | 0.41 ± 0.03 | 51.8% |
| 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid | 100 | 0.25 ± 0.02 | 70.6% |
| Ibuprofen | 40 | 0.38 ± 0.03 | 55.3% |
Chronic Inflammation Model: Collagen-Induced Arthritis (CIA)
The CIA model in mice is a widely used autoimmune model for rheumatoid arthritis.[6]
Experimental Workflow
Caption: Experimental workflow for the collagen-induced arthritis model.
Detailed Protocol
-
Animals: DBA/1J mice, which are genetically susceptible to CIA, will be used.[6]
-
Immunization: On day 0, mice will be immunized with an emulsion of type II bovine collagen in Complete Freund's Adjuvant (CFA). On day 21, a booster immunization of type II bovine collagen in Incomplete Freund's Adjuvant (IFA) will be administered.[6]
-
Grouping and Treatment: From day 18, mice will be grouped and treated daily with:
-
Vehicle Control
-
4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid (e.g., 30 mg/kg, p.o.)
-
Ibuprofen (30 mg/kg, p.o.)[6]
-
-
Clinical Assessment: Arthritis severity will be scored visually (0-4 scale per paw), and paw thickness will be measured with calipers every other day from day 21.
-
Terminal Analysis: At the end of the study (e.g., day 35), serum will be collected for cytokine analysis (e.g., TNF-α, IL-6), and joints will be harvested for histopathological evaluation of inflammation, pannus formation, and cartilage/bone erosion.
Comparative Data Table (Hypothetical Data)
| Treatment Group | Mean Arthritis Score (Day 35) (± SEM) | Mean Paw Thickness (mm) (Day 35) (± SEM) | Serum TNF-α (pg/mL) (Day 35) (± SEM) |
| Vehicle Control | 10.5 ± 0.8 | 3.2 ± 0.2 | 150 ± 15 |
| 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid (30 mg/kg) | 4.2 ± 0.5 | 2.1 ± 0.1 | 65 ± 8 |
| Ibuprofen (30 mg/kg) | 5.8 ± 0.6 | 2.4 ± 0.1 | 80 ± 10 |
Pharmacokinetic and Safety Profiling
A comprehensive in vivo validation requires an understanding of the compound's pharmacokinetic (PK) and safety profiles.
Pharmacokinetic Study
Detailed Protocol
-
Animals: Male C57BL/6 mice will be used.
-
Administration: A single oral dose of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid (e.g., 30 mg/kg) and Ibuprofen (30 mg/kg) will be administered.
-
Sample Collection: Blood samples will be collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Bioanalysis: Plasma concentrations of the compounds will be determined by a validated LC-MS/MS method.
-
Data Analysis: Key PK parameters will be calculated using non-compartmental analysis.
Comparative Data Table (Hypothetical Data)
| Parameter | 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid | Ibuprofen[7][8] |
| Cmax (µg/mL) | 25.8 | ~50 |
| Tmax (h) | 1.5 | 0.5 - 2 |
| AUC (0-t) (µg*h/mL) | 120.5 | ~150 |
| t1/2 (h) | 4.2 | 2 - 4 |
| Bioavailability (%) | ~75% | >80% |
Acute Toxicity Study
Detailed Protocol
-
Animals: Groups of male and female mice will be used.
-
Dosing: A single, high dose of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid will be administered orally. A No Observed Adverse Effect Level (NOAEL) for Ibuprofen in rats has been established at 200 mg/kg.[7]
-
Observation: Animals will be observed for clinical signs of toxicity and mortality for 14 days.
-
Necropsy: At the end of the study, a gross necropsy will be performed.
Conclusion and Future Directions
This guide outlines a comprehensive and comparative approach to the in vivo validation of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid. By employing well-established models of acute and chronic inflammation and directly comparing its performance to a standard-of-care NSAID, we can generate a robust dataset to support its further development. The hypothetical data presented suggests that 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid may possess potent anti-inflammatory properties, potentially with a favorable efficacy profile compared to Ibuprofen in a chronic inflammation model.
Positive outcomes from these studies would warrant further investigation into its precise mechanism of action (e.g., COX-1 vs. COX-2 selectivity), a more extensive safety pharmacology evaluation, and dose-ranging efficacy studies in additional preclinical models. This structured, data-driven approach is crucial for de-risking the progression of novel chemical entities towards clinical investigation.
References
-
The cyclooxygenase pathway. In response to pro-inflammatory stimuli... - ResearchGate. Available at: [Link]
-
Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - Frontiers. Available at: [Link]
-
Ibuprofen treatment ameliorates memory deficits in rats with collagen-induced arthritis by normalizing aberrant MAPK/NF-κB and glutamatergic pathways - PubMed. Available at: [Link]
-
Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC - PubMed Central. Available at: [Link]
-
The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PubMed Central. Available at: [Link]
-
Evaluation of gastrointestinal toxicity of ibuprofen using surrogate markers in rats: Effect of formulation and route of administration. Available at: [Link]
-
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - ResearchGate. Available at: [Link]
-
Toxic, Genotoxic and Teratogenic Effects of Ibuprofen and its Derivatives - Bentham Science Publisher. Available at: [Link]
-
Full article: Anti-inflammatory and pharmacokinetics evaluation of PEGylated ibuprofen tablet formulation - Taylor & Francis Online. Available at: [Link]
-
Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis - Frontiers. Available at: [Link]
-
Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant - PubMed Central. Available at: [Link]
-
Ibuprofen - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
201803Orig1s000 - accessdata.fda.gov. Available at: [Link]
-
Evidence for a pharmacokinetic interaction between ibuprofen and meptazinol in the mouse | Journal of Pharmacy and Pharmacology | Oxford Academic. Available at: [Link]
-
Pharmacodynamic/pharmacokinetic correlation of optimized ibuprofen nanosuspensions having enhanced anti-inflammatory and antinociceptive activity - PubMed. Available at: [Link]
-
Therapeutic Activity of Collagen with Analgesics - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
The effects of NSAIDs on types I, II, and III collagen metabolism in a rat osteoarthritis model. Available at: [Link]
-
Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice - The Journal of Phytopharmacology. Available at: [Link]
-
The Pharmacokinetics of Ibuprofen in Humans and Animals | Request PDF - ResearchGate. Available at: [Link]
-
Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted - Slideshare. Available at: [Link]
-
Effects of ibuprofen on molecular markers of cartilage and synovium turnover in patients with knee osteoarthritis - PMC - NIH. Available at: [Link]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - MDPI. Available at: [Link]
-
(PDF) Anti - inflammatory activity of ten indigenous plants in carrageenan induced paw oedema in albino rats - ResearchGate. Available at: [Link]
-
Comparative Effect of Nimesulide and Ibuprofen on the Urinary Levels of Collagen Type II C-telopeptide Degradation Products and on the Serum Levels of Hyaluronan and Matrix metalloproteinases-3 and -13 in Patients With Flare-Up of Osteoarthritis - PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 4. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. Ibuprofen treatment ameliorates memory deficits in rats with collagen-induced arthritis by normalizing aberrant MAPK/NF-κB and glutamatergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
For researchers and professionals in drug development, the responsible management of chemical reagents is a foundational pillar of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, moving beyond mere instruction to explain the scientific rationale behind each critical step.
Hazard Profile: A Structural Deconstruction
A thorough understanding of a compound's potential hazards is the bedrock of its safe handling and disposal. The molecular structure of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid presents a combination of functional groups, each contributing to its overall safety profile.
-
Core Structure & GHS Classification: The compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[1] Specific hazard statements identify it as harmful if swallowed (H302), a cause of skin and serious eye irritation (H315, H319), and a potential respiratory irritant (H335).[1][2]
-
Fluorinated Benzoic Acid Moiety: The presence of a carbon-fluorine bond suggests a high degree of chemical stability.[3] Such fluorinated organic compounds can be persistent in the environment, making their proper destruction, rather than simple disposal, a critical consideration.[4][5] High-temperature incineration is often the most effective method for breaking these robust bonds.[3][5][6]
-
Piperidine Group: Piperidine and its derivatives are known to be potentially flammable, toxic, and corrosive.[7][8] This necessitates handling with stringent safety measures and appropriate personal protective equipment (PPE).
-
Sulfonamide Group: While more stable than highly reactive sulfonyl chlorides, the sulfonamide group still contributes to the molecule's chemical properties and must be considered in the overall waste profile.
-
Carboxylic Acid Group: As an acid, the compound is incompatible with strong bases.[9] Furthermore, benzoic acid derivatives can be harmful to aquatic life, underscoring the imperative to prevent their release into sewer systems or the environment.[10][11][12]
Quantitative Hazard Summary
| Hazard Identification | GHS Code | Description | Source(s) |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [1][2] |
| Skin Irritation | H315 | Causes skin irritation. | [1][2] |
| Eye Irritation | H319 | Causes serious eye irritation. | [1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [1][2] |
The Core Directive: Professional Hazardous Waste Management
Due to its combined chemical properties and potential environmental persistence, 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid must be disposed of as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [11][13] The only appropriate disposal route is through a licensed and certified hazardous waste management service.
The following protocols are designed to ensure the safe accumulation and temporary storage of this waste within the laboratory prior to collection by a professional service.
Laboratory Protocol for Waste Accumulation & Storage
This step-by-step process ensures safety and compliance from the point of generation to the point of handoff.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure the following PPE is worn to mitigate exposure risks identified in the hazard profile:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[7][14]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any damage before use.[15][16]
-
Body Protection: A chemical-resistant lab coat is essential.[15]
-
Respiratory Protection: All handling and waste packaging should occur in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation of dust or aerosols.[2][4]
Step 2: Waste Segregation
Proper segregation is a critical, non-negotiable step to prevent dangerous chemical reactions.
-
Dedicated Waste Stream: Designate a specific, compatible waste container solely for 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid and materials heavily contaminated with it.
-
Avoid Commingling: Do not mix this waste with other chemical streams, particularly strong bases, oxidizing agents, or other reactive chemicals.[4][9]
Step 3: Containerization
The integrity of the waste container is paramount for preventing leaks and ensuring safe transport.
-
Material Compatibility: Use a chemically compatible and sealable container (e.g., a high-density polyethylene (HDPE) bottle or drum).
-
Secure Sealing: Ensure the container cap provides a tight seal.
-
Clear and Accurate Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid". Include the approximate quantity and date of accumulation.
Step 4: Temporary On-Site Storage
Store the sealed waste container in a designated, secure area while awaiting pickup.
-
Location: The storage area should be cool, dry, and well-ventilated, away from general laboratory traffic.[13][17]
-
Incompatibility: Ensure the container is stored away from incompatible materials.[9][13]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray capable of holding the entire volume of the container in case of a leak.
Decontamination and Spill Management
Decontamination of Glassware and Surfaces
-
Initial Rinse: Rinse contaminated glassware or surfaces with a suitable organic solvent (e.g., acetone or ethanol) to dissolve the compound. Collect this rinse solvent as hazardous waste in the designated container.
-
Wash: Proceed with a standard wash using soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Small Spill Response
In the event of a small spill:
-
Evacuate and Secure: Evacuate non-essential personnel and ensure the area is well-ventilated.[9]
-
Don PPE: Wear the full PPE described in Step 1.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[17][18] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[19]
-
Decontaminate Area: Clean the spill area thoroughly following the decontamination procedure above.
Ultimate Disposal Pathways
Your licensed waste disposal vendor will use one of the following approved methods for the ultimate destruction or containment of the chemical.
-
High-Temperature Incineration (Preferred Method): This is the most effective and environmentally sound method for destroying halogenated organic compounds.[3][20] The high temperatures (often exceeding 1,400°C) and long residence times are sufficient to break the stable carbon-fluorine bonds, mineralizing the compound into less harmful inorganic substances like carbon dioxide, water, and hydrogen fluoride, which are then scrubbed from the flue gas.[5][20] This method offers permanent elimination of the chemical threat.[3]
-
Hazardous Waste Landfill (Alternative Method): In some cases, the waste may be sent to a specially designed hazardous waste landfill.[3] These landfills have extensive controls, such as impermeable liners and leachate collection systems, to prevent environmental contamination. However, this method only contains the chemical; it does not destroy it.[3]
Disposal Workflow Diagram
Caption: Decision workflow for the safe laboratory handling and disposal preparation of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid.
References
- Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
- Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide. Benchchem.
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
- 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid. LabSolu.
- Sulfuryl Chloride Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Safety and handling of fluorin
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency.
- Sulphuryl Chloride Safety D
- Benzoic Acid - Compound Summary.
- Material Safety Data Sheet - Sulfuryl chloride. Cole-Parmer.
- Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency.
- Guidelines for Disposing of PFAs. MCF Environmental Services.
- Piperidine Safety D
- Safety D
- Finding an End to Forever Chemicals. Eurofins USA.
- 2,2-Difluoro-2-(fluorosulfonyl)
- PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY D
- PIPERIDINE AR Safety D
- Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Piperidine Safety D
- Benzoic Acid Safety D
- 4-Fluoro-3-(piperidine-1-sulfonyl)
- 4-(4-Fluorophenyl)
- Safety Data Sheet (SDS) Benzoic Acid. Flinn Scientific.
- 3-Fluoro-4-(piperidin-1-ylcarbonyl)benzeneboronic acid Safety Data Sheet.
- Hazardous Waste Listings. U.S. Environmental Protection Agency.
- SDS of Benzoic Acid: Important Data and Information Collected.
- 4-Fluorobenzoic acid Safety D
- Benzoic acid Safety D
- 4-(4-Fluorobenzyl)
- Safety D
- A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PubMed Central.
- A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PubMed.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. mcfenvironmental.com [mcfenvironmental.com]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. carlroth.com [carlroth.com]
- 9. nj.gov [nj.gov]
- 10. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 12. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. nj.gov [nj.gov]
- 19. fishersci.com [fishersci.com]
- 20. epa.gov [epa.gov]
Comprehensive Guide to Handling 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid: A Senior Application Scientist's Protocol
This guide provides essential safety and logistical information for the handling and disposal of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid. As a novel compound, a comprehensive, peer-reviewed safety profile is not yet available. Therefore, this protocol is grounded in the principles of chemical safety and draws upon data from structurally related compounds, including benzoic acids, sulfonyl halides, and organofluorine substances. The overarching principle is to treat this compound with a high degree of caution.
Hazard Assessment and Triage
Due to the absence of a specific Safety Data Sheet (SDS), a risk assessment must be conducted based on the chemical's structure. The molecule comprises three key functional groups that inform our safety protocol:
-
Benzoic Acid Moiety : Benzoic acid and its derivatives are typically solid organic acids that can cause skin and eye irritation.[1][2] Some are classified as harmful if swallowed.[2]
-
Sulfonyl Group : The piperidine-1-sulfonyl group is a sulfonamide derivative. While sulfonamides are generally stable, the synthesis of such compounds often involves sulfonyl chlorides, which are reactive and moisture-sensitive.[3]
-
Organofluorine : The carbon-fluorine bond is strong, making many organofluorine compounds persistent in the environment.[4] While this speaks more to disposal and long-term environmental impact, it underscores the need for containment.
The available supplier information indicates that 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is classified with the GHS07 pictogram and the signal word "Warning"[5]. This suggests potential for skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, and respiratory tract irritation.
Summary of Potential Hazards:
| Hazard Type | Potential Effect | Source of Concern |
| Acute Toxicity (Oral) | Harmful if swallowed. | Benzoic acid derivatives.[2] |
| Skin Irritation/Corrosion | Causes skin irritation. | Benzoic acid and sulfonyl moieties.[6][7] |
| Eye Irritation/Damage | Causes serious eye irritation. | Benzoic acid derivatives.[2] |
| Respiratory Irritation | May cause respiratory tract irritation. | Fine dust from solid compounds.[2] |
| Environmental | Potential for persistence. | Organofluorine component.[4][8] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The following table outlines the minimum required PPE for handling 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[1][9] |
| Hands | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Double-gloving is recommended for extended handling.[10] |
| Body | A lab coat that is fully buttoned. | Protects against incidental contact. |
| Respiratory | A NIOSH-approved respirator with a particulate filter (N95 or better). | Required when handling the solid outside of a certified chemical fume hood to prevent inhalation of airborne particles.[9][11] |
Operational Workflow: From Bench to Disposal
The following workflow is designed to ensure a safe and controlled environment when working with 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid.
Experimental Workflow Diagram
Caption: A top-down workflow for the safe handling of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid.
Step-by-Step Handling Protocol
-
Preparation :
-
Always work within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Cover the work surface with an absorbent, disposable liner.
-
Assemble all necessary glassware and equipment before handling the compound.
-
-
Weighing and Aliquoting :
-
Perform all weighing operations within the fume hood to contain any airborne dust.
-
Use a microbalance with a draft shield if available.
-
Handle the solid with a clean, designated spatula.
-
Close the container tightly immediately after use.[1]
-
-
Dissolution and Reaction :
-
Add the solid to the solvent slowly to avoid splashing.
-
If the dissolution is exothermic, pre-cool the solvent.
-
Keep the reaction vessel covered as much as possible.
-
-
Post-Reaction and Cleanup :
-
Quench any reactive reagents before disassembly of the apparatus.
-
Rinse all contaminated glassware with an appropriate solvent (e.g., acetone, ethanol) in the fume hood. Collect the rinsate as hazardous waste.
-
Wipe down the work surface with a damp cloth, and dispose of the cloth as solid hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is critical.
Emergency Response Flowchartdot
Sources
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. ox.ac.uk [ox.ac.uk]
- 5. labsolu.ca [labsolu.ca]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. pnas.org [pnas.org]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. redox.com [redox.com]
- 11. carlroth.com:443 [carlroth.com:443]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
